Product packaging for Docosahexaenoyl glycine(Cat. No.:)

Docosahexaenoyl glycine

Cat. No.: B10767613
M. Wt: 385.5 g/mol
InChI Key: BEYWKSIFICEQGH-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Docosahexaenoyl glycine is a novel, endogenous lipid mediator formed by the conjugation of docosahexaenoic acid (DHA) with glycine. This compound is part of the emerging class of signaling molecules known as lipokines, which are increasingly recognized for their critical roles in resolving inflammatory processes and modulating metabolic homeostasis. Its primary research value lies in its potential neuroprotective and anti-inflammatory properties. Mechanistically, this compound is believed to act through specific G-protein coupled receptors (GPCRs), including GPR110 (ADGRF1), to exert its biological effects. This signaling leads to the dampening of pro-inflammatory pathways, such as NF-κB, and promotes the resolution of inflammation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO3 B10767613 Docosahexaenoyl glycine

Properties

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

BEYWKSIFICEQGH-KUBAVDMBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Intricate Pathway of Docosahexaenoyl Glycine (DHA-Gly) Biosynthesis in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of bioactive lipids with emerging roles in neuromodulation and inflammation. As a conjugate of the essential omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, DHA-Gly is positioned at the intersection of lipid and amino acid signaling pathways in the central nervous system (CNS). While the full spectrum of its physiological functions is still under investigation, its synthesis represents a critical control point for its activity. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly biosynthesis in the brain. It details the enzymatic pathways, presents available quantitative data, outlines experimental protocols for its study, and visualizes the key processes and signaling cascades. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other N-acyl amino acids in the context of neurological and inflammatory disorders.

Introduction to this compound (DHA-Gly)

Docosahexaenoic acid (DHA) is a major structural component of neuronal membranes, comprising over 90% of the omega-3 polyunsaturated fatty acids (PUFAs) in the brain and playing a crucial role in neurogenesis, synaptogenesis, and cell signaling[1]. Glycine is a primary inhibitory neurotransmitter in the brainstem and spinal cord and also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, modulating excitatory neurotransmission[2]. The conjugation of these two molecules via an amide bond forms DHA-Gly, a lipid mediator that is part of the expanding "endocannabinoidome."

Emerging evidence suggests that DHA-Gly and its metabolites are neuroactive and may possess anti-inflammatory properties. Studies have shown that levels of DHA-Gly can increase in the brain in response to inflammatory stimuli[2]. Furthermore, like its arachidonic acid-derived counterpart, N-arachidonoyl glycine (NA-Gly), DHA-Gly is thought to exert its effects through interaction with specific G protein-coupled receptors (GPCRs), positioning it as a potential target for therapeutic intervention in neurological disorders. Understanding its biosynthesis is paramount to elucidating its physiological roles and exploring its pharmacological modulation.

Enzymatic Pathways of DHA-Gly Biosynthesis

The precise and dominant biosynthetic pathway for DHA-Gly in the brain remains an active area of research. However, based on studies of N-acyl amino acids (NAAs) in general, several enzymatic routes have been proposed. The primary mechanisms involve the direct condensation of DHA and glycine, a reaction catalyzed by bidirectional enzymes that can also hydrolyze the amide bond.

The PM20D1 Pathway (Extracellular)

Peptidase M20 domain-containing 1 (PM20D1) is a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase/hydrolase[3][4]. It is considered a major regulator of circulating NAA levels[5][6].

  • Reaction: PM20D1 catalyzes the direct condensation of a free fatty acid (like DHA) and an amino acid (glycine) to form the corresponding N-acyl amino acid. It can also catalyze the reverse hydrolysis reaction[4][7].

  • Location: As a secreted enzyme, PM20D1 is present in the circulation and likely acts in the extracellular space[3].

  • Substrate Specificity: PM20D1 shows a preference for long-chain fatty acids and amino acids with large, hydrophobic side chains, though it can utilize a range of substrates[4]. While its specific activity with DHA has not been extensively characterized, its known ability to use other long-chain fatty acids like oleic acid and arachidonic acid suggests DHA is a plausible substrate[4].

The Fatty Acid Amide Hydrolase (FAAH) Pathway (Intracellular)

Fatty acid amide hydrolase (FAAH) is an intracellular serine hydrolase best known for degrading the endocannabinoid anandamide[8]. However, FAAH can also operate in reverse, catalyzing the synthesis of N-acyl amides, including N-acyl glycines[3][9].

  • Reaction: FAAH can catalyze the condensation of a fatty acid with glycine. However, the hydrolytic reaction is generally favored in vivo, and the synthetic activity requires high substrate concentrations and a basic pH, making its physiological significance for synthesis a subject of debate[10].

  • Location: FAAH is an integral membrane protein, localized primarily to the endoplasmic reticulum and the outer mitochondrial membrane within neurons[8]. This suggests it is responsible for regulating intracellular, rather than extracellular, pools of NAAs[3].

  • Regulation: FAAH expression and activity are found throughout the brain. The enzyme's activity is a key determinant of the levels of several N-acyl amides, and at least four N-acyl glycines are known to be regulated by FAAH[11].

Other Potential Biosynthetic Routes

Two other pathways, while less established for DHA-Gly specifically, are worth noting:

  • Glycine N-Acyltransferase (GLYAT): This mitochondrial enzyme conjugates acyl-CoA molecules with glycine. While active in the liver for detoxifying xenobiotic acids, its expression and role in the brain are thought to be minimal, making it an unlikely major contributor to DHA-Gly synthesis in the CNS[12][13].

  • Oxidation of N-Docosahexaenoylethanolamine (DEA): The N-acyl ethanolamine of DHA, also known as synaptamide, is synthesized in the brain from DHA[14]. It has been proposed that N-acyl glycines can be formed via the two-step oxidation of their corresponding N-acyl ethanolamines (catalyzed by alcohol and aldehyde dehydrogenases)[15]. This presents a plausible, albeit unconfirmed, indirect pathway for DHA-Gly formation from its corresponding ethanolamide.

The following diagram illustrates the proposed biosynthetic pathways for DHA-Gly.

DHA_Gly_Biosynthesis Proposed Biosynthetic Pathways for DHA-Glycine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) cluster_oxidation Potential Pathway DHA_free_ext DHA (free) PM20D1 PM20D1 DHA_free_ext->PM20D1 Glycine_ext Glycine Glycine_ext->PM20D1 DHA_Gly_ext DHA-Glycine PM20D1->DHA_Gly_ext Condensation DHA_Gly_ext->PM20D1 Hydrolysis DHA_Gly_int DHA-Glycine DHA_free_int DHA (free) FAAH FAAH DHA_free_int->FAAH Glycine_int Glycine Glycine_int->FAAH FAAH->DHA_Gly_int Condensation (Reverse Reaction) DHA_Gly_int->FAAH Hydrolysis DEA N-Docosahexaenoyl- ethanolamine (DEA) Oxidation ADH / ALDH DEA->Oxidation DHA_Gly_int_ox DHA-Glycine Oxidation->DHA_Gly_int_ox Oxidation

Caption: Proposed biosynthetic pathways for DHA-Glycine in the brain.

Quantitative Data

Quantitative data on the biosynthesis and endogenous levels of DHA-Gly in the brain are sparse. Most available data are for the more extensively studied N-arachidonoyl glycine (NA-Gly). These values can, however, serve as a useful proxy for estimating the potential concentration range of DHA-Gly.

AnalyteBrain RegionSpeciesConcentration (pmol/g tissue)MethodReference
N-Arachidonoyl Glycine (NA-Gly) Whole BrainMouse13.1 ± 2.1LC-MS/MS[16]
N-Arachidonoyl Glycine (NA-Gly) BrainRat~80-100 (dry weight)LC-MS/MS[9]
N-Arachidonoyl Serine (NASer) Whole BrainMouse3.1 ± 0.5LC-MS/MS[16]
N-Acyl Glycines (mixed) CortexPorcine151.43 ± 10.3 (relative units)LC-MS/MS[17]
N-Acyl Glycines (mixed) HippocampusPorcine255.01 ± 16.16 (relative units)LC-MS/MS[17]
PM20D1 Activity (Hydrolysis of C20:4-Gly) Brain HomogenateMouse~0.03 nmol/min/mgIn vitro assay[7]
FAAH Activity (Hydrolysis of C20:4-Gly) Brain Homogenate (PM20D1-KO)Mouse~0.03 nmol/min/mgIn vitro assay[7]

Note: The data for NA-Gly and enzyme activities provide a baseline for what might be expected for DHA-Gly, but direct quantification is necessary for accurate assessment.

Experimental Protocols

Investigating the biosynthesis of DHA-Gly requires robust methods for measuring enzyme activity and quantifying the product. Below are detailed methodologies adapted from established protocols for related N-acyl amino acids.

In Vitro Biosynthesis Assay using Brain Homogenates

This protocol allows for the measurement of total DHA-Gly synthetic activity in a brain tissue sample, reflecting the combined action of enzymes like FAAH and PM20D1.

Objective: To measure the enzymatic formation of DHA-Gly from exogenous DHA and glycine in a brain tissue homogenate.

Materials:

  • Brain tissue (e.g., cortex, hippocampus) from a model organism (e.g., mouse, rat)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • Substrates: Docosahexaenoic acid (DHA), Glycine

  • Internal Standard (IS): D4-DHA-Glycine or another suitable deuterated N-acyl glycine

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: Acetonitrile with 0.1% formic acid and internal standard

  • Centrifuge, sonicator, thermomixer

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Dissect the brain region of interest on ice and record the wet weight.

    • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce or mechanical homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Collect the supernatant (S1 fraction) and determine the total protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of protein from the S1 fraction with the Reaction Buffer.

    • Add substrates to a final concentration of 50 µM DHA and 500 µM Glycine.

    • The final reaction volume should be 100 µL.

    • Prepare a negative control by boiling the homogenate for 10 minutes prior to adding substrates to account for non-enzymatic conjugation.

    • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 400 µL of ice-cold Quenching Solution containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Quantification:

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode.

    • The separation can be achieved on a C18 reversed-phase column.

    • The MRM transition for DHA-Gly would need to be optimized, but would be based on its precursor ion (M-H)- and a characteristic product ion (e.g., the glycine fragment).

    • Quantify the amount of DHA-Gly produced by comparing its peak area to that of the internal standard and referencing a standard curve.

    • Express the enzyme activity as pmol of DHA-Gly formed per minute per mg of protein.

Recombinant Enzyme Activity Assay (PM20D1 or FAAH)

This protocol is for assessing the direct synthetic capability of a purified recombinant enzyme.

Objective: To determine the kinetic parameters (Km, Vmax) of recombinant PM20D1 or FAAH for DHA-Gly synthesis.

Materials:

  • Purified recombinant PM20D1 or FAAH enzyme

  • Assay Buffer: For PM20D1, PBS pH 7.4; for FAAH, 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[18]

  • Substrates: Varying concentrations of DHA and Glycine

  • Other materials as listed in Protocol 4.1.

Procedure:

  • Enzymatic Reaction:

    • Set up a series of reactions in microcentrifuge tubes. Each tube should contain a fixed amount of recombinant enzyme (e.g., 0.5 µg PM20D1) in the appropriate Assay Buffer.

    • To determine the Km for DHA, add a saturating concentration of glycine (e.g., 1 mM) and varying concentrations of DHA (e.g., 1-100 µM).

    • To determine the Km for glycine, use a saturating concentration of DHA (e.g., 100 µM) and vary the glycine concentration.

    • Initiate the reaction and incubate at 37°C for a time period determined to be in the linear range of product formation.

  • Quenching and Analysis:

    • Follow steps 3 and 4 from Protocol 4.1 to quench the reaction and quantify the DHA-Gly produced.

  • Data Analysis:

    • Plot the initial reaction velocity (V) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.

The following diagram outlines the general experimental workflow for studying DHA-Gly biosynthesis.

Experimental_Workflow Experimental Workflow for DHA-Gly Biosynthesis Analysis cluster_notes Key Considerations start Start: Brain Tissue Sample or Recombinant Enzyme homogenization 1. Sample Preparation (Homogenization/Dilution) start->homogenization reaction 2. Enzymatic Reaction Incubate with DHA + Glycine (37°C) homogenization->reaction quenching 3. Reaction Quenching & Lipid Extraction (Add cold solvent + Internal Std) reaction->quenching note1 Negative Control: Boiled Enzyme reaction->note1 analysis 4. LC-MS/MS Analysis (MRM Mode) quenching->analysis note2 Internal Standard: Deuterated DHA-Gly quenching->note2 quantification 5. Data Analysis Quantify DHA-Gly Calculate Enzyme Activity analysis->quantification note3 Standard Curve: For absolute quantification analysis->note3 end Result: Biosynthetic Rate (pmol/min/mg) quantification->end

Caption: General workflow for analyzing DHA-Gly biosynthesis in vitro.

Signaling Pathways of DHA-Gly

While the signaling pathways of DHA are well-documented, the specific downstream effects of DHA-Gly are only beginning to be understood. The primary putative receptor for N-acyl glycines is GPR55.

  • GPR55 Receptor: This G protein-coupled receptor is expressed in several brain regions, including the striatum, hippocampus, and cortex[3][6]. It was initially considered a candidate cannabinoid receptor. N-arachidonoyl glycine (NA-Gly) is a known agonist of GPR55. Recent studies indicate that DHA-Gly acts as an inverse agonist at GPR55, suggesting it may inhibit the receptor's basal activity or antagonize the effects of agonists[19].

  • Downstream Signaling: GPR55 activation is primarily coupled to Gαq and Gα12/13 proteins. This leads to a cascade of intracellular events, including:

    • Calcium Mobilization: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of Ca2+ from intracellular stores[3][19].

    • RhoA Activation: Gα12/13 coupling leads to the activation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton, cell migration, and neurite outgrowth[3][15].

    • MAPK/ERK Pathway: GPR55 signaling can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for cell proliferation, differentiation, and survival[15][19].

    • Transcription Factor Activation: The signaling cascade can culminate in the activation of transcription factors such as NFAT, NF-κB, and CREB, thereby modulating gene expression[3][20].

As an inverse agonist, DHA-Gly would be expected to suppress these pathways, potentially leading to anti-inflammatory or neuromodulatory effects that are distinct from those of GPR55 agonists.

The following diagram illustrates the proposed signaling pathway for DHA-Gly via GPR55.

GPR55_Signaling Proposed Signaling Pathway for DHA-Glycine cluster_membrane Plasma Membrane cluster_cytosol Cytoplasm cluster_nucleus Nucleus DHA_Gly DHA-Glycine (Inverse Agonist) GPR55 GPR55 DHA_Gly->GPR55 Binds to G_protein Gαq / Gα12/13 GPR55->G_protein Inhibits Activation annotation annotation PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA Ca_release Ca²⁺ Release PLC->Ca_release ERK ERK RhoA->ERK Transcription Gene Expression (e.g., via NFAT, NF-κB, CREB) ERK->Transcription Ca_release->Transcription

Caption: Proposed signaling of DHA-Gly as an inverse agonist at the GPR55 receptor.

Conclusion and Future Directions

The biosynthesis of this compound in the brain is a multifaceted process with several potential enzymatic contributors, including the extracellular enzyme PM20D1 and the intracellular enzyme FAAH. While the exact contribution of each pathway in different brain regions and under various physiological conditions is yet to be fully elucidated, the existing evidence provides a strong framework for future investigation. The role of DHA-Gly as a signaling molecule, particularly its interaction with GPR55, opens up new avenues for understanding how lipid mediators modulate neuronal function and inflammation.

Future research should focus on:

  • Direct Quantification: Developing and applying sensitive LC-MS/MS methods to accurately measure endogenous DHA-Gly levels in different brain regions and in response to physiological and pathological stimuli.

  • Enzyme Kinetics: Characterizing the specific activity and kinetic parameters of PM20D1 and FAAH with DHA and glycine as substrates to understand their synthetic potential.

  • Pathway Elucidation: Using genetic and pharmacological tools (e.g., FAAH and PM20D1 knockout models, specific inhibitors) to dissect the relative importance of each biosynthetic pathway in vivo.

  • Functional Significance: Further exploring the downstream signaling effects of DHA-Gly's interaction with GPR55 and other potential receptors to understand its role in brain health and disease.

A deeper understanding of DHA-Gly biosynthesis will be critical for harnessing its therapeutic potential for a range of neurological disorders, from neuroinflammation to neurodegenerative diseases.

References

An In-depth Technical Guide to the Biological Activity and Function of Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, is emerging as a significant lipid signaling molecule with pleiotropic biological activities. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly, focusing on its synthesis, metabolism, and functional roles, particularly in the context of neuroinflammation and receptor modulation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this bioactive lipid.

Introduction

N-acyl amino acids are a class of lipid mediators derived from the conjugation of a fatty acid to the amino group of an amino acid. This compound is formed through the amide linkage of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid highly enriched in the brain, and the amino acid glycine[1][2]. The endogenous presence of DHA-Gly has been confirmed in porcine brain, and its levels are observed to increase in rodent microglial cells under inflammatory conditions, suggesting a role in the physiological and pathological processes of the central nervous system[1][2]. This guide will delve into the known biological activities and molecular mechanisms of DHA-Gly.

Biosynthesis and Metabolism

The precise biosynthetic pathways of this compound are still under investigation, but several routes have been proposed for N-acyl amino acids in general. One potential pathway involves the direct condensation of DHA (or its coenzyme A derivative) with glycine[1][2]. Enzymes such as cytochrome c have been shown to catalyze the formation of other N-acyl glycines and may be involved in DHA-Gly synthesis[3].

The degradation of DHA-Gly is thought to be mediated by fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of a wide range of fatty acid amides[1]. Inhibition of FAAH has been shown to increase the levels of related N-acyl glycines, suggesting a similar metabolic fate for DHA-Gly[1].

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of DHA-Gly involves the coupling of docosahexaenoic acid and glycine using a carbodiimide coupling agent[2].

Materials:

  • Docosahexaenoic acid (DHA)

  • Glycine methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxyphthalimide

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hexane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve DHA (1 equivalent), EDC (2 equivalents), and NHS (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the formation of the NHS-activated ester by thin-layer chromatography (TLC).

  • In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) in DCM and add TEA (2.5 equivalents) to neutralize the hydrochloride salt and free the amine.

  • Add the glycine methyl ester solution to the activated DHA solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting DHA-glycine methyl ester by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • To obtain the free acid, hydrolyze the methyl ester using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Acidify the reaction mixture with 1N HCl and extract the final product, this compound, with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure product.

Biological Activities and Molecular Targets

This compound exhibits a range of biological activities, primarily centered on the modulation of inflammation and cellular signaling through specific receptor interactions.

Anti-inflammatory Effects

DHA-Gly has demonstrated potent anti-inflammatory properties, particularly in the context of neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly significantly reduces the production of pro-inflammatory mediators[1][2].

Table 1: Anti-inflammatory Activity of this compound

Inflammatory MediatorCell TypeStimulusDHA-Gly Concentration% InhibitionReference
Interleukin-6 (IL-6)BV-2 microgliaLPS5 µMNearly complete[2]
Interleukin-6 (IL-6)BV-2 microgliaLPS10 µMNearly complete[2]
Receptor Modulation

DHA-Gly interacts with several members of the transient receptor potential (TRP) channel family and G protein-coupled receptors (GPCRs).

Table 2: Receptor Interactions of this compound

ReceptorInteraction TypePotencyFunctional OutcomeReference
GPR55 Inverse AgonistIC50: 35.35 ± 1.82 μMReduction of basal receptor activity[2]
TRPV4 Potentiator-Enhancement of channel activation by other stimuli[1][2]
TRPV1 Agonist-Calcium influx[4]

Note: Quantitative data for TRPV4 potentiation by DHA-Gly is not yet available in the public domain.

Signaling Pathways

The biological effects of this compound are mediated by its influence on specific intracellular signaling cascades following receptor engagement.

GPR55 Inverse Agonism

GPR55 is a G protein-coupled receptor that constitutively signals through Gαq and Gα12/13 proteins, leading to the activation of downstream effectors such as RhoA and extracellular signal-regulated kinase (ERK)[5][6][7]. As an inverse agonist, DHA-Gly is proposed to stabilize an inactive conformation of GPR55, thereby reducing its basal signaling activity. This can lead to decreased intracellular calcium mobilization and reduced ERK phosphorylation.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55_active GPR55 (Active) GPR55_inactive GPR55 (Inactive) Gq Gαq GPR55_active->Gq Activates G1213 Gα12/13 GPR55_active->G1213 Activates DHA_Gly DHA-Gly DHA_Gly->GPR55_active Inverse Agonism PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ERK ERK RhoA->ERK Ca2 Ca²⁺ IP3->Ca2 Release Ca2->ERK Modulates pERK p-ERK ERK->pERK Cellular_Response Cellular Response (e.g., proliferation) pERK->Cellular_Response

GPR55 signaling pathway and the inhibitory effect of DHA-Gly.
TRPV4 Potentiation

TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous lipids. Its activation leads to an influx of calcium, which triggers downstream signaling events. DHA-Gly has been shown to potentiate the activity of TRPV4, meaning it enhances the channel's response to other activating stimuli. The exact mechanism of this potentiation is not fully elucidated but may involve allosteric modulation of the channel.

TRPV4_Potentiation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TRPV4 TRPV4 Channel Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx DHA_Gly DHA-Gly DHA_Gly->TRPV4 Potentiates Stimuli Stimuli (Heat, Osmotic Stress) Stimuli->TRPV4 Activates Downstream Downstream Signaling Ca2_influx->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

References

Endogenous N-Docosahexaenoyl Glycine: A Technical Guide to its Presence, Quantification, and Signaling Roles in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous N-acyl amino acid, N-docosahexaenoyl glycine (DHA-Gly). It details its presence in various tissues, methodologies for its precise quantification, and current understanding of its biological signaling pathways. This document is intended to be a valuable resource for researchers in lipidomics, neuroscience, and pharmacology, as well as professionals involved in drug discovery and development targeting novel lipid signaling molecules.

Introduction to N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the conjugation of a fatty acid to the amino group of an amino acid. These molecules are structurally related to the well-characterized endocannabinoid, anandamide (N-arachidonoylethanolamine), and are considered part of the expanded "endocannabinoidome". The diversity of fatty acids and amino acids that can form these conjugates leads to a vast array of potential bioactive lipids with varied physiological roles. Among these, N-docosahexaenoyl glycine (DHA-Gly) has emerged as a molecule of interest due to its derivation from docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for brain health and inflammatory processes.

Biosynthesis and Degradation of N-Acyl Amino Acids

The metabolic pathways governing the synthesis and degradation of NAAAs, including DHA-Gly, are complex and not yet fully elucidated. However, several key enzymatic processes have been identified.

Biosynthesis: The primary proposed mechanism for the formation of N-acyl glycines involves the direct condensation of a fatty acyl-CoA with glycine. This reaction can be catalyzed by glycine N-acyltransferase (GLYAT), an enzyme known to be involved in the detoxification of xenobiotic acyl-CoAs.

Degradation: The primary route for the inactivation of N-acyl glycines is believed to be enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH cleaves the amide bond, releasing the constituent fatty acid (e.g., DHA) and glycine.

Below is a simplified representation of the biosynthesis and degradation pathway for N-acyl glycines.

DHA_CoA Docosahexaenoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) DHA_CoA->GLYAT Glycine Glycine Glycine->GLYAT DHA_Gly N-Docosahexaenoyl Glycine FAAH Fatty Acid Amide Hydrolase (FAAH) DHA_Gly->FAAH Degradation DHA Docosahexaenoic Acid Glycine_deg Glycine GLYAT->DHA_Gly Biosynthesis FAAH->DHA FAAH->Glycine_deg

Biosynthesis and degradation of DHA-Gly.

Endogenous Presence of N-Docosahexaenoyl Glycine and Other N-Acyl Glycines in Tissues

Quantitative data on the endogenous levels of DHA-Gly are still emerging. However, studies on related N-acyl glycines provide valuable context for its expected distribution and abundance. N-acyl glycines are ubiquitously distributed throughout the body, with concentrations varying significantly between tissues, suggesting region-specific functions.

N-Acyl GlycineTissueConcentration (pmol/g dry tissue weight)Reference
N-Arachidonoyl Glycine Spinal Cord~140[1]
Small Intestine~140[1]
Brain~80 - 100[1]
Kidney~80 - 100[1]
Skin~80 - 100[1]
Heart<5[1]
N-Palmitoyl Glycine Skin~1600[2]
LungHigh levels reported[1]
Spinal CordHigh levels reported[2]
IntestineAppreciable amounts reported[1]
Brain~50[2]
N-Stearoyl Glycine SkinHigh levels reported[1]
LungHigh levels reported[1]
N-Linoleoyl Glycine SkinHigh levels reported[1]
LungHigh levels reported[1]
N-Docosahexaenoyl Glycine SkinUp to 10-fold higher than NA-Gly (est.)[1]
LungUp to 10-fold higher than NA-Gly (est.)[1]
BrainLikely present, specific levels TBD
RetinaLikely present, specific levels TBD
Spinal CordLikely present, specific levels TBD

TBD: To be determined. Estimated values for DHA-Gly are based on reports that its abundance in certain tissues can be up to 10 times higher than that of N-arachidonoyl glycine (NA-Gly)[1].

Experimental Protocols for Quantification of N-Docosahexaenoyl Glycine

The accurate quantification of DHA-Gly in biological tissues requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Extraction and Sample Preparation

The following protocol is a general guideline for the extraction of N-acyl glycines from tissues, adapted from established lipidomics methodologies.

  • Tissue Homogenization:

    • Excise tissues of interest (e.g., brain, retina, spinal cord) and immediately freeze in liquid nitrogen to halt enzymatic activity.

    • Weigh the frozen tissue (typically 50-100 mg).

    • Homogenize the tissue in a cold solvent mixture, such as 2:1:1 (v/v/v) chloroform:methanol:Tris-HCl 50 mM, pH 7.4, containing an appropriate internal standard. A suitable internal standard would be a stable isotope-labeled version of the analyte, such as DHA-Gly-d4.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add chloroform and methanol to achieve a final solvent ratio of 2:1 (v/v) chloroform:methanol.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Collect the lower organic phase again and dry it under a stream of nitrogen gas.

  • Solid-Phase Extraction (SPE) for Enrichment (Optional but Recommended):

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

    • Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with a series of increasingly polar solvents to remove interfering compounds.

    • Elute the N-acyl glycines with a solvent of appropriate polarity, such as methanol or acetonitrile.

    • Dry the eluate under nitrogen.

  • Sample Reconstitution:

    • Reconstitute the final dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile/water mixture) for analysis.

LC-MS/MS Quantification
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of N-acyl glycines.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of N-acyl glycines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

      • MRM Transition for DHA-Gly (Predicted): The precursor ion ([M+H]+) for DHA-Gly (C24H37NO3) would be approximately m/z 388.28. A likely product ion would result from the cleavage of the amide bond, yielding the glycinyl fragment. The exact transition would need to be determined by direct infusion of a synthetic DHA-Gly standard.

      • MRM Transition for Internal Standard (e.g., DHA-Gly-d4): The precursor and product ions would be shifted by the mass of the stable isotopes.

The following diagram illustrates the general workflow for the quantification of DHA-Gly in tissues.

Tissue Tissue Sample (e.g., Brain, Retina) Homogenization Homogenization (with Internal Standard) Tissue->Homogenization LLE Liquid-Liquid Extraction (e.g., Folch method) Homogenization->LLE SPE Solid-Phase Extraction (Enrichment) LLE->SPE Drydown Dry Down (under Nitrogen) SPE->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data Data Analysis and Quantification LC_MS->Data

Experimental workflow for DHA-Gly quantification.

Signaling Pathways of N-Acyl Glycines

The biological functions of N-acyl glycines are diverse and are mediated through interactions with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. While the specific signaling of DHA-Gly is an active area of research, insights can be drawn from studies on other N-acyl glycines.

  • G Protein-Coupled Receptors (GPCRs):

    • GPR18: N-arachidonoyl glycine (NA-Gly) has been identified as a ligand for the orphan receptor GPR18, which is involved in immune cell migration and has been implicated in pain and inflammation.

    • GPR55: NA-Gly has also been shown to activate GPR55, another orphan GPCR that is considered a cannabinoid receptor candidate.

  • Transient Receptor Potential (TRP) Channels:

    • TRPV1: Some N-acyl amides, including certain N-acyl glycines, have been shown to modulate the activity of TRPV1, a non-selective cation channel involved in pain sensation and inflammation.

The activation of these receptors can trigger downstream signaling cascades, leading to various cellular responses.

DHA_Gly N-Docosahexaenoyl Glycine GPR18 GPR18 DHA_Gly->GPR18 GPR55 GPR55 DHA_Gly->GPR55 TRPV1 TRPV1 DHA_Gly->TRPV1 Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GPR18->Signaling GPR55->Signaling TRPV1->Signaling Response Cellular Response (e.g., Modulation of neuronal activity, anti-inflammatory effects) Signaling->Response

Potential signaling pathways of DHA-Gly.

Conclusion and Future Directions

N-docosahexaenoyl glycine is an endogenous lipid mediator with the potential for significant biological activity, particularly in the central nervous system and in inflammatory processes. While our understanding of its precise tissue distribution and signaling mechanisms is still evolving, the methodologies for its quantification are well-established within the field of lipidomics. Future research should focus on obtaining precise quantitative data for DHA-Gly in a wider range of tissues and disease models, elucidating its specific molecular targets, and exploring its therapeutic potential in neurological and inflammatory disorders. This technical guide provides a foundational resource for researchers embarking on the study of this intriguing N-acyl amino acid.

References

An In-depth Technical Guide on the Mechanism of Action of Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a lipid mediator derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. Emerging research has identified DHA-Gly as a bioactive lipid with significant modulatory effects on key physiological pathways, particularly in the nervous and immune systems. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly's mechanism of action, focusing on its molecular targets, signaling cascades, and functional outcomes. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a resource for researchers and professionals in drug development.

Molecular Targets and Signaling Pathways

This compound exerts its biological effects through interaction with specific molecular targets, primarily G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. Its actions are multifaceted, leading to the modulation of inflammatory responses and neuronal functions.

G Protein-Coupled Receptor 55 (GPR55)

Recent studies have identified GPR55 as a key molecular target for DHA-Gly. Unlike many endogenous lipids that activate this receptor, DHA-Gly functions as an inverse agonist of GPR55.[1] Inverse agonism implies that DHA-Gly not only blocks the action of activating ligands but also reduces the constitutive, or baseline, activity of the receptor. This interaction is significant given the role of GPR55 in various pathological processes, including inflammation and nociceptive signaling.[1] The inverse agonism of DHA-Gly at GPR55 suggests a potential therapeutic avenue for conditions characterized by GPR55 overactivity.

GPR55_Signaling cluster_membrane Cell Membrane GPR55 GPR55 Downstream Downstream Signaling Pathways (e.g., G12/13, RhoA) GPR55->Downstream Inhibits DHA_Gly This compound (Inverse Agonist) DHA_Gly->GPR55 Binds to Constitutive_Activity Constitutive GPR55 Signaling Constitutive_Activity->GPR55 Cellular_Response Cellular Responses (e.g., Inflammation, Nociception) Downstream->Cellular_Response Modulates

Caption: Inverse Agonist Action of DHA-Gly at GPR55.

Transient Receptor Potential Vanilloid 4 (TRPV4)

In addition to its effects on GPR55, DHA-Gly has been shown to selectively potentiate the activity of the transient receptor potential vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. The potentiation of TRPV4 by DHA-Gly suggests a role for this lipid mediator in modulating cellular responses to physical and chemical stimuli. This interaction is specific, as DHA-Gly does not appear to significantly affect other TRP channels such as TRPV1 or TRPM3.[1]

TRPV4_Potentiation cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Calcium_Influx Increased Ca²⁺ Influx TRPV4->Calcium_Influx Leads to DHA_Gly This compound DHA_Gly->TRPV4 Potentiates Stimulus TRPV4 Agonist (e.g., 4α-PDD, Hypotonicity) Stimulus->TRPV4 Activates Downstream_Signaling Downstream Signaling Calcium_Influx->Downstream_Signaling

Caption: Potentiation of TRPV4 Channel Activity by DHA-Gly.

Anti-Inflammatory Signaling

A significant functional outcome of DHA-Gly's mechanism of action is its anti-inflammatory effect, particularly in microglia, the resident immune cells of the central nervous system. In lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly has been observed to nearly inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) at concentrations of 5 and 10 μM.[1] This effect is likely mediated through its interaction with GPR55 and potentially other unidentified targets, leading to the downregulation of inflammatory signaling cascades.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB IL6 IL-6 Production NFkB->IL6 DHA_Gly This compound GPR55 GPR55 DHA_Gly->GPR55 Inhibits GPR55->NFkB Modulates

Caption: Anti-inflammatory action of DHA-Gly in microglia.

Biosynthesis and Metabolism

The endogenous levels of this compound are regulated by specific biosynthetic and metabolic pathways. DHA-Gly is synthesized from docosahexaenoic acid (DHA) and glycine. This process can be enhanced by the presence of DHA.[1] The degradation of DHA-Gly is, in part, mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an accumulation of DHA-Gly, indicating that it is a substrate for this enzyme.[1] Furthermore, DHA-Gly can be metabolized by cytochrome P450 epoxygenases to form epoxidized derivatives, which may also possess biological activity.[1]

Biosynthesis_Metabolism DHA Docosahexaenoic Acid (DHA) DHAGly This compound (DHA-Gly) DHA->DHAGly Glycine Glycine Glycine->DHAGly FAAH FAAH DHAGly->FAAH Metabolized by CYP450 Cytochrome P450 Epoxygenases DHAGly->CYP450 Metabolized by Degradation Degradation Products FAAH->Degradation Epoxides Epoxidized Metabolites CYP450->Epoxides

Caption: Biosynthesis and metabolism of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioactivity of this compound.

ParameterTarget/SystemValueCell TypeReference
Anti-inflammatory Activity Inhibition of IL-6 productionNear complete inhibition at 5 and 10 µMLPS-stimulated BV-2 microglia[1]
Enzyme Inhibition Fatty Acid Amide Hydrolase (FAAH)IC50 > 100 µMNot specified[2]

Note: Specific binding affinities (Kd) for GPR55 and EC50 for TRPV4 potentiation by DHA-Gly are not yet definitively reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

GPR55 Inverse Agonist Functional Assay (ERK1/2 Phosphorylation)

This protocol describes a method to assess the inverse agonist activity of DHA-Gly at GPR55 by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR55 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

    • The following day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal ERK1/2 phosphorylation.

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Add the different concentrations of DHA-Gly to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

    • To measure agonist-induced activity for comparison, a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) can be added to a separate set of wells.

    • After incubation, aspirate the medium and lyse the cells in 1X lysis buffer.

    • Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates using a sandwich ELISA kit or an in-cell Western assay according to the manufacturer's instructions.

  • Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated for each condition. Data are normalized to the vehicle control. A decrease in the basal p-ERK1/2 levels in the presence of DHA-Gly indicates inverse agonist activity.

GPR55_Assay_Workflow Start Start: GPR55-expressing cells Seed Seed cells in 96-well plate Start->Seed Starve Serum starve cells Seed->Starve Treat Treat with DHA-Gly (or agonist/vehicle) Starve->Treat Lyse Lyse cells Treat->Lyse Measure Measure p-ERK1/2 and Total ERK1/2 (ELISA or In-Cell Western) Lyse->Measure Analyze Analyze Data: Calculate p-ERK/Total ERK ratio Measure->Analyze End End: Determine inverse agonist activity Analyze->End

Caption: Experimental workflow for GPR55 inverse agonist assay.

Measurement of IL-6 Production in LPS-Stimulated Microglia

This protocol details the procedure for quantifying the anti-inflammatory effect of DHA-Gly by measuring IL-6 secretion from activated microglial cells.

  • Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Plate BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle for 1 hour.

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

    • After the incubation period, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

    • Measure the concentration of IL-6 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the recombinant IL-6 provided in the ELISA kit. Calculate the concentration of IL-6 in each sample based on the standard curve. Compare the IL-6 levels in the DHA-Gly treated groups to the LPS-only treated group to determine the inhibitory effect.

TRPV4 Potentiation Assay (Calcium Imaging)

This protocol describes a calcium imaging assay to evaluate the potentiation of TRPV4 channel activity by DHA-Gly.

  • Cell Culture and Transfection: HEK293 cells are cultured as described previously. For the assay, cells are transiently transfected with a plasmid encoding human TRPV4 using a suitable transfection reagent.

  • Assay Procedure:

    • Seed the TRPV4-transfected HEK293 cells onto glass-bottom dishes.

    • After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Continuously perfuse the cells with a physiological salt solution.

    • Establish a baseline fluorescence signal.

    • Apply a sub-maximal concentration of a known TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4α-PDD) to elicit a calcium response.

    • After the signal returns to baseline, co-apply the same concentration of the TRPV4 agonist with various concentrations of this compound.

    • Record the changes in intracellular calcium concentration, typically measured as a ratio of fluorescence intensities at different excitation or emission wavelengths.

  • Data Analysis: The peak amplitude of the calcium response in the presence of DHA-Gly is compared to the response with the agonist alone. An increase in the calcium signal upon co-application of DHA-Gly indicates potentiation of TRPV4 activity.

Conclusion

This compound is an emerging bioactive lipid with a distinct pharmacological profile. Its mechanism of action involves the inverse agonism of GPR55 and potentiation of TRPV4 channels, leading to significant anti-inflammatory and neuromodulatory effects. The elucidation of its synthesis and metabolic pathways further underscores its role as an endogenous signaling molecule. The experimental protocols detailed herein provide a framework for the continued investigation of DHA-Gly and its derivatives. Further research is warranted to fully characterize its therapeutic potential for a range of neurological and inflammatory disorders. The development of selective pharmacological tools targeting the DHA-Gly signaling system will be crucial in advancing our understanding and harnessing its therapeutic benefits.

References

A Technical Guide to N-Acyl Amino Acids in Central Nervous System Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl amino acids (NAAs) represent a diverse and growing class of endogenous lipid signaling molecules crucial to central nervous system (CNS) function. Structurally related to the well-known endocannabinoid N-arachidonoyl-ethanolamine (anandamide), these compounds are formed by the conjugation of a fatty acid to an amino acid.[1][2][3][4] They are integral components of the expanded "endocannabinoidome," modulating a wide array of physiological and pathological processes, including pain, inflammation, appetite, and neuroprotection.[5][6] This document provides a technical overview of the biosynthesis, signaling pathways, and physiological roles of key NAAs in the CNS. It includes quantitative data on their concentrations and receptor interactions, detailed experimental protocols for their study, and pathway visualizations to facilitate a deeper understanding of their complex signaling networks.

Introduction to N-Acyl Amino Acids (NAAs)

NAAs are amphipathic molecules characterized by an amino acid headgroup linked via an amide bond to a fatty acid chain.[3][4] This structure allows for immense diversity, with variations in both the fatty acid (e.g., palmitic, oleic, arachidonic acid) and the amino acid (e.g., glycine, serine, GABA, dopamine) moieties.[1][3] More than 70 endogenous NAAs have been identified, each with potentially unique physiological roles.[1][3][5] While some NAAs interact with classical cannabinoid receptors, many exert their effects through other targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels, making them a rich source for novel therapeutic targets.[1][5][7]

Biosynthesis and Degradation of NAAs

The metabolic pathways for NAAs are complex and not yet fully elucidated for all species. Biosynthesis can occur through several proposed routes.

2.1 Biosynthesis Pathways

  • Direct Condensation: One primary pathway involves the direct conjugation of a fatty acid (often as an acyl-CoA derivative) with an amino acid.[2] For example, N-arachidonoyl glycine (NAraGly) can be synthesized from arachidonoyl-CoA and glycine, a reaction that can be catalyzed by cytochrome c.[2][6]

  • Oxidation of N-Acylethanolamines (NAEs): Some NAAs are metabolic products of other well-known lipid mediators. For instance, the endocannabinoid anandamide (AEA) can be oxidized by an alcohol dehydrogenase-like activity to produce NAraGly.[8]

  • FAAH-Mediated "Reverse" Synthesis: The primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH), can, under certain conditions, operate in reverse to synthesize NAEs from a fatty acid and ethanolamine.[9] While primarily shown for NAEs, similar mechanisms for other NAAs are being explored.

2.2 Degradation Pathways

The primary enzyme responsible for the degradation of many NAAs, particularly N-acylethanolamines and N-acyl glycines, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that cleaves the amide bond, releasing the constituent fatty acid and amino acid.[9][10][11] Inhibition of FAAH leads to an accumulation of its substrates, a strategy that has been explored therapeutically to enhance endogenous NAA signaling.[10] Other enzymes, such as peptidase M20 domain containing 1 (PM20D1), can also be involved in the synthesis and hydrolysis of certain NAAs.

NAA_Metabolism General Metabolic Pathways of N-Acyl Amino Acids (NAAs) cluster_synthesis Biosynthesis cluster_degradation Degradation FattyAcid Fatty Acid (e.g., Arachidonic Acid) Enzyme_Synth Condensation Enzymes (e.g., Cytochrome c) FattyAcid->Enzyme_Synth AminoAcid Amino Acid (e.g., Glycine) AminoAcid->Enzyme_Synth NAE N-Acylethanolamine (e.g., Anandamide) Enzyme_Oxid Oxidation (e.g., ADH-like) NAE->Enzyme_Oxid NAA N-Acyl Amino Acid (NAA) FAAH FAAH NAA->FAAH Enzyme_Synth->NAA Pathway 1: Condensation Enzyme_Oxid->NAA Pathway 2: Oxidation FattyAcid_d Fatty Acid FAAH->FattyAcid_d AminoAcid_d Amino Acid FAAH->AminoAcid_d

General metabolic pathways for NAA synthesis and degradation.

Key NAAs in CNS Signaling and Quantitative Data

Several NAAs have been identified as having significant roles in the CNS. Their concentrations vary by brain region and can be modulated by physiological state.[11][12][13]

3.1 N-Acylethanolamines (NAEs)

  • N-arachidonoyl-ethanolamine (Anandamide, AEA): The most studied NAE, AEA is an endogenous ligand for cannabinoid CB1 and CB2 receptors.[9][14] It also interacts with TRPV1 channels.[9] In the CNS, it functions as a retrograde messenger, inhibiting neurotransmitter release and playing roles in pain, mood, and memory.[11][15]

  • N-palmitoylethanolamide (PEA): Abundant in the CNS, PEA does not bind strongly to classical cannabinoid receptors but exerts anti-inflammatory, analgesic, and neuroprotective effects primarily through the activation of PPAR-α.[7][10][16][17] It can also indirectly modulate cannabinoid signaling by inhibiting FAAH.[10]

  • N-oleoylethanolamine (OEA): Primarily known as a satiety factor, OEA also has direct effects in the CNS.[18][19] It acts as a potent agonist of PPAR-α, regulating feeding behavior and lipid metabolism.[7][20] It has also shown neuroprotective and anti-inflammatory properties.[21]

3.2 Other Notable N-Acyl Amino Acids

  • N-arachidonoyl glycine (NAraGly): The simplest N-arachidonoyl amino acid, NAraGly is found in the brain and spinal cord.[1] It produces analgesic and anti-inflammatory effects, potentially through interactions with GPR18 and modulation of T-type calcium channels.[2]

  • N-arachidonoyl dopamine (NADA): Found in the striatum and other brain regions, NADA is a potent agonist at TRPV1 channels and also binds to CB1 receptors.[1]

  • N-acyl serines (e.g., N-arachidonoyl serine): Isolated from bovine brain, this class of compounds exhibits vasodilatory properties and may act on a novel cannabinoid-type receptor.[22]

Table 1: Endogenous Concentrations of Selected NAAs in Rat Brain

CompoundBrain RegionConcentration (pmol/g wet tissue)Reference
N-arachidonoyl glycine (NAraGly)Whole Brain~80 - 100[1]
N-oleoyl glycine (OlGly)Whole Brain< 100[23]
N-arachidonoyl dopamine (NADA)Striatum~5[1]
Multiple NAAsWhole Brain0.26 to 333[24]

Table 2: Receptor Binding Affinities of Key NAAs

LigandReceptorAffinity (Ki or EC50)NotesReference
Anandamide (AEA)Human CB1Ki: ~60-80 nMEndogenous agonist[9]
Anandamide (AEA)Human CB2Ki: ~1.9 µMLower affinity than CB1[22]
Anandamide (AEA)Rat TRPV1EC50: ~0.5-1.5 µMCation channel agonist[9]
N-palmitoylethanolamide (PEA)Human PPAR-αEC50: ~3 µMNuclear receptor agonist[17]
N-oleoylethanolamine (OEA)Human PPAR-αEC50: ~0.1 µMPotent nuclear receptor agonist[7][20]
N-arachidonoyl dopamine (NADA)Rat TRPV1EC50: ~36 nMPotent cation channel agonist[1]

Signaling Mechanisms

NAAs signal through a variety of membrane-bound and intracellular receptors to exert their effects.

4.1 G-Protein Coupled Receptor (GPCR) Signaling

Anandamide's canonical signaling occurs via the CB1 receptor, a Gi/o-coupled GPCR highly expressed in the CNS.[25] Activation leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels, activation of K+ channels), and activation of the MAPK pathway.[25] This typically results in reduced neurotransmitter release when CB1 receptors are located on presynaptic terminals.

CB1_Signaling Anandamide (AEA) Signaling via CB1 Receptor AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Binds Gi_Go Gi/o Protein CB1->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Ca²+ Channel Gi_Go->Ca_Channel Inhibits K_Channel K+ Channel Gi_Go->K_Channel Activates MAPK MAPK Pathway Gi_Go->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Gene_Tx Gene Transcription Cell Growth MAPK->Gene_Tx Outcome Reduced Neurotransmitter Release Ca_Influx->Outcome K_Efflux->Outcome

Simplified CB1 receptor signaling cascade.

4.2 Nuclear Receptor Signaling

PEA and OEA are primary ligands for PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor.[7][16][17] Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and inflammation, providing a mechanism for long-term cellular changes.[16]

Methodologies for NAA Research

The study of NAAs requires sensitive and specific analytical techniques due to their low endogenous concentrations and lipid nature.

5.1 Experimental Protocol: Extraction and Quantification of NAAs from Brain Tissue via LC-MS/MS

This protocol provides a general framework for the analysis of NAAs. Specific parameters may require optimization.

Objective: To extract and quantify N-acyl amino acids from a brain tissue sample.

Materials:

  • Brain tissue (fresh or frozen)

  • Internal Standards (e.g., deuterated NAA analogs like AraGly-d8)[23]

  • Solvents: Methanol, Chloroform, Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Homogenizer, Centrifuge, Evaporator (e.g., nitrogen stream)

Procedure:

  • Homogenization:

    • Weigh a frozen brain tissue sample (~50-100 mg).

    • Add 1 mL of ice-cold methanol containing the internal standards.

    • Homogenize the tissue thoroughly using a mechanical homogenizer.

    • Transfer the homogenate to a glass tube.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the methanol homogenate, add 2 mL of chloroform. Vortex vigorously for 1 min.

    • Add 1 mL of water. Vortex again for 1 min.

    • Centrifuge at ~2000 x g for 10 min at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Purification (Solid Phase Extraction):

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., 90% methanol).

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the NAA fraction with an appropriate solvent (e.g., acetonitrile or methanol).

  • LC-MS/MS Analysis:

    • Evaporate the eluted fraction to dryness and reconstitute in the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).[23][26][27]

    • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution profile.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[28] Each NAA and its corresponding internal standard will have a specific precursor-to-product ion transition that is monitored for highly selective quantification.

  • Quantification:

    • Generate a calibration curve using known concentrations of NAA standards.

    • Calculate the concentration of endogenous NAAs in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.[23]

LCMS_Workflow Workflow for NAA Quantification by LC-MS/MS Start Brain Tissue Sample + Internal Standards Homogenize 1. Homogenization (in Methanol) Start->Homogenize Extract 2. Lipid Extraction (Chloroform/Methanol/Water) Homogenize->Extract Purify 3. Purification (Solid Phase Extraction) Extract->Purify Analyze 4. LC-MS/MS Analysis (C18 Column, MRM Mode) Purify->Analyze Quantify 5. Data Analysis & Quantification Analyze->Quantify

Experimental workflow for NAA analysis in brain tissue.

Conclusion

The N-acyl amino acid family represents a frontier in neuropharmacology. Their structural diversity and wide range of molecular targets present significant opportunities for understanding CNS signaling and for the development of novel therapeutics for neurological and psychiatric disorders. Further research into their specific biosynthetic and catabolic pathways, along with a deeper characterization of their receptor pharmacology, will be essential to fully harness their therapeutic potential. This guide serves as a foundational resource for professionals entering this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Discovery and Characterization of N-Acyl Glycines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Lipid Signaling

The field of lipid signaling has rapidly expanded beyond classical eicosanoids and phospholipids, largely spurred by the discovery of the endocannabinoid system. The identification of N-arachidonoyl-ethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors opened the door to the discovery of a vast and complex network of related signaling lipids, now often referred to as the "endocannabinoidome".[1] Within this diverse family, N-acyl amino acids (NAAAs) have emerged as a significant class of bioactive molecules.[1][2]

N-acyl glycines (NAGlys) are a prominent subfamily of NAAAs, characterized by a fatty acid linked to a glycine molecule via an amide bond.[1][2] The first member of this family, N-arachidonoyl glycine (NAraGly), was initially synthesized to study the structure-activity relationships of anandamide before it was identified as an endogenous molecule in mammalian tissues.[3] NAGlys are widely distributed throughout the central nervous system and peripheral tissues, with endogenous concentrations typically ranging from the high nanomolar to low micromolar levels.[1][2] These lipids are involved in a myriad of physiological processes, including pain modulation, inflammation, energy homeostasis, and neurotransmission, making them attractive targets for therapeutic development.[4][5][6] This guide provides a comprehensive overview of the discovery, biosynthesis, metabolism, physiological roles, and analytical characterization of N-acyl glycines.

Biosynthesis and Metabolism: The Life Cycle of N-Acyl Glycines

The cellular concentrations of N-acyl glycines are tightly regulated by a network of biosynthetic and degradative enzymes. Two primary pathways for their formation have been proposed, alongside well-defined routes for their degradation and metabolic conversion.[4]

Biosynthetic Pathways

There are two main routes proposed for the biosynthesis of N-acyl glycines: a glycine-dependent pathway and a glycine-independent pathway.[4]

  • Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid (in its activated acyl-CoA form) with glycine.[4]

    • Glycine N-acyltransferases (GLYATs): A key enzymatic step is catalyzed by acyl-CoA:glycine N-acyltransferases.[4] Specifically, enzymes like Glycine N-acyltransferase-like 2 (GLYATL2) and GLYATL3 have been shown to mediate the formation of long-chain N-acyl glycines.[1][2] For instance, GLYATL2 in humans and GLYATL3 in mouse cells catalyze the synthesis of NAGlys from their respective long-chain acyl-CoAs and glycine.[1][2][7]

    • Cytochrome c: An alternative mechanism within this pathway involves the enzyme cytochrome c, which can catalyze the H₂O₂-dependent synthesis of N-arachidonoyl glycine from arachidonoyl-CoA and glycine.[2][4][7] This reaction has also been shown to produce N-oleoyl glycine.[1][2]

  • Glycine-Independent Pathway: This pathway generates N-acyl glycines from the oxidative metabolism of N-acylethanolamines (NAEs), such as anandamide.[4]

    • The process involves a two-step enzymatic conversion. First, an N-acylethanolamine is oxidized to an N-acylglycinal intermediate by an alcohol dehydrogenase (ADH).[1][2][4]

    • Subsequently, the N-acylglycinal is further oxidized to the corresponding N-acyl glycine by an aldehyde dehydrogenase (ALDH).[1][2][4] Studies have demonstrated that anandamide can serve as a precursor for N-arachidonoyl glycine in cultured cells, supporting the in vivo relevance of this pathway.[4]

Degradation and Metabolic Conversion
  • Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): The primary route for the degradation of N-acyl glycines is hydrolysis. The enzyme fatty acid amide hydrolase (FAAH), well-known for its role in degrading anandamide, catalyzes the cleavage of the amide bond in N-acyl glycines to release the constituent fatty acid and glycine.[3][4][8] However, FAAH generally hydrolyzes NAraGly much more slowly than its primary substrate, anandamide.[3]

  • Conversion to Primary Fatty Acid Amides (PFAMs): N-acyl glycines can also serve as metabolic precursors to another class of signaling lipids, the primary fatty acid amides. This conversion is catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme, which oxidatively cleaves the N-acyl glycine to produce a PFAM and glyoxylate.[4][9] Inhibition of PAM in cell cultures leads to an accumulation of N-acyl glycines and a corresponding decrease in PFAMs, confirming this metabolic link.[4]

N-Acyl Glycine Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation & Metabolism FattyAcid Fatty Acid ACSL Acyl-CoA Synthetase FattyAcid->ACSL AcylCoA Fatty Acyl-CoA GLYAT GLYATL2/3 Cytochrome c AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAE N-Acylethanolamine (e.g., Anandamide) ADH Alcohol Dehydrogenase (ADH) NAE->ADH Glycine-Independent Pathway NAGlycinal N-Acylglycinal ALDH Aldehyde Dehydrogenase (ALDH) NAGlycinal->ALDH Glycine-Independent Pathway NAGly N-Acyl Glycine FAAH Fatty Acid Amide Hydrolase (FAAH) NAGly->FAAH PAM PAM NAGly->PAM PFAM Primary Fatty Acid Amide (PFAM) Glyoxylate Glyoxylate ACSL->AcylCoA GLYAT->NAGly Glycine-Dependent Pathway ADH->NAGlycinal Glycine-Independent Pathway ALDH->NAGly Glycine-Independent Pathway FAAH->FattyAcid Hydrolysis FAAH->Glycine PAM->PFAM Oxidative Cleavage PAM->Glyoxylate

Biosynthesis and degradation pathways of N-acyl glycines.

Physiological Roles and Signaling Mechanisms

N-acyl glycines exert a wide range of biological effects by interacting with various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters. Their actions underscore their importance as modulators of physiological and pathophysiological processes.

Key Physiological Functions
  • Analgesia and Anti-inflammatory Activity: N-arachidonoyl glycine has demonstrated significant analgesic properties in models of inflammatory pain.[6] It is also reported to have anti-inflammatory effects.[4]

  • Neurotransmission: NAraGly is found in high concentrations in the spinal cord, a key site for pain processing where glycine is an inhibitory neurotransmitter.[3] It has been shown to inhibit the glycine transporter GLYT2, which would increase synaptic glycine levels and enhance inhibitory neurotransmission.[3][4][10]

  • Energy Homeostasis: N-oleoyl glycine (NOleGly) plays a role in regulating energy balance and food intake.[1]

  • Cardiovascular Effects: Certain N-acyl amino acids, including NAraGly, can induce vasorelaxation.[4]

Molecular Targets and Signaling Pathways

N-acyl glycines do not bind to classical cannabinoid or opioid receptors, which makes them interesting candidates for drug development with potentially fewer adverse effects.[10] Their known targets include:

  • G Protein-Coupled Receptors (GPCRs):

    • GPR55: NAraGly activates GPR55, leading to an increase in intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[2]

    • GPR92: NAraGly also binds to and activates GPR92.[2][4]

    • GPR18: Some studies suggest N-arachidonoyl glycine binds to GPR18, potentially mediating cellular migration.[5]

  • Ion Channels: NAraGly has been shown to inhibit T-type calcium channels, an action that may contribute to its analgesic effects.[4][10]

  • Transporters: As mentioned, a key target is the glycine transporter GLYT2, which NAraGly inhibits non-competitively.[3][4]

  • Peroxisome Proliferator-Activated Receptor α (PPAR-α): N-oleoyl glycine is an activator of PPAR-α, a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[1]

N-Acyl Glycine Signaling Simplified Signaling of N-Arachidonoyl Glycine (NAraGly) NAraGly N-Arachidonoyl Glycine (NAraGly) GPR55 GPR55 NAraGly->GPR55 binds & activates Inhibition Inhibition NAraGly->Inhibition T_channel T-type Ca²⁺ Channel NAraGly->T_channel inhibits PLC Phospholipase C (PLC) GPR55->PLC activates IP3 IP₃ PLC->IP3 generates Ca2 Ca²⁺ IP3->Ca2 releases from ER MAPK MAPK Signaling Ca2->MAPK activates CellularResponse Cellular Response (e.g., Proliferation) MAPK->CellularResponse GLYT2 Glycine Transporter 2 (GLYT2) Glycine_out Glycine (Neuron) GLYT2->Glycine_out Glycine_in Glycine (Synaptic Cleft) Glycine_in->GLYT2 Inhibition->GLYT2 inhibits Analgesia Analgesia Inhibition->Analgesia Ca2_influx Ca²⁺ Influx T_channel->Ca2_influx Ca2_influx->Analgesia

Key molecular targets and signaling pathways of NAraGly.

Quantitative Data: Tissue Distribution

The concentration of N-acyl glycines varies significantly between different tissues, suggesting region-specific functions.[8] N-arachidonoyl glycine, for example, is found at its highest levels in the spinal cord and small intestine.[3]

N-Acyl Glycine SpeciesTissueConcentration (pmol/g dry tissue weight)Reference
N-arachidonoyl glycineSpinal Cord~140[3]
N-arachidonoyl glycineSmall Intestine~140[3]
N-arachidonoyl glycineBrain~80-100[3]
N-arachidonoyl glycineKidney~80-100[3]
N-arachidonoyl glycineSkin~80-100[3]
N-arachidonoyl glycineHeart<5[3]
N-oleoyl glycineSkin~750[11]
N-oleoyl glycineLung~150-750[11]
N-oleoyl glycineSpinal Cord~150-750[11]
N-oleoyl glycineOvaries~150-750[11]
N-oleoyl glycineKidney~150-750[11]
N-oleoyl glycineLiver~150-750[11]
N-oleoyl glycineSpleen~150-750[11]

Note: These values are approximate and can vary based on species, physiological state, and analytical methodology.

Experimental Protocols: Characterization and Quantification

The accurate quantification of N-acyl glycines from complex biological matrices is critical for understanding their physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[12][13]

Protocol: Extraction and Quantification of N-Acyl Glycines from Brain Tissue via LC-MS/MS

This protocol provides a general framework for the analysis of N-acyl glycines. Specific parameters may require optimization based on the available instrumentation and specific analytes of interest.

1. Materials and Reagents:

  • Biological tissue (e.g., mouse brain), flash-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standards (ISTDs): Deuterated N-acyl glycine standards (e.g., N-arachidonoyl-d8-glycine).

  • Solvents: LC-MS grade methanol (MeOH), chloroform (CHCl₃), methyl tert-butyl ether (MTBE), water, isopropanol (IPA), acetonitrile (ACN), and formic acid (FA).

  • Homogenizer: Bead-based homogenizer (e.g., Precellys® 24).

  • Centrifuge: Refrigerated microcentrifuge capable of >15,000 x g.

2. Sample Preparation and Homogenization:

  • a. Weigh a frozen piece of brain tissue (~50-70 mg) in a pre-chilled homogenization tube containing ceramic beads.[14]

  • b. Add a pre-determined volume of cold aqueous buffer (e.g., 5 mM ammonium formate) to achieve a specific tissue concentration (e.g., 0.05 mg/µL).[14]

  • c. Spike the sample with a known amount of the ISTD solution. The ISTD helps correct for analyte loss during sample preparation and for matrix effects during ionization.

  • d. Homogenize the tissue at 4°C using a bead homogenizer (e.g., two cycles at 8000 rpm for 30 seconds each, with a 15-second break).[14]

3. Lipid Extraction (Folch Method):

  • a. Transfer a known volume of the tissue homogenate (e.g., 40 µL, representing 2 mg of tissue) to a 1.5 mL microcentrifuge tube.[14]

  • b. Add 700 µL of a cold chloroform:methanol (2:1, v/v) mixture.[14]

  • c. Vortex the mixture briefly (5-10 seconds) and then shake for 1 hour at 4°C to ensure thorough extraction.[14]

  • d. Induce phase separation by adding 200 µL of water.[14]

  • e. Vortex vigorously for 10 seconds and centrifuge at >15,000 x g for 5 minutes at 4°C.[14]

  • f. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe. Transfer to a new tube.

  • g. Dry the extracted lipids under a gentle stream of nitrogen gas.

  • h. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 90:10 ACN:water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the lipophilic N-acyl glycines, followed by a re-equilibration step.

    • Flow Rate: ~0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI), typically in negative ion mode for N-acyl glycines.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • MRM Transitions: These must be determined empirically for each N-acyl glycine. For example, for N-oleoyl glycine (precursor m/z ~338.3), a characteristic product ion corresponding to the oleoyl fragment or the glycine fragment would be monitored.

5. Data Analysis and Quantification:

  • a. Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix.[12]

  • b. Integrate the peak areas for the analyte and the corresponding ISTD in both the standards and the unknown samples.

  • c. Calculate the ratio of the analyte peak area to the ISTD peak area.

  • d. Determine the concentration of the N-acyl glycine in the sample by interpolating its area ratio from the calibration curve. The final concentration is then adjusted for the initial tissue weight.

NAGly Quantification Workflow Tissue 1. Tissue Sampling (Frozen Brain Tissue) Homogenize 2. Homogenization (Add ISTD & Buffer) Tissue->Homogenize Extract 3. Lipid Extraction (e.g., Folch Method) Homogenize->Extract Separate 4. Phase Separation (Centrifugation) Extract->Separate Dry 5. Dry & Reconstitute Separate->Dry LC 6. LC Separation (C18 Column) Dry->LC MS 7. MS/MS Detection (ESI-, MRM) LC->MS Quantify 8. Quantification (Calibration Curve) MS->Quantify

Experimental workflow for N-acyl glycine quantification.

References

An In-depth Technical Guide to Docosahexaenoyl Glycine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, is a fascinating lipid signaling molecule derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. This document provides a comprehensive overview of the physical and chemical properties of DHA-Gly, detailed methodologies for its synthesis and purification, and an in-depth exploration of its biological activities and associated signaling pathways. Quantitative data are summarized in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this unique lipid mediator.

Physical and Chemical Properties

General Properties
PropertyValueSource
Chemical Formula C₂₄H₃₅NO₃[1]
Molecular Weight 385.5 g/mol [1]
CAS Number 132850-40-9[1]
Appearance Not specified, likely a solid or viscous oil at room temperatureGeneral knowledge of fatty acid amides
Purity (commercially available) ≥98%[1]
Solubility

DHA-Gly exhibits solubility in various organic solvents and limited solubility in aqueous solutions.

SolventSolubilitySource
Dimethylformamide (DMF)20 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)15 mg/mL[1][2]
Ethanol25 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL[1][2]
Stability and Storage

Proper storage is crucial to prevent the degradation of the polyunsaturated DHA backbone.

ConditionStabilitySource
Storage Temperature -20°C[1]
Long-term Stability ≥ 2 years at -20°C[1]

Fatty acid amides are generally stable at elevated processing temperatures and to air oxidation, as well as to dilute acids and bases[1]. However, the multiple double bonds in the docosahexaenoyl chain of DHA-Gly make it susceptible to oxidation over time, especially if not stored under an inert atmosphere.

Experimental Protocols

Synthesis of this compound

The synthesis of N-acyl amino acids like DHA-Gly can be achieved through both chemical and enzymatic methods. Below is a generalized protocol for its chemical synthesis.

Principle: The synthesis involves the formation of an amide bond between the carboxylic acid of docosahexaenoic acid (DHA) and the amino group of glycine. This typically requires the activation of the carboxylic acid group of DHA.

Materials:

  • Docosahexaenoic acid (DHA)

  • Glycine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Activation of DHA: Dissolve DHA in anhydrous DCM. Add DCC and a catalytic amount of DMAP. Stir the reaction mixture at 0°C for 30 minutes.

  • Coupling Reaction: Add glycine ethyl ester hydrochloride and a base (e.g., triethylamine) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Saponification: Dissolve the resulting crude this compound ethyl ester in ethanol. Add a solution of 1M NaOH and stir at 40°C for 3 hours[3].

  • Acidification and Extraction: Remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 2 with 1M HCl[3]. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude DHA-Gly can then be purified by flash chromatography or preparative HPLC.

G DHA Docosahexaenoic Acid (DHA) Coupling Coupling Reaction (DCC, DMAP) DHA->Coupling GlycineEster Glycine Ethyl Ester GlycineEster->Coupling DHAGlyEster This compound Ethyl Ester Coupling->DHAGlyEster Saponification Saponification (NaOH, Ethanol) DHAGlyEster->Saponification DHAGly This compound Saponification->DHAGly Purification Purification (HPLC) DHAGly->Purification PureDHAGly Pure this compound Purification->PureDHAGly

Caption: Chemical synthesis workflow for this compound.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. DHA-Gly, being a lipophilic molecule, will be retained on a C18 column and can be eluted with a gradient of organic solvent in water.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • Reversed-phase C18 column.

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

Procedure:

  • Sample Preparation: Dissolve the crude DHA-Gly in a minimal amount of the initial mobile phase composition (e.g., 50:50 Solvent A:Solvent B).

  • Method Development: Develop a suitable gradient method on an analytical HPLC system to achieve good separation of DHA-Gly from impurities.

  • Preparative Run: Scale up the analytical method to the preparative system. Inject the dissolved crude product onto the preparative C18 column.

  • Gradient Elution: Run a linear gradient from a lower to a higher concentration of Solvent B to elute the compounds. For example, a gradient of 50% to 100% Solvent B over 30 minutes.

  • Fraction Collection: Monitor the elution profile using the UV detector (wavelengths around 210-220 nm are suitable for the amide bond). Collect fractions corresponding to the peak of DHA-Gly.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent from the pooled fractions under reduced pressure. Lyophilize the remaining aqueous solution to obtain pure DHA-Gly as a solid or oil.

G CrudeSample Crude DHA-Gly (dissolved) Injection Injection onto C18 column CrudeSample->Injection Gradient Gradient Elution (Water/Acetonitrile) Injection->Gradient Detection UV Detection Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis (Analytical HPLC) Fractionation->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling SolventRemoval Solvent Removal & Lyophilization Pooling->SolventRemoval PureProduct Pure DHA-Gly SolventRemoval->PureProduct

Caption: Preparative HPLC purification workflow for this compound.

Biological Activity and Signaling Pathways

This compound is a bioactive lipid that modulates the activity of several cellular targets, leading to a range of physiological effects, particularly in the nervous and immune systems.

Interaction with GPR55

DHA-Gly has been identified as an inverse agonist of the G protein-coupled receptor 55 (GPR55)[4]. Inverse agonism implies that it reduces the constitutive activity of the receptor. The signaling cascade following GPR55 activation by agonists typically involves Gα13, leading to the activation of RhoA and subsequent downstream effects, including calcium mobilization[5][6]. As an inverse agonist, DHA-Gly would be expected to suppress this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DHAGly Docosahexaenoyl Glycine GPR55 GPR55 DHAGly->GPR55 Inverse Agonism Galpha13 Gα13 GPR55->Galpha13 Inhibition RhoA RhoA Galpha13->RhoA Inhibition Calcium Intracellular Ca²⁺ Mobilization RhoA->Calcium Inhibition Downstream Downstream Signaling Calcium->Downstream

Caption: Inverse agonism of GPR55 by this compound.

Potentiation of TRPV4 Channels

DHA-Gly has been shown to selectively potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various sensory processes[4]. The potentiation of TRPV4 by other N-acyl amides has been linked to the activation of protein kinase A (PKA) and protein kinase C (PKC) pathways[2]. This suggests that DHA-Gly may enhance TRPV4 activity through a similar mechanism, leading to increased calcium influx upon channel activation by its primary stimuli (e.g., osmotic pressure, mechanical stress).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DHAGly Docosahexaenoyl Glycine PKA PKA DHAGly->PKA Activation PKC PKC DHAGly->PKC Activation TRPV4 TRPV4 Channel Ca_influx Increased Ca²⁺ Influx TRPV4->Ca_influx PKA->TRPV4 Phosphorylation (Potentiation) PKC->TRPV4 Phosphorylation (Potentiation)

Caption: Potentiation of TRPV4 channels by this compound.

Metabolism by Cytochrome P450

This compound is a substrate for cytochrome P450 (CYP) epoxygenases[7]. These enzymes catalyze the epoxidation of the double bonds in the docosahexaenoic acid backbone, leading to the formation of various epoxide metabolites, such as 19,20-epoxydocosapentaenoyl-glycine (19,20-EDP-Gly)[7]. These epoxide metabolites are themselves bioactive and may contribute to the overall anti-inflammatory effects of DHA-Gly[7].

G DHAGly This compound CYP450 Cytochrome P450 Epoxygenase DHAGly->CYP450 EpoxideMetabolites Epoxide Metabolites (e.g., 19,20-EDP-Gly) CYP450->EpoxideMetabolites AntiInflammatory Anti-inflammatory Effects EpoxideMetabolites->AntiInflammatory

Caption: Metabolic conversion of DHA-Gly by Cytochrome P450.

Conclusion

This compound is an emerging lipid mediator with a distinct pharmacological profile. Its physical and chemical properties make it amenable to standard laboratory synthesis and purification techniques. The biological activities of DHA-Gly, particularly its interactions with GPR55 and TRPV4, and its metabolism to bioactive epoxides, highlight its potential as a modulator of inflammatory and neurological processes. Further research into the specific downstream signaling events and the in vivo efficacy of DHA-Gly and its metabolites will be crucial in elucidating its full therapeutic potential. This technical guide provides a foundational resource for scientists and researchers to advance our understanding of this promising endogenous molecule.

References

A Technical Guide to Docosahexaenoyl Glycine (CAS Number: 132850-40-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly), a lipoamino acid comprised of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, is an endogenous signaling molecule with significant therapeutic potential. As a member of the N-acyl amino acid family, it is implicated in a range of physiological processes, including neuromodulation and the regulation of inflammation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to this compound (CAS No. 132850-40-9). It is intended to serve as a resource for researchers and professionals in drug development exploring the potential of this and related bioactive lipids.

Chemical and Physical Properties

This compound is a fatty amide that is structurally similar to the endocannabinoid anandamide.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 132850-40-9[2][3][4]
Molecular Formula C24H35NO3[2][3][4]
Molecular Weight 385.54 g/mol [1][2]
IUPAC Name 2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid[1]
Synonyms N-(1-oxo-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenyl)-glycine[3][4]
Purity ≥98% (Commercially available)[4]
Appearance Solution in ethanol (Commercially available)[4]
Storage Temperature -20°C[2][4]
Stability ≥ 2 years at -20°C[4]

Table 1: Physicochemical Properties of this compound

Solubility
SolventSolubilityMolaritySource(s)
Dimethylformamide (DMF)20 mg/mL51.88 mM[2][4]
Dimethyl sulfoxide (DMSO)15 mg/mL38.91 mM[2][4]
Ethanol25 mg/mL64.84 mM[2][4]
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL5.19 mM[2][4]

Table 2: Solubility of this compound. Sonication is recommended for dissolution. [2][4]

Synthesis and Biosynthesis

Chemical Synthesis

This compound can be synthesized via the conjugation of docosahexaenoic acid to glycine. A general approach involves the use of a coupling agent in an organic solvent.

  • Reaction Setup: In a round-bottom flask, dissolve docosahexaenoic acid (DHA) and a suitable coupling agent (e.g., a carbodiimide such as DCC or EDC, often with an additive like HOBt or NHS) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Activation: Stir the mixture at room temperature for a specified time (e.g., 30 minutes to 1 hour) to activate the carboxylic acid group of DHA.

  • Addition of Glycine: Add glycine methyl or ethyl ester hydrochloride to the reaction mixture, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated byproducts. Wash the filtrate sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Saponification: To obtain the final product, the glycine ester is saponified using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.

  • Final Purification: After acidification, the final product is extracted with an organic solvent and purified, if necessary, by chromatography or crystallization.

Note: This is a generalized protocol; specific reaction conditions may vary.

Biosynthesis

The biosynthesis of N-acyl amino acids, including this compound, is not fully elucidated but is thought to occur through several potential pathways.[1] One proposed mechanism involves the direct condensation of a fatty acid (or its coenzyme A derivative) with an amino acid.[1] Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) may play a role in regulating the levels of these molecules.[1]

G DHA Docosahexaenoic Acid (DHA) DHAGly This compound DHA->DHAGly Conjugation Glycine Glycine Glycine->DHAGly DHAGly->DHA Hydrolysis DHAGly->Glycine Hydrolysis FAAH FAAH / PM20D1 FAAH->DHAGly Regulation

Biosynthesis and degradation of this compound.

Biological Activity and Signaling Pathways

This compound is a multifunctional lipid mediator with anti-inflammatory properties and the ability to selectively modulate receptor and ion channel activity.[1]

Anti-inflammatory Effects in Microglia

In lipopolysaccharide (LPS)-stimulated microglial cells, the formation of this compound is increased, which correlates with its anti-inflammatory effects.[1] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): The levels of IL-6 and TNF-α in the cell culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

G cluster_0 Experimental Workflow BV2 BV-2 Microglia Culture Pretreat Pre-treatment with This compound BV2->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate Incubate 24h Incubation Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (IL-6, TNF-α) Supernatant->ELISA

Workflow for assessing anti-inflammatory activity.

Modulation of GPR55 and TRPV4

This compound has been identified as a selective inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel.[1] It does not appear to significantly interact with TRPV1 or TRPM3 channels.[1]

The inverse agonism at GPR55 suggests that this compound can suppress the basal activity of this receptor, which is implicated in various physiological and pathological processes, including inflammation and cancer cell proliferation. The potentiation of TRPV4, a calcium-permeable ion channel, indicates that this compound can enhance cellular responses to other TRPV4 agonists.

G cluster_gpr55 GPR55 Signaling cluster_trpv4 TRPV4 Signaling DHAGly This compound GPR55 GPR55 DHAGly->GPR55 Inverse Agonist TRPV4 TRPV4 Channel DHAGly->TRPV4 Potentiator Gprotein Gαq/11, Gα12/13 GPR55->Gprotein PLC PLC Gprotein->PLC RhoA RhoA Gprotein->RhoA Ca_release Intracellular Ca2+ Release PLC->Ca_release ERK ERK Activation RhoA->ERK Ca_influx Ca2+ Influx TRPV4->Ca_influx Downstream Downstream Ca2+-dependent Signaling Ca_influx->Downstream

Modulation of GPR55 and TRPV4 signaling by this compound.

The potentiation of TRPV4 can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent indicators like Fura-2 AM.

  • Cell Culture and Plating: Culture HEK293 cells stably expressing TRPV4 in a suitable medium. Seed the cells onto glass coverslips or in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Prepare a Fura-2 AM stock solution in DMSO. Dilute the Fura-2 AM stock in the loading buffer to a final concentration of 2-5 µM.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with the loading buffer to remove extracellular dye.

  • Measurement:

    • Place the coverslip or plate in a fluorescence spectrophotometer or a plate reader equipped for ratiometric measurements.

    • Measure the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and recording the emission at 510 nm.

    • Add a submaximal concentration of a known TRPV4 agonist (e.g., GSK1016790A).

    • After a stable response is achieved, add this compound and continue to record the fluorescence ratio.

    • An increase in the fluorescence ratio upon addition of this compound in the presence of the agonist indicates potentiation.

Metabolism by Cytochrome P450

This compound can be metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of epoxidized derivatives.[1] These metabolites, such as 19,20-epoxydocosahexaenoyl-glycine (19,20-EDP-Gly), may also possess biological activity, potentially contributing to the overall anti-inflammatory effects.

G DHAGly This compound EDPGly 19,20-EDP-Glycine DHAGly->EDPGly Epoxidation CYP450 Cytochrome P450 (e.g., CYP2J2, CYP3A4) CYP450->EDPGly AntiInflammatory Anti-inflammatory Effects EDPGly->AntiInflammatory

Metabolism of this compound by Cytochrome P450.

Role in Drug Development

The unique pharmacological profile of this compound makes it an interesting candidate for drug development, particularly in the context of inflammatory and neurological disorders. Its ability to suppress inflammation and modulate key signaling pathways without directly activating cannabinoid receptors suggests a potential for therapeutic efficacy with a reduced risk of psychotropic side effects.[5]

Therapeutic Potential
  • Neuroinflammation: Its anti-inflammatory effects in microglia suggest potential applications in neurodegenerative diseases where neuroinflammation is a key pathological feature.

  • Pain: The modulation of TRPV4 and its structural relationship to other analgesic N-acyl amino acids indicate a potential role in pain management.

  • Cardiovascular Disease: As a derivative of DHA, which is known for its cardiovascular benefits, this compound may also have protective effects on the cardiovascular system.

Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.

Conclusion

This compound is a bioactive lipid with a growing body of evidence supporting its role as a modulator of inflammation and cellular signaling. Its chemical tractability and interesting pharmacological profile make it a compelling molecule for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a foundational overview to aid researchers in their exploration of this promising endogenous compound.

References

Introduction to Neuroinflammation and Endogenous Lipid Mediators

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Docosahexaenoyl Glycine in Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the emerging role of this compound (DHA-Gly), an endogenous lipid mediator, in the modulation of neuroinflammatory processes. It details its biosynthesis, mechanisms of action on microglial cells, potential signaling pathways, and summarizes the current, albeit limited, quantitative data. The guide also includes detailed experimental protocols for key assays used in this field of research.

Neuroinflammation is a critical host defense response in the central nervous system (CNS) that, when dysregulated, becomes a key pathological driver in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process is primarily mediated by glial cells—microglia and astrocytes—which, upon activation, release a cascade of pro-inflammatory cytokines, chemokines, and reactive oxygen species.

Endogenous lipid mediators are increasingly recognized as crucial players in the regulation of inflammation. Among these, N-acyl amides, which are conjugates of fatty acids and amino acids or neurotransmitters, represent a significant class of signaling molecules. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid abundant in the brain, can be conjugated to the amino acid glycine to form N-docosahexaenoyl glycine (DHA-Gly). Emerging evidence suggests that DHA-Gly and its metabolites are potent anti-inflammatory agents, positioning them as potential therapeutic leads for neuroinflammatory conditions.[1]

Biosynthesis and Metabolism of this compound

DHA-Gly is an endogenous lipidated neurotransmitter formed in the brain through the conjugation of docosahexaenoic acid (DHA) with glycine.[2] While the precise enzymatic pathways for its synthesis are still under investigation, it is proposed to be formed via the condensation of an acyl-CoA derivative of DHA with glycine.[2] Microglial cells themselves have been shown to synthesize DHA-Gly, particularly under inflammatory conditions.[2]

Once formed, DHA-Gly can be further metabolized by cytochrome P450 (CYP) epoxygenases, which are often upregulated during inflammation. This metabolic conversion yields epoxidized derivatives, such as 19,20-epoxydocosahexaenoyl-glycine (19,20-EDP-Gly), which exhibit enhanced anti-inflammatory potency.[1][2]

DHA Docosahexaenoic Acid (DHA) DHAGly This compound (DHA-Gly) DHA->DHAGly Glycine Glycine Glycine->DHAGly Conjugation CYP450 Cytochrome P450 Epoxygenases (Upregulated in Inflammation) DHAGly->CYP450 EDPGly 19,20-Epoxy-Docosahexaenoyl Glycine (19,20-EDP-Gly) (Potent Anti-inflammatory) CYP450->EDPGly Metabolism

Biosynthesis and metabolism of DHA-Gly.

Role in Microglial Neuroinflammation

Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses. The anti-inflammatory properties of DHA-Gly and its metabolites have been primarily characterized in activated microglial cell models.

Anti-inflammatory Effects

Studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation, have demonstrated that DHA-Gly and its epoxide metabolite, 19,20-EDP-Gly, possess significant anti-inflammatory activity.[1] Specifically, 19,20-EDP-Gly has been shown to nearly inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) at concentrations of 5 and 10 µM.[1] While comprehensive dose-response data for DHA-Gly itself is limited, the activity of its precursor, DHA, is well-documented and provides a strong rationale for the anti-inflammatory potential of its derivatives.

Data Presentation

Quantitative data specifically detailing the dose-dependent effects of DHA-Gly on a wide range of cytokines are not yet extensively available in published literature. However, numerous studies have quantified the effects of its parent compound, DHA. The table below summarizes representative findings of DHA's effect on pro-inflammatory mediators in activated glial cells.

MediatorCell TypeStimulusDHA Conc.EffectReference
TNF-α BV-2 MicrogliaLPS + IFN-γ20 µMSignificant Reduction[3]
IL-6 BV-2 MicrogliaLPS + IFN-γ20 µMSignificant Reduction[3]
IL-1β Primary MicrogliaLPS20 µM~48% Reduction[4]
NO (Nitrite) BV-2 MicrogliaLPS + IFN-γ20 µMSignificant Reduction[3]
COX-2 Primary AstrocytesIL-1β30 µMSignificant Reduction[5]
iNOS Primary AstrocytesIL-1β30 µMSignificant Reduction[5]

Table 1: Summary of quantitative anti-inflammatory effects of DHA on activated glial cells.

The known effects of DHA-Gly and its primary metabolite are summarized below based on recent findings.

CompoundCell TypeStimulusConcentrationEffectReference
DHA-Gly BV-2 MicrogliaLPSNot specifiedAnti-inflammatory activity noted[1]
19,20-EDP-Gly BV-2 MicrogliaLPS5-10 µMNearly complete inhibition of IL-6[1]

Table 2: Summary of known anti-inflammatory effects of DHA-Gly and its epoxide metabolite.

Signaling Pathways

The precise mechanisms through which DHA-Gly exerts its effects are an active area of investigation. Current research points towards interaction with specific G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, rather than classical cannabinoid receptors.[6]

3.3.1 GPR55 Inverse Agonism

While DHA-Gly itself does not appear to act as an agonist at cannabinoid receptors or GPR55, the structurally similar N-arachidonoyl glycine (NA-Gly) has been identified as an inverse agonist of GPR55.[6] Inverse agonism at GPR55 has been linked to anti-inflammatory and anti-oxidative effects in microglia.[7][8] This suggests a plausible mechanism whereby DHA-Gly or related N-acyl glycines could suppress neuroinflammation by dampening the constitutive activity of GPR55, which in turn may inhibit downstream pro-inflammatory signaling cascades like NF-κB.

cluster_membrane Cell Membrane cluster_nuc TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates GPR55 GPR55 Gaq Gαq / Gα12/13 GPR55->Gaq Constitutive Activity GPR55->Gaq Inhibits LPS LPS LPS->TLR4 Binds DHAGly DHA-Gly (or related N-Acyl Glycine) DHAGly->GPR55 Inverse Agonist PLC PLC Gaq->PLC IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Activates IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Genes Activates

Proposed GPR55 inverse agonism pathway.

3.3.2 TRPV4 Potentiation

DHA-Gly and its epoxide metabolite have been shown to potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in the presence of a submaximal agonist.[6] The role of TRPV4 in inflammation is complex; however, some evidence suggests that its activation in microglia can enhance the production of the anti-inflammatory cytokine IL-10.[9] This creates a negative feedback loop that suppresses excessive inflammation. By potentiating TRPV4, DHA-Gly may amplify this anti-inflammatory, pro-resolving pathway, thereby contributing to the attenuation of the pro-inflammatory response.[9]

cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx TLR4 TLR4 Pro_Inflam Pro-inflammatory Response (TNF-α, IL-6) TLR4->Pro_Inflam Activates LPS LPS LPS->TLR4 Activates DHAGly DHA-Gly DHAGly->TRPV4 Potentiates TRPV4_Agonist Endogenous Agonist (e.g., mechanical stress) TRPV4_Agonist->TRPV4 Activates IL10_path IL-10 Synthesis Pathway Ca_influx->IL10_path IL10 IL-10 (Anti-inflammatory) IL10_path->IL10 Upregulates IL10->Pro_Inflam Inhibits

Proposed TRPV4 potentiation pathway.

Role in Astrocyte Modulation

While the role of DHA-Gly in microglial inflammation is beginning to be understood, there is a significant gap in the literature regarding its direct effects on astrocytes. Astrocytes are critical for CNS homeostasis, including glutamate uptake and providing metabolic support to neurons, and they also actively participate in neuroinflammatory processes.[10]

Given the lack of direct evidence for DHA-Gly, we can infer potential roles from its precursor, DHA. DHA has been shown to exert anti-inflammatory effects on astrocytes by inhibiting the activation of NF-κB and AP-1 transcription factors, thereby reducing the expression of inflammatory enzymes like COX-2 and iNOS and the secretion of cytokines such as TNF-α and IL-6.[5] Furthermore, astrocytes play a pivotal role in clearing extracellular glutamate via transporters (EAATs); inflammation can impair this function, leading to excitotoxicity.[11] It is plausible that by reducing overall neuroinflammation, DHA-Gly could indirectly support normal astrocyte function, though this remains an important area for future investigation.

Detailed Experimental Protocols

The following section details generalized yet comprehensive protocols for the key experiments used to investigate the role of lipid mediators like DHA-Gly in neuroinflammation.

start Start: Culture BV-2 Microglia treatment Pre-treat with DHA-Gly (Various Concentrations) start->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL for 24h) treatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant collect_cells Collect Cell Lysate stimulation->collect_cells elisa Cytokine Quantification (ELISA) collect_supernatant->elisa western Protein Analysis (Western Blot for NF-κB) collect_cells->western qpcr mRNA Analysis (RT-qPCR for Cytokines) collect_cells->qpcr

References

The Modulatory Effects of Docosahexaenoyl Glycine on IKs Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The slow delayed-rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel complex, is a critical component in the repolarization of the cardiac action potential. Dysregulation of IKs channels is implicated in cardiac arrhythmias, most notably Long QT Syndrome (LQTS). Docosahexaenoyl glycine (DHA-gly), a synthetic derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent modulator of IKs channels. This technical guide provides a comprehensive overview of the effects of DHA-gly on IKs channels, detailing the quantitative impact on channel biophysics, outlining the experimental protocols used for its characterization, and visualizing the proposed mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of IKs channel modulators.

Quantitative Effects of this compound on IKs Channels

This compound has been demonstrated to significantly alter the electrophysiological properties of the IKs channel. Its primary effects are a leftward shift in the voltage-dependence of activation and an increase in the maximal channel conductance, leading to an overall increase in IKs current. The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on the Voltage-Dependence of Activation (V0.5) of IKs Channels

Concentration (µM)ΔV0.5 (mV)Experimental SystemReference
20-16.5 ± 1.3Xenopus laevis oocytes[1]
70-25Xenopus laevis oocytes[2]
20~ -34Xenopus laevis oocytes[3]

Table 2: Effect of this compound on the Maximal Conductance (Gmax) of IKs Channels

Concentration (µM)Gmax / Gmax0Experimental SystemReference
202.0 ± 0.2Xenopus laevis oocytes[1]

Table 3: Effect of this compound on IKs Current Amplitude (I/I0)

Concentration (µM)I/I0Experimental SystemReference
204.7 ± 1.3Xenopus laevis oocytes[1]
10Significant IncreaseRabbit Ventricular Cardiomyocytes[4][5]
0.3, 1, 3, 10, 30Concentration-dependent increaseXenopus laevis oocytes[4]

Experimental Protocols

The characterization of this compound's effects on IKs channels has predominantly been carried out using heterologous expression systems and primary cardiomyocytes. The following sections detail the key experimental methodologies.

Heterologous Expression in Xenopus laevis Oocytes
  • Oocyte Preparation: Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated by enzymatic digestion, typically with collagenase.

  • mRNA Injection: Oocytes are injected with cRNA encoding the human KCNQ1 and KCNE1 subunits to reconstitute the IKs channel.

  • Incubation: Injected oocytes are incubated for 2-7 days at approximately 18°C to allow for channel expression.

Electrophysiological Recordings: Two-Electrode Voltage Clamp (TEVC)
  • Recording Setup: Whole-cell currents from oocytes expressing IKs channels are recorded using the two-electrode voltage-clamp technique.[6] Microelectrodes filled with 3 M KCl are impaled into the oocyte.

  • Solutions: The oocyte is perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5). DHA-gly is then perfused at various concentrations.

  • Voltage Protocol: To assess the voltage-dependence of activation, a standard voltage protocol is applied. A typical protocol involves holding the membrane potential at -80 mV, followed by a hyperpolarizing prepulse to -140 mV to ensure all channels are in a closed state.[6] Subsequently, depolarizing voltage steps are applied in 20 mV increments, for instance, from -100 mV to +60 mV, to elicit channel opening.[6] Tail currents are then recorded at a repolarizing potential (e.g., -20 mV or -40 mV) to determine the extent of channel deactivation.[6]

  • Data Analysis: The conductance (G) is calculated from the tail current amplitudes and plotted against the prepulse potential. The resulting conductance-voltage (G-V) relationship is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V0.5) and the slope factor. The change in V0.5 (ΔV0.5) is calculated by subtracting the V0.5 in control conditions from the V0.5 in the presence of DHA-gly. The maximal conductance (Gmax) is also determined from the fit. The relative increase in current (I/I₀) is typically measured at a specific depolarizing voltage (e.g., +20 mV).[1]

Isolated Cardiomyocyte Experiments
  • Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit).

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on isolated cardiomyocytes to measure IKs currents in a more native environment.

  • Solutions and Protocols: Similar to TEVC, cardiomyocytes are perfused with control and DHA-gly-containing solutions, and voltage protocols are applied to study the effects on IKs current.

Signaling Pathways and Mechanisms of Action

The modulatory effect of this compound on IKs channels is believed to occur through a direct interaction with the channel protein. The proposed mechanism involves the negatively charged glycine headgroup of DHA-gly electrostatically interacting with positively charged residues in the voltage-sensing domain (VSD) of the KCNQ1 subunit.

cluster_membrane Cell Membrane cluster_effects Electrophysiological Effects DHAGly This compound (DHA-gly) VSD Voltage-Sensing Domain (S4) DHAGly->VSD Electrostatic Interaction Pore Pore Domain (S5-S6) DHAGly->Pore Interaction IKs IKs Channel (KCNQ1/KCNE1) ActivationShift Leftward Shift in Voltage-Dependence of Activation VSD->ActivationShift ConductanceIncrease Increase in Maximal Conductance Pore->ConductanceIncrease CurrentIncrease Increased IKs Current ActivationShift->CurrentIncrease ConductanceIncrease->CurrentIncrease cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / In Vitro Validation cluster_invivo In Vivo / Preclinical Oocyte Xenopus Oocyte Expression System TEVC Two-Electrode Voltage Clamp Oocyte->TEVC Data Quantitative Data Acquisition (ΔV0.5, Gmax, I/I0) TEVC->Data Functional Functional Effect on Native IKs Current Data->Functional Cardiomyocytes Isolated Rabbit Ventricular Cardiomyocytes PatchClamp Whole-Cell Patch Clamp Cardiomyocytes->PatchClamp PatchClamp->Functional Therapeutic Assessment of Therapeutic Potential Functional->Therapeutic Animal Animal Models (e.g., Rabbit, Guinea Pig) ECG ECG Recordings Animal->ECG APD Action Potential Duration Measurements Animal->APD Arrhythmia Arrhythmia Induction Protocols Animal->Arrhythmia ECG->Therapeutic APD->Therapeutic Arrhythmia->Therapeutic

References

Methodological & Application

Application Notes and Protocols for N-acyl Amino Acid Administration in a Rat Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

A focus on N-Docosahexaenoylethanolamine (Synaptamide) as a representative N-acyl amino acid.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct studies on "Docosahexaenoyl glycine" in rat pain models were identified in the literature search. The following application notes and protocols are based on the closely related and well-studied compound, N-docosahexaenoylethanolamine (DHEA or Synaptamide), an endogenous metabolite of docosahexaenoic acid (DHA). Synaptamide shares structural similarities with this compound and has demonstrated significant analgesic and anti-inflammatory properties in rat models of neuropathic pain.

Introduction

Neuropathic pain is a chronic condition resulting from damage or dysfunction of the somatosensory nervous system. It is characterized by abnormal pain sensations such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a painful stimulus). N-acyl amino acids, a class of lipid signaling molecules, are emerging as promising therapeutic agents for neuropathic pain. One such compound, N-docosahexaenoylethanolamine (Synaptamide), has been shown to alleviate pain and reduce neuroinflammation in preclinical models. This document provides a detailed overview of the administration of Synaptamide in a rat model of chronic constriction injury (CCI), a common model for inducing neuropathic pain.

Data Presentation

The following tables summarize the quantitative data from studies administering Synaptamide to rats with induced neuropathic pain.

Table 1: Synaptamide Administration Protocol in a Rat Model of Chronic Constriction Injury (CCI)

ParameterDetailsReference
Compound N-docosahexaenoylethanolamine (Synaptamide)[1][2]
Animal Model Male Wistar rats (250 ± 20 g) with Chronic Constriction Injury (CCI) of the sciatic nerve[1][2]
Dosage 4 mg/kg/day[1][2][3]
Administration Route Subcutaneous injection[1][2]
Treatment Duration 14 or 35 days, starting immediately after CCI surgery[1][2][3]
Vehicle Saline or Water[2][4]

Table 2: Effects of Synaptamide on Pain-Related Behaviors and Cellular Markers in CCI Rats

Outcome MeasureEffect of Synaptamide TreatmentTime Point of AssessmentReference
Cold Allodynia Significant reduction in pain response1-3 weeks post-surgery[1][5]
Mechanical Hyperalgesia Significant reduction in pain response2-3 weeks post-surgery[2][5]
Thermal Allodynia Prevention of sensory changesNot specified[6][7]
Microglial Activity (Spinal Cord) Suppression of CCI-induced increase35 days post-surgery[2]
Reactive Astrogliosis (Spinal Cord) Decrease in reactive astrogliosis35 days post-surgery[2]
Pro-inflammatory Cytokines (IL-1β in Spinal Cord) Reduction in concentration35 days post-surgery[2]
Remyelination of Sciatic Nerve Enhanced remyelination process35 days post-surgery[2]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the surgical procedure to induce neuropathic pain by loosely ligating the sciatic nerve.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 silk sutures

  • Antibacterial spray

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and disinfect the skin on the lateral surface of the thigh.

  • Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Carefully dissect the connective tissue surrounding the nerve.

  • Place four loose ligatures of 4-0 silk suture around the sciatic nerve, approximately 1 mm apart.

  • Tighten the ligatures until a slight twitch in the corresponding hind limb is observed. The ligatures should constrict the nerve without arresting circulation.

  • Suture the muscle and skin layers.

  • Apply an antibacterial spray to the wound.

  • Allow the animal to recover in a warm cage.

  • For sham-operated animals, expose the sciatic nerve without performing the ligation.[5]

Assessment of Pain-Related Behaviors

a) Cold Allodynia:

  • Place the rat on a cold metal plate (4°C).

  • Record the latency to the first sign of pain (e.g., lifting or licking the paw).

  • A shorter latency in the CCI group compared to the sham group indicates cold allodynia.

b) Mechanical Hyperalgesia (Randall-Selitto test):

  • Use an analgesimeter to apply a gradually increasing pressure to the dorsal surface of the hind paw.

  • Record the pressure at which the rat withdraws its paw.

  • A lower paw withdrawal threshold in the CCI group compared to the sham group indicates mechanical hyperalgesia.[5]

c) Thermal Allodynia:

  • Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw.

  • Record the time taken for the rat to withdraw its paw.

  • A shorter paw withdrawal latency in the CCI group is indicative of thermal allodynia.[6][7]

Synaptamide Administration
  • Prepare a solution of Synaptamide in the appropriate vehicle (e.g., saline).

  • Administer the solution via subcutaneous injection at a dosage of 4 mg/kg/day.[1][2][3]

  • Begin the administration immediately after the CCI surgery and continue for the duration of the study (e.g., 14 or 35 days).

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Experimental Workflow A Chronic Constriction Injury (CCI) Surgery on Rat Sciatic Nerve B Daily Subcutaneous Administration of Synaptamide (4 mg/kg) or Vehicle A->B C Behavioral Testing for Pain Assessment (e.g., Cold Allodynia, Mechanical Hyperalgesia) B->C D Tissue Collection and Analysis (Spinal Cord, Sciatic Nerve) C->D

Caption: Experimental workflow for inducing and treating neuropathic pain in a rat model.

G cluster_1 Proposed Analgesic Mechanism of Synaptamide Syn Synaptamide Administration Neuro Reduced Neuroinflammation Syn->Neuro Micro Decreased Microglial Activation Neuro->Micro Astro Decreased Astrocyte Reactivity Neuro->Astro Cyt Reduced Pro-inflammatory Cytokines (e.g., IL-1β) Neuro->Cyt Pain Alleviation of Neuropathic Pain (Reduced Allodynia and Hyperalgesia) Micro->Pain Astro->Pain Cyt->Pain

Caption: Putative anti-inflammatory mechanism of Synaptamide in alleviating neuropathic pain.

References

Application Notes and Protocols: Utilizing N-Docosahexaenoylethanolamine (Synaptamide) in a Mouse Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Terminology: While the initial topic specified "Docosahexaenoyl glycine," a thorough review of the scientific literature reveals a greater abundance of research on a closely related derivative of docosahexaenoic acid (DHA), namely N-docosahexaenoylethanolamine (DHEA) , also known as synaptamide . This document will focus on the application of synaptamide in mouse models of neuroinflammation, as it is a well-characterized compound with significant anti-inflammatory and neuroprotective properties.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The endocannabinoid system and related lipid mediators are emerging as promising targets for therapeutic intervention. Synaptamide, an endogenous N-acylethanolamine synthesized from DHA, has demonstrated potent anti-inflammatory effects in models of neuroinflammation.[1][2][3] These application notes provide a comprehensive overview of the use of synaptamide in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation, including detailed experimental protocols, data presentation, and visualization of relevant pathways.

Data Presentation: Effects of Synaptamide on Neuroinflammation Markers

The following tables summarize the quantitative effects of synaptamide treatment in an LPS-induced mouse model of neuroinflammation.

Table 1: Effect of Synaptamide on Pro-inflammatory Cytokine Production in vitro

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control---
LPS32.56 ± 0.6021.61 ± 0.2324.48 ± 0.55
LPS + Synaptamide27.74 ± 0.1719.46 ± 0.5720.88 ± 0.72
p-valuep < 0.001p < 0.001p < 0.01
Data derived from studies on the SIM-A9 microglia cell line.[1]

Table 2: Effect of Synaptamide on Hippocampal Pro-inflammatory Cytokines in vivo

Treatment GroupTNF-α (% of Control)IL-1β (% of Control)
Vehicle100100
LPSIncreasedIncreased
LPS + SynaptamideReduced vs. LPSReduced vs. LPS
Synaptamide was found to reverse the LPS-mediated increase in hippocampal TNF-α and IL-1β.[1]

Table 3: Effect of Synaptamide on Microglia and Astrocyte Activation Markers in vivo

MarkerBrain RegionLPS EffectLPS + Synaptamide Effect
Iba-1 (Microglia)HippocampusIncreaseInhibition of Increase
GFAP (Astrocytes)CA14.52 ± 0.41%1.97 ± 0.23% (p < 0.001)
CA37.74 ± 0.50%4.55 ± 0.36% (p < 0.001)
DG4.43 ± 0.57%2.36 ± 0.32% (p < 0.01)
Data represents the percentage of stained area.[1]

Table 4: Effect of Synaptamide on M2 Microglia Polarization Markers and BDNF in vivo

MarkerLPS EffectLPS + Synaptamide Effectp-value
Arginase 1 (Arg1)88.82 ± 2.69%107.10 ± 1.91%p < 0.01
CD20683.76 ± 0.77%97.86 ± 1.85%p < 0.001
BDNF (CA3)3.42 ± 0.29%10.38 ± 0.89%p < 0.05
Data is presented as a percentage relative to control.[1]

Experimental Protocols

LPS-Induced Neuroinflammation Mouse Model

This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS).

  • Animals: Male C57BL/6 mice (3 months old) are commonly used.[4]

  • Housing: Animals should be housed 3-4 per cage with a 12-hour light/dark cycle and ad libitum access to food and water. Temperature and humidity should be kept constant (23 ± 2 °C and 55 ± 15%, respectively).[4]

  • LPS Administration: Administer LPS from Escherichia coli (serotype O55:B5) intraperitoneally (i.p.). A common dosage regimen is 750 µg/kg/day for 7 consecutive days to induce chronic neuroinflammation.[2][4]

  • Control Group: The vehicle control group should receive intraperitoneal injections of sterile saline.

Synaptamide Administration
  • Preparation: Synaptamide can be dissolved in a vehicle solution, such as a mixture of sterile saline, ethanol, and Tween 80.

  • Administration: Administer synaptamide via intraperitoneal (i.p.) injection. A typical effective dose is 10 mg/kg/day for 7 days, administered concurrently with LPS.[2][4]

  • Treatment Groups:

    • Vehicle Control

    • LPS only

    • LPS + Synaptamide

    • Synaptamide only

Assessment of Neuroinflammation
  • Tissue Collection: At the end of the treatment period, euthanize mice and collect brain tissue. The hippocampus is a key region for analysis in neuroinflammation studies.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Homogenize hippocampal tissue in an appropriate lysis buffer.

    • Centrifuge the homogenates and collect the supernatant.

    • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Immunohistochemistry:

    • Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection.

    • Section the brains using a cryostat.

    • Perform immunohistochemical staining for:

      • Microglial activation: Ionized calcium-binding adapter molecule 1 (Iba-1).

      • Astrogliosis: Glial fibrillary acidic protein (GFAP).

    • Image the stained sections using a microscope and quantify the stained area using image analysis software.

  • Western Blotting:

    • Extract proteins from hippocampal tissue.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against markers of M2 microglia polarization (e.g., Arginase 1, CD206) and neurotrophic factors (e.g., BDNF).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

    • Quantify band density and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway of Synaptamide in Neuroinflammation

LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory promotes Neuroinflammation Neuroinflammation NFkB->Neuroinflammation drives ProInflammatory->Neuroinflammation Synaptamide Synaptamide Synaptamide->NFkB inhibits CB1 CB1 Receptor? Synaptamide->CB1 potential interaction M2 Microglia Polarization (M2) Synaptamide->M2 promotes BDNF BDNF Production Synaptamide->BDNF rescues decrease AntiInflammatory Anti-inflammatory Mediators (e.g., IL-10) M2->AntiInflammatory releases AntiInflammatory->Neuroinflammation suppresses Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Proposed signaling pathway of synaptamide in mitigating neuroinflammation.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Phase (7 Days) cluster_analysis Analysis Animals C57BL/6 Mice Grouping Divide into 4 Groups: 1. Vehicle 2. LPS 3. LPS + Synaptamide 4. Synaptamide Animals->Grouping LPS_inj LPS Injection (750 µg/kg/day, i.p.) Grouping->LPS_inj Syn_inj Synaptamide Injection (10 mg/kg/day, i.p.) Grouping->Syn_inj Tissue Tissue Collection (Hippocampus) LPS_inj->Tissue Syn_inj->Tissue ELISA ELISA (Cytokines) Tissue->ELISA IHC Immunohistochemistry (Iba-1, GFAP) Tissue->IHC WB Western Blot (Arg1, CD206, BDNF) Tissue->WB

Caption: Experimental workflow for studying synaptamide in a mouse model of neuroinflammation.

References

Application Notes and Protocols for Docosahexaenoyl Glycine in Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Docosahexaenoyl glycine (DHA-glycine) in ethanol, a critical step for its use in a variety of research applications. The information presented here is intended to ensure accurate and reproducible experimental outcomes.

Product Information

This compound (DHA-glycine) is a bioactive lipid molecule composed of the omega-3 fatty acid docosahexaenoic acid (DHA) linked to the amino acid glycine. It is a member of the N-acyl amide family of endogenous signaling molecules and has garnered significant interest for its potential therapeutic effects, particularly its anti-inflammatory properties.

Data Presentation

Quantitative data regarding the solubility of this compound and a structurally similar N-acyl glycine, N-Oleoyl glycine, are summarized in the table below for easy comparison.

CompoundSolventSolubilitySource
This compoundEthanol25 mg/mLCayman Chemical
N-Oleoyl glycineEthanol~12 mg/mLCayman Chemical[1][2]
N-Oleoyl glycineDMSO~12 mg/mLCayman Chemical[2]
N-Oleoyl glycineDimethyl formamide (DMF)~10 mg/mLCayman Chemical[1]
N-Oleoyl glycine1:4 solution of Ethanol:PBS (pH 7.2)~0.2 mg/mLCayman Chemical[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a concentrated stock solution of this compound in ethanol.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (200 proof)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vial with a screw cap

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or on weighing paper.

  • Transfer: Carefully transfer the weighed solid into a sterile, amber glass vial. The use of an amber vial is recommended to protect the compound from light.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol to the vial to achieve the desired stock concentration (up to 25 mg/mL).

  • Inert Gas Purge: To minimize oxidation of the polyunsaturated fatty acid chain, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

    • For compounds that are more difficult to dissolve, brief sonication in a water bath sonicator can be employed until the solution becomes clear.

  • Storage: Store the stock solution at -20°C for long-term storage. For short-term storage (up to one month), -20°C is also recommended. It is advisable to store the solution under an inert atmosphere to maintain stability.[3]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the ethanol stock solution into an aqueous buffer for use in cell culture experiments.

Materials:

  • This compound ethanol stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS pH 7.2, cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Pre-warm Aqueous Buffer: Gently warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).

  • Dilution:

    • In a sterile polypropylene tube, add the required volume of the pre-warmed aqueous buffer.

    • While gently vortexing the aqueous buffer, add the desired volume of the this compound ethanol stock solution to achieve the final working concentration. This gradual addition to a vortexing solution helps to prevent precipitation of the lipid.

  • Final Concentration of Ethanol: Be mindful of the final concentration of ethanol in your working solution, as it can have effects on cells. It is recommended to keep the final ethanol concentration below 0.1% in most cell-based assays.

  • Use Immediately: It is highly recommended to use the freshly prepared aqueous working solution immediately. For N-acyl glycines, it is not recommended to store the aqueous solution for more than one day.[1]

Mandatory Visualizations

Experimental Workflow: Dissolving this compound in Ethanol

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DHA-glycine transfer Transfer to Amber Vial weigh->transfer add_etoh Add Anhydrous Ethanol transfer->add_etoh purge Purge with Inert Gas add_etoh->purge dissolve Vortex/Sonicate to Dissolve purge->dissolve store_stock Store at -20°C dissolve->store_stock dilute Dilute Stock in Buffer store_stock->dilute From Stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use_now Use Immediately in Assay dilute->use_now

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of N-Acyl Amides

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling gpr55 GPR55 ca_mobilization Ca²⁺ Mobilization gpr55->ca_mobilization creb_phos CREB Phosphorylation gpr55->creb_phos actin_reorg Actin Reorganization gpr55->actin_reorg trpv4 TRPV4 trpv4->ca_mobilization anti_inflammatory Anti-inflammatory Effects ca_mobilization->anti_inflammatory creb_phos->anti_inflammatory actin_reorg->anti_inflammatory dha_gly This compound (and other N-acyl amides) dha_gly->gpr55 Activates dha_gly->trpv4 Activates

Caption: N-Acyl Amide Signaling via GPR55 and TRPV4.

References

Revolutionizing Neuroscience: A Detailed Protocol for LC-MS/MS Analysis of N-Acyl Amino Acids in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for neuroscience and drug development, this application note details a robust and sensitive method for the quantitative analysis of N-acyl amino acids (NAAs) in brain tissue using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data acquisition and analysis, enabling deeper insights into the complex roles of these signaling lipids in the central nervous system.

N-acyl amino acids are a class of endogenous signaling molecules involved in a myriad of physiological processes within the brain, including neuromodulation, inflammation, and energy homeostasis.[1][2] Their diverse functions and potential as therapeutic targets have spurred the need for reliable and accurate analytical methods to quantify their presence in complex biological matrices like brain tissue. This LC-MS/MS method offers the high selectivity and sensitivity required to unravel the subtle but significant changes in NAA levels associated with various neurological conditions and in response to novel therapeutic agents.

Unveiling the Brain's Lipid Messengers

N-acyl amino acids consist of an amino acid linked to a fatty acid via an amide bond.[1] This structure imparts amphipathic properties, allowing them to interact with a variety of cellular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[2] For instance, N-arachidonoyl glycine (NA-Gly) has been shown to interact with glycine receptors and transporters, highlighting its potential role in modulating neurotransmission.[1][2] Understanding the precise concentrations of different NAAs in specific brain regions is crucial for elucidating their physiological and pathological roles.

This application note provides a complete protocol, including a detailed sample extraction procedure optimized for high recovery of NAAs from brain tissue, followed by a validated LC-MS/MS method for their accurate quantification.

Experimental Workflow Overview

The experimental workflow is designed to ensure reproducibility and accuracy in the analysis of N-acyl amino acids from brain tissue. The key stages of the process are outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Brain Tissue Collection Homogenization Homogenization Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of N-acyl amino acids.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Chloroform, Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate, Phenylmethylsulfonyl fluoride (PMSF)

  • Internal Standards (IS): Deuterated N-acyl amino acid standards (e.g., NAGly-d8)

  • Solid Phase Extraction (SPE) cartridges (optional)

Protocol 1: N-Acyl Amino Acid Extraction from Brain Tissue

This protocol is a modified version of established lipid extraction methods, optimized for N-acyl amino acids.

  • Tissue Homogenization:

    • Accurately weigh approximately 50 mg of frozen brain tissue.

    • Homogenize the tissue in 1 mL of ice-cold 2:1 chloroform:methanol containing a protease inhibitor like 2 mM PMSF.[3] A bead beater or ultrasonic homogenizer can be used.

  • Liquid-Liquid Extraction:

    • To the homogenate, add the internal standard solution.

    • Add 300 µL of 0.73% sodium chloride solution.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the phases.[3]

  • Sample Collection and Evaporation:

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 methanol:water).[4]

Protocol 2: LC-MS/MS Analysis

The following parameters provide a starting point and may require optimization based on the specific instrument and analytes of interest.

  • Liquid Chromatography (LC) System: An Agilent 1200 HPLC system or equivalent.[4]

  • Column: A C18 column, such as a Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm), is suitable for separating NAAs.[3]

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution: A typical gradient starts at 50% B, ramps to 100% B over 10 minutes, holds at 100% B for a few minutes, and then returns to initial conditions for re-equilibration.[3]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 4 µL.[3]

  • Column Temperature: 40°C.[3]

  • Mass Spectrometry (MS) System: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific NAA.

  • MRM Transitions: Specific precursor-to-product ion transitions for each target N-acyl amino acid and internal standard must be determined and optimized.

Quantitative Data Summary

The following table summarizes the endogenous levels of several N-acyl amino acids identified in rodent brain tissue from published studies. These values can serve as a reference for researchers.

N-Acyl Amino AcidSpeciesBrain RegionEndogenous Level (pmol/g wet tissue)Reference
N-Arachidonoyl Glycine (NAGly)MouseWhole Brain13.1 ± 2.1[4]
N-Arachidonoyl GABA (NAGABA)MouseWhole Brain5.3 ± 0.8[4]
N-Arachidonoyl Serine (NASer)MouseWhole Brain3.1 ± 0.5[4]
N-Arachidonoyl Alanine (NAAla)MouseWhole Brain9.7 ± 1.9[4]
Anandamide (AEA)RatWhole Brain11 ± 7[5]
N-Arachidonoyl PERatWhole Brain22 ± 16[5]
Various NAAsRatWhole Brain0.26 to 333[6]

Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids exert their effects through various signaling pathways. A simplified representation of a potential signaling cascade involving an N-acyl amino acid is depicted below.

SignalingPathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NAA N-Acyl Amino Acid Receptor GPCR / Ion Channel NAA->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase SecondMessenger->Kinase Activation CellularResponse Cellular Response Kinase->CellularResponse Phosphorylation Cascade

Caption: A generalized signaling pathway for N-acyl amino acids.

Conclusion

The LC-MS/MS method detailed in this application note provides a powerful tool for the sensitive and specific quantification of N-acyl amino acids in brain tissue. By offering a comprehensive and reproducible protocol, this work aims to facilitate further research into the neurophysiological and pathological roles of these important lipid mediators. The ability to accurately measure NAA levels will undoubtedly accelerate the discovery of new biomarkers and the development of novel therapeutic strategies for a range of neurological disorders.

References

Application Notes and Protocols for the In Vitro Synthesis of N-Acyl Glycines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro synthesis of N-acyl glycines (NAGs), a class of lipid signaling molecules with significant therapeutic potential. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, visual diagrams of synthetic pathways and experimental workflows are included to facilitate understanding.

Introduction

N-acyl glycines are endogenous lipids involved in various physiological processes, making them attractive targets for drug development. Their roles in neuromodulation, inflammation, and pain signaling have spurred interest in their synthesis for research and therapeutic applications.[1][2] This document outlines established methods for their in vitro production.

Synthesis Methodologies

The in vitro synthesis of N-acyl glycines can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: This traditional approach often involves the acylation of glycine using activated acylating agents. A common method is the Schotten-Baumann reaction, which utilizes acyl chlorides.[3] Another approach involves the use of acetic anhydride for the synthesis of acetylglycine.[4] While effective, chemical methods can sometimes require harsh reaction conditions and the use of hazardous reagents like phosgene-derived acyl chlorides.[3]

Enzymatic Synthesis: As a greener alternative, enzymatic synthesis utilizes enzymes like lipases or N-acyltransferases to catalyze the formation of the amide bond between a fatty acid and glycine.[3][5] This approach offers high specificity and milder reaction conditions. Chemo-enzymatic methods combine chemical and enzymatic steps to achieve higher yields or accommodate specific substrates.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods described in the literature, allowing for easy comparison of their efficiencies.

Table 1: Comparison of Enzymatic Synthesis Methods for N-Acyl Glycines

Enzyme SourceAcyl DonorGlycine DerivativeSolventReaction Time (h)Product Yield (%)Reference
Candida antarctica lipase BArachidonic acid methyl esterGlycineAcetonitrile2475[6]
Modified Rhizomucor miehei lipaseC8-C18 free fatty acidsGlycineAqueous (with glycerol)Not Specifiedup to 80[3]
Glycine N-acyltransferase (GLYAT)Acyl-CoAGlycineAqueous bufferNot SpecifiedNot Specified[7][8]

Table 2: Chemical Synthesis of Acetylglycine

ReactantsSolventReaction TimeProduct Yield (%)Reference
Glycine, Acetic AnhydrideWater15-20 minutes (initial), overnight crystallization89-92[4]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of N-Arachidonoyl Glycine

This protocol is adapted from a study describing a two-step process involving the acylation of a glycine ester followed by de-protection.[6]

Materials:

  • Arachidonic acid

  • Glycine tert-butyl ester

  • Candida antarctica lipase B (CALB)

  • Arachidonic acid methyl ester

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Enzymatic Acylation:

    • In a suitable reaction vessel, dissolve glycine tert-butyl ester and arachidonic acid methyl ester in acetonitrile.

    • Add Candida antarctica lipase B to the mixture.

    • Stir the reaction at a controlled temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Deprotection:

    • After the enzymatic reaction, remove the enzyme by filtration.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the resulting ester in dichloromethane.

    • Add trifluoroacetic acid to the solution to remove the tert-butyl protecting group.

    • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield N-arachidonoyl glycine.

    • Purify the final product using column chromatography if necessary.

Protocol 2: Chemical Synthesis of N-Acetylglycine

This protocol is based on the method described in Organic Syntheses for the acetylation of glycine using acetic anhydride.[4]

Materials:

  • Glycine

  • Acetic anhydride (95%)

  • Water

  • Ice bath

  • Mechanical stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 mL of water with vigorous stirring.

  • Once the glycine is nearly dissolved, add 215 g (2 moles) of 95% acetic anhydride in one portion.

  • Continue vigorous stirring for 15-20 minutes. The solution will become hot, and acetylglycine may start to crystallize.

  • Place the flask in a refrigerator (5-7°C) overnight to ensure complete crystallization.

  • Collect the precipitated product on a Büchner funnel and wash it with ice-cold water.

  • Dry the product at 100–110°C. This first crop should yield 75–85 g of N-acetylglycine.

  • To recover more product, take the combined filtrate and washings and evaporate to dryness under reduced pressure at 50–60°C.

  • Recrystallize the residue from 75 mL of boiling water, wash with ice-cold water, and dry to obtain a second fraction of 20–30 g.

Visual Diagrams

The following diagrams illustrate the key pathways and workflows involved in the synthesis of N-acyl glycines.

ChemoEnzymatic_Synthesis ArachidonicAcid Arachidonic Acid Methyl Ester Acylation Enzymatic Acylation (CALB, Acetonitrile) ArachidonicAcid->Acylation GlycineEster Glycine tert-butyl Ester GlycineEster->Acylation Intermediate N-Arachidonoyl Glycine tert-butyl Ester Acylation->Intermediate Deprotection Acidic Deprotection (TFA, DCM) Intermediate->Deprotection FinalProduct N-Arachidonoyl Glycine Deprotection->FinalProduct

Caption: Chemo-enzymatic synthesis of N-arachidonoyl glycine.

Chemical_Synthesis_Workflow Start Start Dissolve Dissolve Glycine in Water Start->Dissolve AddAnhydride Add Acetic Anhydride Dissolve->AddAnhydride Stir Vigorous Stirring (15-20 min) AddAnhydride->Stir Crystallize Refrigerate Overnight for Crystallization Stir->Crystallize Filter Filter and Wash with Ice Water Crystallize->Filter Dry Dry Product (100-110°C) Filter->Dry Evaporate Evaporate Filtrate Filter->Evaporate Filtrate End End Dry->End Recrystallize Recrystallize Second Fraction Evaporate->Recrystallize Recrystallize->Dry

References

Application Notes and Protocols for Cell Culture Experiments with Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amide, a class of lipid signaling molecules formed by the conjugation of docosahexaenoic acid (DHA) with the amino acid glycine.[1][2] Found in the central nervous system and peripheral tissues, DHA-Gly is emerging as a bioactive lipid with potential therapeutic applications.[3] This document provides detailed application notes and protocols for conducting cell culture experiments to investigate the biological activities of DHA-Gly, including its anti-inflammatory effects and its role in ion channel modulation.

Recent studies have identified DHA-Gly as a modulator of several cellular targets. It has been shown to exhibit anti-inflammatory properties in microglial cells and to interact with specific receptors, including G protein-coupled receptor 55 (GPR55) and transient receptor potential (TRP) channels.[4] Specifically, it acts as an inverse agonist of GPR55 and a potentiator of TRPV4 channels, while also showing agonist activity at TRPV1.[4][5] Furthermore, DHA-Gly can be metabolized by cytochrome P450 epoxygenases to form epoxidized derivatives that also possess anti-inflammatory activity.[4] Additionally, it has been found to activate IKs potassium channels, suggesting a role in regulating cardiac electrophysiology.[6]

These findings indicate that DHA-Gly is a pleiotropic signaling molecule with potential applications in neuroinflammation, pain modulation, and cardiovascular research. The following protocols provide a framework for researchers to explore the cellular mechanisms of DHA-Gly in various in vitro models.

Data Presentation

Table 1: Reported Bioactivities of this compound

ParameterCell Line/SystemValue/EffectReference
IKs Channel Activation (IC50)RBL-2H324 µM[6]
GPR55 InteractionMicroglial CellsInverse Agonist[4]
TRPV4 InteractionMicroglial CellsPotentiator[4]
TRPV1 InteractionHEK-293 cellsAgonist[5][7]
Anti-inflammatory ActivityMicroglial CellsIncreased formation of DHA-Gly correlates with anti-inflammatory effects[4]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects of DHA-Gly in Microglial Cells

This protocol is designed to evaluate the anti-inflammatory potential of this compound by measuring its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 or other suitable microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (DHA-Gly)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for quantifying inflammatory mediators (e.g., ELISA kits for TNF-α, IL-6)

  • Reagents for cell viability assay (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • DHA-Gly Preparation and Treatment:

    • Prepare a stock solution of DHA-Gly in a suitable solvent (e.g., ethanol or DMSO).

    • On the day of the experiment, dilute the DHA-Gly stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). A vehicle control should be prepared with the same final concentration of the solvent.

  • Experimental Treatment:

    • Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of DHA-Gly or vehicle control.

    • Pre-incubate the cells with DHA-Gly for 1-2 hours.

    • Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group of cells that are not treated with LPS.

  • Incubation and Sample Collection:

    • Incubate the plates for a further 24 hours.

    • After incubation, collect the cell culture supernatants and store them at -80°C for subsequent analysis of inflammatory mediators.

  • Analysis of Inflammatory Mediators:

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess cell viability using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of DHA-Gly.

Protocol 2: Analysis of DHA-Gly-Induced Calcium Influx via TRPV Channels

This protocol describes a method to investigate the effect of this compound on intracellular calcium levels, particularly through its interaction with TRPV channels, using a fluorescent calcium indicator.

Materials:

  • HEK-293 cells stably expressing human TRPV1 or TRPV4, or a neuronal cell line endogenously expressing these channels.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-Tyrode buffer

  • This compound (DHA-Gly)

  • Positive control agonists for TRPV1 (e.g., Capsaicin) and TRPV4 (e.g., GSK1016790A)

  • A fluorescence plate reader or fluorescence microscope capable of measuring intracellular calcium dynamics.

Procedure:

  • Cell Preparation:

    • Plate the cells on black-walled, clear-bottom 96-well plates and grow to 75-85% confluency.

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 3 µM Fura-2 AM) and 0.05% w/v Pluronic F-127 in HEPES-Tyrode buffer.

    • Remove the culture medium, wash the cells once with HEPES-Tyrode buffer, and then add the loading buffer to each well.

    • Incubate the plate at room temperature for 1 hour in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells twice with HEPES-Tyrode buffer to remove excess dye.

    • Add 175 µL of HEPES-Tyrode buffer to each well and incubate for an additional 20 minutes at room temperature.

  • Calcium Mobilization Assay:

    • Prepare solutions of DHA-Gly and control agonists at various concentrations in HEPES-Tyrode buffer.

    • Place the 96-well plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the DHA-Gly or control agonist solutions to the wells and immediately begin recording the fluorescence signal over time (typically for several minutes). The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).

    • Compare the response induced by DHA-Gly to that of the vehicle control and positive control agonists.

Signaling Pathways and Experimental Workflows

DHA_Gly_Signaling_Pathway DHA_Gly DHA_Gly GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiates IKs IKs DHA_Gly->IKs Activates Inflammation Inflammation GPR55->Inflammation Ca_Influx Ca_Influx TRPV4->Ca_Influx K_Efflux K_Efflux IKs->K_Efflux

Caption: Signaling pathways of this compound.

Anti_Inflammatory_Workflow start Plate Microglial Cells treat Pre-treat with DHA-Gly or Vehicle start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability Assess Cell Viability (MTT/PrestoBlue) incubate->viability analyze Analyze Pro-inflammatory Cytokines (ELISA) collect->analyze end Results analyze->end viability->end

Caption: Workflow for assessing anti-inflammatory effects.

Calcium_Influx_Workflow start Plate HEK-293 cells (expressing TRPV channels) load Load cells with fluorescent calcium indicator start->load wash Wash to remove excess dye load->wash baseline Establish baseline fluorescence wash->baseline add_compound Add DHA-Gly or control agonist baseline->add_compound record Record fluorescence over time add_compound->record analyze Analyze change in intracellular calcium record->analyze end Results analyze->end

Caption: Workflow for calcium influx assay.

References

Analytical Standards for Docosahexaenoyl Glycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. Emerging research indicates its significant role as a bioactive lipid mediator, particularly in the central nervous system where it exhibits anti-inflammatory properties and modulates key signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis, purification, and analytical characterization of DHA-Gly, intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a lipoamino acid with the following properties:

PropertyValueReference
Chemical Formula C₂₄H₃₅NO₃[1][2]
Molecular Weight 385.5 g/mol [1][2]
CAS Number 132850-40-9[2]
Appearance White to off-white solid
Solubility Soluble in ethanol, DMF, and DMSO[2]
Storage Store at -20°C for long-term stability[2]

Biological Activity and Signaling Pathways

This compound has been identified as a signaling molecule with notable effects on neuroinflammation.[3] It functions as an inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel.[3] Its metabolism by cytochrome P450 enzymes can lead to the formation of epoxide derivatives, which may also possess biological activity.[3]

Signaling Pathway of this compound

DHAGly_Signaling DHAGly Docosahexaenoyl Glycine (DHA-Gly) GPR55 GPR55 DHAGly->GPR55 Inverse Agonist TRPV4 TRPV4 DHAGly->TRPV4 Potentiates PLC Phospholipase C (PLC) GPR55->PLC Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Downstream Downstream Signaling Ca_release->Downstream Ca_influx->Downstream Anti_inflammatory Anti-inflammatory Effects Downstream->Anti_inflammatory

DHA-Gly signaling pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-acyl glycines that can be adapted for DHA-Gly.

Materials:

  • Docosahexaenoic acid (DHA)

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve DHA (1 equivalent) and glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the methyl ester of DHA-Gly.

  • For saponification, dissolve the crude methyl ester in a mixture of THF and water.

  • Add LiOH (2 equivalents) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude DHA-Gly.

Purification of this compound

This protocol outlines a general method for the purification of lipids using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Glass column

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Equilibrate the column with hexane.

  • Dissolve the crude DHA-Gly in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate:acetic acid).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Analytical Methods

This protocol describes a general method for the analysis of N-acyl amino acids after derivatization.

Derivatization (for UV detection):

  • Dissolve the DHA-Gly sample in a suitable solvent.

  • Add a derivatizing agent such as O-phthalaldehyde (OPA) or 2,4'-dibromoacetophenone to introduce a chromophore.[2]

  • Follow the specific reaction conditions for the chosen derivatizing agent.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-5 min, 50% B; 5-20 min, 50-100% B; 20-25 min, 100% B
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength for the derivative
Injection Volume 10 µL

This protocol provides a general method for the quantification of underivatized DHA-Gly in biological samples.

Sample Preparation (from brain tissue):

  • Homogenize the brain tissue in a suitable solvent (e.g., methanol or a chloroform/methanol mixture).

  • Add an internal standard (e.g., deuterated DHA-Gly).

  • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Centrifuge to separate the layers and collect the organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid
Gradient Optimized for separation of N-acyl amino acids
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ for DHA-Gly
Product Ions (m/z) To be determined by infusion and fragmentation analysis
Collision Energy Optimized for the specific instrument and precursor ion

This protocol outlines a general method for the analysis of amino acids after derivatization, which can be adapted for DHA-Gly.

Derivatization:

  • Hydrolyze the amide bond of DHA-Gly to release free glycine.

  • Derivatize the resulting amino acid using a suitable agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or by esterification followed by acylation.

GC-MS Conditions:

ParameterValue
Column Capillary column suitable for amino acid analysis (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial temp 70°C, ramp to 300°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 50-500

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve a sufficient amount of purified DHA-Gly in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Chemical Shifts (δ, ppm):

  • Alkenic protons (-CH=CH-): ~5.3-5.4 ppm

  • Methylene protons adjacent to double bonds (=CH-CH₂-CH=): ~2.8 ppm

  • Allylic protons (-CH₂-CH=CH-): ~2.0-2.1 ppm

  • Methylene protons of the glycine unit (-NH-CH₂-COOH): ~3.9-4.1 ppm

  • Amide proton (-NH-): ~6.0-7.0 ppm

  • Terminal methyl group (-CH₃): ~0.97 ppm

Expected ¹³C NMR Chemical Shifts (δ, ppm):

  • Carbonyl carbon (amide): ~173 ppm

  • Carbonyl carbon (acid): ~172 ppm

  • Alkenic carbons: ~127-132 ppm

  • Methylene carbon of glycine: ~41 ppm

  • Various methylene carbons of the DHA chain: ~20-35 ppm

  • Terminal methyl carbon: ~14 ppm

Experimental Workflows

Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: DHA + Glycine Methyl Ester Coupling Amide Coupling (DCC, DMAP) Start->Coupling Workup1 Aqueous Workup Coupling->Workup1 Saponification Saponification (LiOH) Workup1->Saponification Workup2 Acidic Workup Saponification->Workup2 Purification Silica Gel Chromatography Workup2->Purification End Pure Docosahexaenoyl Glycine Purification->End

Synthesis and purification workflow.
Workflow for Quantification in Biological Samples

Quantification_Workflow Sample Biological Sample (e.g., Brain Tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Folch/Bligh-Dyer) Homogenization->Extraction Drydown Drydown and Reconstitution Extraction->Drydown Analysis LC-MS/MS Analysis Drydown->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Result Concentration of DHA-Gly Quantification->Result

Quantification workflow.

Concluding Remarks

The protocols and application notes provided herein offer a foundational framework for the study of this compound. As research into the biological significance of this and other N-acyl amino acids continues to expand, the standardization of analytical methods will be crucial for ensuring the reproducibility and comparability of data across different laboratories. Further optimization of the described methods may be necessary depending on the specific experimental context and available instrumentation.

References

Application Notes and Protocols for Glycine Administration in Animal Models for Muscle Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of glycine in various animal models to study its effects on skeletal muscle. The protocols and data presented are intended to serve as a guide for designing and implementing studies to investigate the therapeutic potential of glycine in conditions associated with muscle wasting and dysfunction.

Introduction

Glycine, a non-essential amino acid, has demonstrated significant cytoprotective and anti-inflammatory properties.[1][2] In the context of skeletal muscle, emerging evidence from animal studies suggests that glycine supplementation can preserve muscle mass and function in various catabolic states.[3][4] It has been shown to activate anabolic signaling pathways, suppress proteolytic gene expression, and mitigate inflammation and oxidative stress.[3][5] These findings position glycine as a promising therapeutic agent for muscle wasting conditions such as cachexia, sepsis, and sarcopenia.[3][4][6]

Key Signaling Pathways

Glycine's beneficial effects on skeletal muscle are mediated through the modulation of key signaling pathways that regulate protein synthesis and degradation.

mTORC1 Signaling Pathway

A primary mechanism by which glycine promotes muscle protein synthesis is through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9] Glycine supplementation has been shown to increase the phosphorylation of key downstream targets of mTORC1, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to enhanced translation initiation and protein synthesis.[5][7][10] The mTORC1 pathway is crucial for muscle hypertrophy and the maintenance of muscle mass.[3]

mTORC1_Pathway Glycine Glycine mTORC1 mTORC1 Glycine->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Akt Akt Akt->mTORC1 FOXO1 FOXO1 Akt->FOXO1 | S6 S6 S6K1->S6 Protein_Synthesis Muscle Protein Synthesis S6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E | eIF4E->Protein_Synthesis Atrogenes Atrogin-1, MuRF1 FOXO1->Atrogenes Proteolysis Muscle Protein Degradation Atrogenes->Proteolysis Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NOD2 NOD2 LPS->NOD2 Inflammatory_Cascade Downstream Inflammatory Cascade TLR4->Inflammatory_Cascade NOD2->Inflammatory_Cascade Muscle_Atrophy Muscle Atrophy Inflammatory_Cascade->Muscle_Atrophy Glycine Glycine Glycine->TLR4 | Glycine->NOD2 | Experimental_Workflow Animal_Model Select Animal Model (e.g., Mice, Piglets) Induce_Wasting Induce Muscle Wasting (e.g., LPS, Cachexia) Animal_Model->Induce_Wasting Glycine_Admin Glycine Administration Induce_Wasting->Glycine_Admin Control_Group Control Group (e.g., Saline, Alanine) Induce_Wasting->Control_Group Data_Collection Sample and Data Collection (Muscle, Blood) Glycine_Admin->Data_Collection Control_Group->Data_Collection Analysis Analysis (Western Blot, PCR, Histology) Data_Collection->Analysis Results Results and Interpretation Analysis->Results

References

Application Notes and Protocols for the Study of N-Acyl Neurotransmitter Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acyl neurotransmitter (NAN) conjugates are a growing class of endogenous lipid signaling molecules, structurally similar to endocannabinoids.[1] This family includes compounds where a fatty acid is conjugated to a neurotransmitter such as dopamine, serotonin, or an amino acid like glycine, GABA, or taurine.[2][3] Over 70 endogenous NANs have been identified, and they are implicated in a wide range of physiological processes within the nervous, vascular, and immune systems.[2][3] These molecules interact with various targets, including G protein-coupled receptors (GPCRs) like CB1 and GPR55, as well as ion channels, making them promising targets for drug discovery.[2][4] The study of these conjugates requires sensitive and specific analytical methods for their extraction, identification, and quantification from complex biological matrices, alongside robust assays to determine their biological activity.

These application notes provide a comprehensive overview of the methodologies used to study N-acyl neurotransmitter conjugates, including detailed experimental protocols for their analysis and characterization.

Methods for Studying N-Acyl Neurotransmitter Conjugates

The analysis of N-acyl neurotransmitter conjugates typically involves several key steps: extraction from biological samples, purification, and subsequent detection and quantification, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

1. Extraction and Purification:

The amphipathic nature of NANs necessitates efficient extraction methods to isolate them from complex biological matrices like brain tissue or plasma. A common approach involves liquid-liquid extraction followed by solid-phase extraction (SPE) for sample cleanup and concentration.

  • Liquid-Liquid Extraction: Tissues are typically homogenized in a solvent mixture such as chloroform:methanol:Tris-HCl buffer to extract lipids.[5]

  • Solid-Phase Extraction (SPE): SPE is a crucial step for purifying and concentrating the analytes of interest while removing interfering substances. C18 cartridges are commonly used for this purpose.[6]

2. Detection and Quantification:

LC-MS/MS is the gold standard for the sensitive and selective quantification of N-acyl neurotransmitter conjugates due to its ability to separate complex mixtures and provide structural information based on mass-to-charge ratios and fragmentation patterns.[6][7] Multiple Reaction Monitoring (MRM) is often employed for its high selectivity and sensitivity in detecting specific parent-daughter ion transitions for each analyte.[5]

3. N-Acyltransferase Activity Assays:

To study the biosynthesis of these conjugates, N-acyltransferase activity assays are employed. These assays measure the enzymatic transfer of an acyl group from a donor molecule (like acyl-CoA) to a neurotransmitter or amino acid acceptor. Various methods are available, including fluorometric, colorimetric, and radiolabeling assays.[8]

Experimental Protocols

Protocol 1: Extraction and Purification of N-Acyl Neurotransmitter Conjugates from Brain Tissue

This protocol describes a general method for the extraction and solid-phase purification of N-acyl neurotransmitter conjugates from brain tissue, adapted from methodologies for similar lipid amides.[6]

Materials:

  • Brain tissue

  • Internal standards (e.g., deuterated N-acyl amino acids)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Chloroform

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Solid-Phase Extraction (SPE) cartridges (C18, e.g., 100 mg)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh the frozen brain tissue (~50-100 mg) and place it in a glass tube.

  • Add a known amount of the internal standard mixture.

  • Homogenize the tissue in a 2:1:1 (v/v/v) mixture of chloroform:methanol:Tris-HCl buffer.

  • Vortex the homogenate vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase into a new tube.

  • Re-extract the aqueous phase and tissue pellet with chloroform, vortex, and centrifuge again.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of water.

  • Reconstitute the dried lipid extract in a small volume of a suitable solvent and load it onto the conditioned SPE column.

  • Wash the column with 0.5 mL of water to remove salts and polar impurities.

  • Elute the N-acyl neurotransmitter conjugates with 2 x 0.8 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final extract in a suitable solvent (e.g., 100 µL of methanol:water, 70:30, v/v) for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Quantification of N-Acyl Neurotransmitter Conjugates

This protocol provides a general framework for the LC-MS/MS analysis of N-acyl neurotransmitter conjugates. Specific parameters may need to be optimized for different analytes and instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions (adapted from[7]):

  • Column: C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm)

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1 mL/min

  • Gradient:

    • Start at 50% B

    • Ramp to 100% B over 10 minutes

    • Hold at 100% B for 2.4 minutes

    • Return to 50% B in 0.1 minutes

    • Re-equilibrate at 50% B for 2.5 minutes

  • Injection Volume: 4 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on the instrument (e.g., 700°C[7])

  • MRM Transitions: Specific precursor and product ions for each N-acyl neurotransmitter conjugate and internal standard must be determined by direct infusion of standards.

Protocol 3: N-Acyltransferase Fluorometric Activity Assay

This protocol is a general method for measuring N-acyltransferase activity based on the detection of free Coenzyme A (CoA) produced during the reaction.[8]

Materials:

  • Enzyme source (e.g., cell lysate or purified enzyme)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Acyl-CoA substrate (e.g., Oleoyl-CoA)

  • Amino acid or neurotransmitter substrate (e.g., glycine)

  • Fluorometric detection reagent for thiols (e.g., ThioGlo™)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, enzyme source, and the amino acid/neurotransmitter substrate in the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the Acyl-CoA substrate.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution or by proceeding directly to detection).

  • Add the fluorometric detection reagent to each well and mix.

  • Incubate at room temperature for 5-10 minutes to allow for the reaction with free CoA.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the enzyme activity based on a standard curve of known CoA concentrations.

Quantitative Data Summary

The endogenous levels of N-acyl neurotransmitter conjugates can vary significantly depending on the specific conjugate, the biological matrix, and the species. The following tables summarize some reported concentrations.

N-Acyl Amino Acid Biological Matrix Species Concentration (pmol/g wet weight) Reference
N-arachidonoyl glycine (NAGly)Whole BrainMouse13.1 ± 2.1[6]
N-arachidonoyl GABA (NAGABA)Whole BrainMouse5.3 ± 0.8[6]
N-arachidonoyl serine (NASer)Whole BrainMouse3.1 ± 0.5[6]
N-arachidonoyl alanine (NAAla)Whole BrainMouse9.7 ± 1.9[6]
N-arachidonoyl dopamine (NADA)StriatumRat~5[3]
N-acyl taurines (various)LiverMouse25-50[9]

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes in the study of N-acyl neurotransmitter conjugates.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Biological Sample (e.g., Brain Tissue) Homogenization Homogenization with Internal Standards Tissue->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE SPE Solid-Phase Extraction (Purification & Concentration) LLE->SPE LCMS LC-MS/MS Analysis (Quantification) SPE->LCMS Data Data Processing & Analysis LCMS->Data

Experimental workflow for N-acyl neurotransmitter conjugate analysis.

G cluster_receptors Membrane Receptors cluster_effects Downstream Signaling NADA N-Arachidonoyl Dopamine (NADA) CB1 CB1 Receptor NADA->CB1 TRPV1 TRPV1 Channel NADA->TRPV1 G_protein G Protein Signaling CB1->G_protein Ca_influx Ca2+ Influx TRPV1->Ca_influx PKC_theta PKCθ Phosphorylation Ca_influx->PKC_theta MAPK p44/42 MAPK Phosphorylation Ca_influx->MAPK

Signaling pathways of N-arachidonoyl dopamine (NADA).

G cluster_receptor Membrane Receptor cluster_effects Downstream Signaling NAAA N-Acyl Amino Acids (e.g., NAGly, N-Oleoyl-L-serine) GPR55 GPR55 NAAA->GPR55 Ca_mobilization Ca2+ Mobilization GPR55->Ca_mobilization MAPK_activity MAPK Activity GPR55->MAPK_activity CREB_phos CREB Phosphorylation GPR55->CREB_phos

Signaling pathways of N-acyl amino acids via GPR55.

References

Troubleshooting & Optimization

Technical Support Center: Docosahexaenoyl glycine (DHA-Gly)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Docosahexaenoyl glycine (DHA-Gly) at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (DHA-Gly)?

A1: The recommended storage temperature for DHA-Gly is -20°C for the solid powder form.[1][2][3] Some suppliers also recommend storing solutions at -80°C for long-term stability.[4]

Q2: What is the expected shelf-life of DHA-Gly when stored at -20°C?

A2: When stored as a powder at -20°C, DHA-Gly is stable for at least two to three years.[1][4] For solutions, it is recommended to store them at -80°C, where they can be stable for up to one year.[4]

Q3: In what forms is DHA-Gly typically supplied?

A3: DHA-Gly is often supplied as a solid powder or as a pre-made solution in ethanol.[1][2]

Q4: Is DHA-Gly sensitive to moisture?

A4: Yes, it is recommended to keep DHA-Gly away from moisture.[4]

Q5: How should DHA-Gly be shipped to the laboratory?

A5: DHA-Gly is typically shipped on wet or blue ice to maintain a cold chain.[1][4] However, shipping at ambient temperature may also occur for the solid form.[4]

Troubleshooting Guide

Q1: I am having trouble dissolving DHA-Gly. What should I do?

A1: Difficulty in dissolving DHA-Gly can be addressed by gentle warming and sonication. For higher solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[3] Ensure you are using an appropriate solvent as listed in the solubility table below.

Q2: My experimental results are inconsistent. Could DHA-Gly degradation be the cause?

A2: Inconsistent results can be a sign of compound degradation. To minimize this risk, ensure you are following the recommended storage and handling procedures. Prepare fresh solutions for your experiments whenever possible. If you suspect degradation of a stock solution, it is advisable to use a fresh vial of the compound.

Q3: I left my DHA-Gly solution at room temperature for a few hours. Is it still usable?

A3: While short periods at room temperature may not cause significant degradation, it is best practice to minimize the time DHA-Gly solutions spend outside of the recommended storage temperature. For critical experiments, it is recommended to use a freshly prepared solution or a solution that has been properly stored at -80°C.

Data Presentation

Table 1: Storage Stability of this compound

FormStorage TemperatureShelf-LifeSource
Powder-20°C≥ 2 years[1]
Powder-20°C3 years[4]
In Solvent-80°C1 year[4]

Table 2: Solubility of this compound

SolventSolubilitySource
Ethanol25 mg/mL (64.84 mM)[1][4]
DMF20 mg/mL (51.88 mM)[1][4]
DMSO15 mg/mL (38.91 mM)[1][4]
PBS (pH 7.2)2 mg/mL (5.19 mM)[1][4]
Sonication is recommended to aid dissolution in these solvents.[4]

Experimental Protocols

Protocol for Preparation of a DHA-Gly Stock Solution

  • Aliquoting: Upon receiving the solid DHA-Gly, it is recommended to aliquot the powder into smaller, single-use vials. This practice minimizes the number of freeze-thaw cycles and exposure to atmospheric conditions for the bulk of the compound.

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided in Table 2. Ethanol, DMF, and DMSO are common choices for creating concentrated stock solutions.

  • Dissolution:

    • Bring the vial of DHA-Gly powder to room temperature before opening to prevent condensation.

    • Add the desired volume of the chosen solvent to the vial to achieve the target concentration.

    • To aid dissolution, gently vortex the vial. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a few minutes.[4] Gentle warming to 37°C can also be applied.[3]

  • Storage: Once the DHA-Gly is fully dissolved, store the stock solution at -80°C in tightly sealed vials to ensure stability for up to one year.[4] For short-term storage, -20°C may be acceptable, but -80°C is recommended for long-term preservation of integrity.

  • Handling: When using the stock solution, thaw it quickly and keep it on ice during experimental procedures. Avoid repeated freeze-thaw cycles.

Mandatory Visualization

DHA_Gly_Handling_Workflow cluster_receiving Receiving cluster_storage Initial Storage cluster_preparation Solution Preparation cluster_solution_storage Stock Solution Storage cluster_experiment Experimental Use Receive Receive DHA-Gly (Shipped on ice) StorePowder Store Powder at -20°C (Up to 3 years) Receive->StorePowder Aliquot Aliquot Powder StorePowder->Aliquot For use Dissolve Dissolve in appropriate solvent (e.g., Ethanol, DMSO, DMF) Aliquot->Dissolve StoreSolution Store Stock Solution at -80°C (Up to 1 year) Dissolve->StoreSolution Thaw Thaw solution and keep on ice StoreSolution->Thaw For use Experiment Use in Experiment Thaw->Experiment

Caption: Recommended workflow for handling and storing DHA-Gly to ensure stability.

References

Technical Support Center: Docosahexaenoyl glycine (DHA-Gly)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Docosahexaenoyl glycine (DHA-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of DHA-Gly in experimental settings, with a particular focus on its solubility in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (DHA-Gly) in PBS?

A1: The reported solubility of this compound in PBS (pH 7.2) is 2 mg/mL (5.19 mM); sonication is recommended to aid dissolution[1][2][3]. It is important to note that this is a starting point, and solubility can be affected by the specific formulation of PBS and other experimental conditions.

Q2: Why is my DHA-Gly not dissolving in PBS even with sonication?

A2: DHA-Gly is a lipophilic molecule due to its long docosahexaenoic acid tail, which can make it challenging to dissolve in aqueous buffers like PBS[1][4]. If you are experiencing issues, it could be due to several factors including the concentration you are trying to achieve, the temperature of the solution, or the specific composition of your PBS. See the Troubleshooting Guide below for detailed steps to address this issue.

Q3: Can I use organic solvents to first dissolve DHA-Gly before adding it to my aqueous experimental medium?

A3: Yes, this is a common strategy for lipophilic compounds. DHA-Gly is soluble in several organic solvents. You can prepare a concentrated stock solution in an appropriate solvent and then dilute it into your aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (e.g., cell culture)[5][6][7].

Q4: What is the stability of DHA-Gly in a PBS solution?

A4: The long-term stability of DHA-Gly in aqueous solutions like PBS can be a concern due to hydrolysis of the amide bond and oxidation of the polyunsaturated fatty acid chain[8][9]. It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, it is best to store stock solutions in an organic solvent at -80°C and dilute into PBS shortly before use[1][3]. Studies on other lipids in PBS suggest that storage at 2°C is preferable to freezing to avoid aggregation, and stability can be pH-dependent[9][10].

Q5: What are the known biological functions of DHA-Gly?

A5: this compound is an endogenous N-acyl amino acid that is part of a class of neuroactive lipids. It is known to have anti-inflammatory and neuroprotective properties[11][12]. It is an agonist for G-protein coupled receptors, such as GPR18, and is involved in signaling pathways that modulate immune responses and pain perception[2][11][13].

Troubleshooting Guide: Solubility Issues of DHA-Gly in PBS

This guide provides a step-by-step approach to troubleshoot and resolve common solubility challenges with DHA-Gly in PBS.

Problem: DHA-Gly does not fully dissolve in PBS at the desired concentration.

cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Start: Weigh DHA-Gly add_pbs Add PBS to desired concentration start->add_pbs sonicate Sonicate add_pbs->sonicate observe Observe for complete dissolution sonicate->observe heat Gently warm the solution (e.g., 37°C) observe->heat Incomplete dissolution success Successful Dissolution observe->success Complete dissolution heat->observe Re-evaluate ph Adjust pH of PBS heat->ph Still incomplete ph->observe Re-evaluate cosolvent Use a co-solvent (e.g., DMSO, Ethanol) ph->cosolvent Still incomplete cosolvent->observe Re-evaluate surfactant Add a surfactant (e.g., Tween 20) cosolvent->surfactant Still incomplete surfactant->observe Re-evaluate

Caption: A stepwise workflow for troubleshooting solubility issues of DHA-Gly in PBS.

Detailed Methodologies

Method 1: Basic Dissolution in PBS
  • Preparation : Weigh the required amount of DHA-Gly powder in a sterile, appropriate vial.

  • Solvent Addition : Add the desired volume of sterile PBS (pH 7.2-7.4).

  • Sonication : Place the vial in a bath sonicator and sonicate. The duration may vary, but start with 10-15 minutes. Intermittent vortexing can also help.

  • Observation : Visually inspect the solution for any undissolved particles. A clear solution indicates successful dissolution.

Method 2: Dissolution with Gentle Heating

If Method 1 fails, gentle warming can increase the solubility of some lipids.

  • Follow steps 1 and 2 of Method 1.

  • Heating : Place the vial in a water bath set to a temperature that is safe for the compound's stability, for instance, 37°C[3]. Do not overheat, as it may degrade the DHA-Gly.

  • Agitation : While warming, continue to agitate the solution by vortexing or sonicating.

  • Observation : Check for dissolution.

Method 3: pH Adjustment of PBS

The solubility of N-acyl amino acids can be pH-dependent due to the ionizable carboxylic acid and amine groups[14][15][16][17].

  • Prepare PBS buffers at different pH values (e.g., pH 8.0, 8.5). The glycine component of DHA-Gly has a carboxyl group and an amino group, and its overall charge will change with pH[18][19][20]. Increasing the pH will deprotonate the carboxylic acid, potentially increasing its aqueous solubility.

  • Attempt dissolution using Method 1 or 2 with the pH-adjusted PBS.

  • Neutralization : If you use a higher pH for dissolution, remember to adjust the pH back to your desired experimental pH before use, if necessary.

Method 4: Using a Co-solvent

This is a highly effective method for dissolving lipophilic compounds.

  • Stock Solution : Prepare a high-concentration stock solution of DHA-Gly in an organic solvent such as DMSO or ethanol[1][2][3]. For example, dissolve DHA-Gly in 100% DMSO.

  • Dilution : Add the stock solution dropwise to the vortexing PBS to achieve the final desired concentration.

  • Final Solvent Concentration : Ensure the final concentration of the organic solvent is minimal (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts in your experiment[5][6][7].

Method 5: Using a Surfactant

Surfactants can help to emulsify and solubilize lipids in aqueous solutions.

  • Prepare PBS containing a low concentration of a biocompatible surfactant , such as Tween 20 (e.g., 0.05-0.1%)[13][14][21].

  • Attempt dissolution of DHA-Gly in the surfactant-containing PBS using Method 1 or 2.

Quantitative Data Summary

SolventSolubilityMolar ConcentrationNotesReference
PBS (pH 7.2)2 mg/mL5.19 mMSonication is recommended.[1][2][3]
DMSO15 mg/mL38.91 mMSonication is recommended.[1][2][3]
Ethanol25 mg/mL64.84 mMSonication is recommended.[1][2][3]
DMF20 mg/mL51.88 mMSonication is recommended.[1][2][3]

Signaling Pathway

This compound, as an N-acyl amino acid, is known to be an agonist for the G-protein coupled receptor GPR18[2][11]. Activation of GPR18 can initiate downstream signaling cascades that are often associated with anti-inflammatory and immunomodulatory effects.

DHA-Gly Signaling via GPR18

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Outcomes DHAGly DHA-Gly GPR18 GPR18 DHAGly->GPR18 Binds and Activates G_protein Gαi/o Protein GPR18->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., p44/42, p38) G_protein->MAPK Activates Akt Akt Pathway G_protein->Akt Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response Akt->Cellular_Response outcomes • Anti-inflammatory effects • Neuroprotection • Modulation of cell migration Cellular_Response->outcomes

References

Technical Support Center: Optimizing Docosahexaenoyl Glycine for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Docosahexaenoyl glycine (DHA-glycine) in neuroprotection studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA-glycine) and what is its potential role in neuroprotection?

This compound is an N-acyl amino acid, a class of endogenous signaling molecules.[1][2] It is formed by the conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for brain health, and the amino acid glycine.[3][4] Both DHA and glycine have individually demonstrated neuroprotective properties. DHA exerts its effects through various mechanisms, including the production of anti-inflammatory and pro-resolving mediators like neuroprotectin D1 (NPD1).[5][6][7] Glycine is known to modulate neurotransmission and has shown neuroprotective effects in models of ischemic stroke.[8][9] The therapeutic potential of DHA-glycine may stem from a synergistic action of its components or through unique signaling pathways.

Q2: What are the proposed mechanisms of action for N-acyl amino acids in neuroprotection?

N-acyl amino acids, including DHA-glycine, are a class of lipid signaling molecules with diverse biological activities.[1][2] Their mechanisms of action are still under investigation but are thought to involve interactions with various cellular targets. Some N-acyl glycines have been shown to interact with G-protein coupled receptors (GPCRs) and ion channels.[4] For instance, N-arachidonoyl glycine (an analogue of DHA-glycine) has been shown to potently drive cellular migration through the GPR18 receptor.[10] It is plausible that DHA-glycine exerts its neuroprotective effects by modulating signaling cascades involved in inflammation, apoptosis, and oxidative stress, similar to its parent molecule, DHA.[6][7]

Q3: How can I synthesize this compound for my experiments?

The synthesis of N-acyl amino acids can be achieved through several methods. One common laboratory-scale approach involves the direct condensation of the fatty acid (DHA) with the amino acid (glycine). This typically requires the activation of the carboxylic acid group of DHA, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with glycine. For more detailed synthetic procedures, researchers can refer to literature on the synthesis of lipoamino acids and other N-acyl amino acids.[11]

Q4: What are the best practices for handling and storing this compound?

As a lipid-based compound, DHA-glycine is susceptible to oxidation due to the polyunsaturated nature of the DHA moiety. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). It is advisable to store it as a solid or in a non-oxidizing solvent. Repeated freeze-thaw cycles should be avoided by aliquoting the compound upon receipt.

Troubleshooting Guides

In Vitro Experimentation
Problem Possible Cause(s) Troubleshooting Steps
Poor solubility of DHA-glycine in cell culture media. DHA-glycine is a lipophilic molecule with limited aqueous solubility.- Prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1%).- Complex DHA-glycine with a carrier protein like fatty acid-free bovine serum albumin (BSA). This can improve its solubility and facilitate cellular uptake.- Sonication of the stock solution before dilution into the media may help in dispersion.
Inconsistent or no observable neuroprotective effect. - Suboptimal Dosage: The effective concentration of DHA-glycine may not have been reached.- Compound Degradation: The compound may have oxidized or degraded during storage or in the experimental setup.- Cellular Uptake Issues: The cells may not be efficiently taking up the compound.- Timing of Treatment: The therapeutic window for neuroprotection might be narrow.- Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective dose.- Verify Compound Integrity: Use freshly prepared solutions. Protect from light and oxygen. Consider analytical methods like HPLC or mass spectrometry to check the purity of your stock.- Enhance Uptake: Use a BSA carrier or other lipid delivery systems.- Optimize Treatment Time: Vary the pre-treatment or post-insult treatment times to identify the optimal window of efficacy.
Observed cytotoxicity at higher concentrations. High concentrations of the vehicle (e.g., DMSO) or the compound itself can be toxic to cells.- Vehicle Control: Always include a vehicle control group to assess the toxicity of the solvent.- Lower the Concentration: If cytotoxicity is observed, reduce the concentration of DHA-glycine and the vehicle.- Assess Cell Viability: Use multiple cell viability assays (e.g., MTT, LDH, Trypan Blue) to confirm cytotoxicity.
Variability between experimental replicates. - Inconsistent cell seeding density.- Uneven application of the neurotoxic insult.- Pipetting errors with the compound or reagents.- Ensure a uniform cell monolayer before starting the experiment.- Apply the neurotoxic agent consistently across all wells.- Use calibrated pipettes and ensure thorough mixing of solutions.
In Vivo Experimentation
Problem Possible Cause(s) Troubleshooting Steps
Difficulty in administering DHA-glycine due to poor solubility. Similar to in vitro, the lipophilic nature of DHA-glycine makes aqueous formulation challenging.- Formulation Development: Consider formulating DHA-glycine in a biocompatible vehicle such as a lipid emulsion, liposomes, or cyclodextrin-based solutions.- Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will influence the required formulation. Oral bioavailability may be low for such compounds.
Lack of neuroprotective effect in animal models. - Pharmacokinetic Issues: The compound may not be reaching the central nervous system (CNS) in sufficient concentrations due to poor blood-brain barrier (BBB) penetration or rapid metabolism.- Inappropriate Dosing Regimen: The dose and frequency of administration may not be optimal.- Pharmacokinetic Studies: Conduct preliminary studies to determine the plasma and brain concentrations of DHA-glycine after administration.- Dose Escalation Studies: Test a range of doses to establish a dose-response relationship for the neuroprotective effect.- Alternative Delivery Methods: Consider direct CNS administration (e.g., intracerebroventricular) in initial studies to bypass the BBB and confirm central activity.
Adverse effects or toxicity observed in animals. The compound or the vehicle may have off-target effects.- Toxicity Studies: Perform acute and sub-chronic toxicity studies to determine the maximum tolerated dose.- Monitor Animal Health: Closely monitor animals for any signs of distress or adverse reactions.

Experimental Protocols

General In Vitro Neuroprotection Assay

This protocol provides a general framework. Specific parameters should be optimized for your cell line and neurotoxic insult.

  • Cell Culture:

    • Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in appropriate culture vessels and allow them to adhere and differentiate as required.

  • Preparation of DHA-glycine:

    • Prepare a 10-100 mM stock solution of DHA-glycine in sterile DMSO.

    • Further dilute the stock solution in serum-free culture medium to the desired final concentrations. It is recommended to prepare a serial dilution.

  • Treatment:

    • Pre-treatment: Remove the culture medium and replace it with a medium containing different concentrations of DHA-glycine or vehicle control. Incubate for a predetermined period (e.g., 2-24 hours).

    • Co-treatment: Apply the neurotoxic insult (e.g., glutamate, H₂O₂, oligomeric amyloid-beta) and DHA-glycine simultaneously.

    • Post-treatment: Induce neurotoxicity first, then remove the insult and add the medium containing DHA-glycine.

  • Induction of Neurotoxicity:

    • Expose the cells to a neurotoxic agent at a concentration and duration determined from preliminary optimization experiments to induce significant but sub-maximal cell death (e.g., 50-70%).

  • Assessment of Neuroprotection:

    • After the incubation period (e.g., 24-48 hours), assess cell viability using standard assays such as:

      • MTT assay: Measures mitochondrial metabolic activity.

      • LDH release assay: Measures membrane integrity.

      • Live/Dead staining: (e.g., Calcein-AM/Ethidium Homodimer-1) for direct visualization of viable and dead cells.

Quantitative Data Summary (Hypothetical Data for DHA-glycine based on related compounds)

The following tables provide an example of how to structure quantitative data from a dose-response study. Note: These are hypothetical values for illustrative purposes and should be determined experimentally for DHA-glycine.

Table 1: In Vitro Neuroprotective Efficacy of DHA-glycine against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

DHA-glycine Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)52 ± 4
0.155 ± 5
168 ± 6
1085 ± 5
5092 ± 4
10088 ± 6

Table 2: In Vivo Neuroprotective Effect of DHA-glycine on Infarct Volume in a Rat Model of Ischemic Stroke

Treatment GroupDose (mg/kg)Infarct Volume (mm³)
Vehicle-150 ± 15
DHA-glycine1135 ± 12
DHA-glycine595 ± 10
DHA-glycine1070 ± 8
DHA-glycine2075 ± 9

Visualizations

Signaling Pathways

The neuroprotective effects of DHA, a component of DHA-glycine, are known to involve the activation of pro-survival and anti-inflammatory signaling pathways. It is hypothesized that DHA-glycine may act through similar mechanisms.

DHA_Signaling_Pathway DHA_glycine DHA-glycine Membrane Cell Membrane DHA_glycine->Membrane Uptake/Interaction DHA_release DHA Release Membrane->DHA_release NPD1 Neuroprotectin D1 (NPD1) DHA_release->NPD1 Metabolism PI3K_Akt PI3K/Akt Pathway NPD1->PI3K_Akt NF_kB NF-κB Pathway NPD1->NF_kB Apoptosis Apoptosis PI3K_Akt->Apoptosis Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Inflammation Inflammation NF_kB->Inflammation NF_kB->Neuroprotection

Caption: Hypothesized signaling pathway for DHA-glycine mediated neuroprotection.

Experimental Workflow

A typical workflow for assessing the neuroprotective potential of a novel compound like DHA-glycine is outlined below.

Experimental_Workflow start Start synthesis DHA-glycine Synthesis & Purity Check start->synthesis in_vitro In Vitro Neuroprotection Assay (e.g., glutamate excitotoxicity) synthesis->in_vitro dose_response Dose-Response & Time-Course in_vitro->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism in_vivo In Vivo Efficacy Studies (e.g., stroke model) dose_response->in_vivo end Data Analysis & Conclusion mechanism->end pharmacokinetics Pharmacokinetics & Toxicology in_vivo->pharmacokinetics pharmacokinetics->end

Caption: General experimental workflow for evaluating DHA-glycine neuroprotection.

References

Technical Support Center: Detection of Endogenous N-Acyl Amides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the detection of endogenous N-acyl amides (NAAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of these important signaling lipids.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the analysis of endogenous N-acyl amides.

Q1: What are the primary challenges in detecting endogenous N-acyl amides?

A1: The main challenges stem from their low abundance (often at nanomolar or picomolar levels) in complex biological matrices.[1][2][3] This necessitates highly sensitive and selective analytical methods. Other significant challenges include:

  • Limited availability of stable isotope-labeled internal standards (SIL-IS): These are crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.[2][4]

  • Matrix effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of NAAs in the mass spectrometer, leading to inaccurate quantification.[5][6]

  • Chemical instability: Some NAAs can be sensitive to degradation during sample preparation and analysis.

  • Isomeric complexity: Many NAAs exist as isomers (e.g., structural, stereoisomers), which can be difficult to separate and distinguish using standard chromatographic and mass spectrometric techniques.[7]

Q2: Why is LC-MS/MS the preferred method for N-acyl amide analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for NAA analysis due to its high sensitivity, selectivity, and ability to quantify low-abundance lipids in complex mixtures.[8] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires a time-consuming derivatization step to make the analytes volatile.[4]

Q3: What are common sources of contamination in N-acyl amide analysis?

A3: Contamination can be a significant issue, leading to artificially inflated measurements. Common sources include:

  • Solvents: Some grades of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA).[4]

  • Labware: Plasticizers and other compounds can leach from plastic tubes and pipette tips.

  • Sample collection and handling: It is crucial to use clean collection tubes and minimize sample handling to avoid introducing contaminants.

Q4: How can I minimize the degradation of N-acyl amides during sample preparation?

A4: To minimize enzymatic and chemical degradation, samples should be processed quickly and kept on ice. The addition of enzyme inhibitors, such as phenylmethylsulfonyl fluoride (PMSF), can help prevent the hydrolysis of some NAAs.[7] Samples should be stored at -80°C for long-term stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of N-acyl amides.

Guide 1: Poor Chromatographic Peak Shape
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between basic analytes and residual silanol groups on the silica-based column.[9] - Column overload.[10] - Inappropriate injection solvent.- Use a buffered mobile phase at a slightly acidic pH (e.g., 3-6) to suppress silanol ionization.[11] - Employ an end-capped column or a column with a different stationary phase (e.g., C18).[11] - Reduce the sample concentration or injection volume.[10] - Dissolve the sample in the mobile phase or a weaker solvent.[12]
Peak Broadening - Large extra-column volume (e.g., long tubing).[12] - Column contamination or degradation. - High mobile phase viscosity.- Use shorter, narrower-bore tubing and low-dead-volume fittings.[12] - Replace the column or use a guard column.[11] - Increase the column temperature to reduce viscosity.[12]
Split Peaks - Clogged frit or column void. - Sample solvent incompatible with the mobile phase.- Replace the column inlet frit or the entire column. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[12]
Guide 2: Inaccurate or Inconsistent Quantification
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery - Inefficient extraction from the sample matrix.[13] - Analyte breakthrough during solid-phase extraction (SPE).[14] - Incomplete elution from the SPE cartridge.[14]- Optimize the extraction solvent system; consider a second extraction step.[13] - Ensure the correct SPE sorbent and protocol are used for your specific analytes and matrix.[14] - Test different elution solvents and volumes to ensure complete recovery from the SPE sorbent.
Ion Suppression/ Enhancement - Co-eluting matrix components competing for ionization.[5][15] - High concentrations of salts or other non-volatile compounds in the sample.- Improve chromatographic separation to resolve analytes from interfering matrix components.[16] - Enhance sample cleanup using techniques like SPE. - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[4] - Dilute the sample, if sensitivity allows.[6]
Non-linear Calibration Curve - Saturation of the detector or ion source at high concentrations.[17] - Matrix effects varying with concentration. - Inappropriate weighting of the regression.- Narrow the concentration range of the calibration standards.[18] - Use matrix-matched calibrants to mimic the sample matrix.[17] - Apply a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.[1]
High Baseline Noise - Contaminated mobile phase or solvents.[19][20] - Inadequate mobile phase degassing.[15] - Detector issues (e.g., dirty flow cell, failing lamp).[21]- Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.[19] - Ensure proper degassing of the mobile phase using an online degasser or helium sparging.[15] - Clean the detector flow cell and check the lamp performance.[20]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of various N-acyl amides using LC-MS/MS.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected N-Acyl Amides

N-Acyl AmideMatrixLOD (ng/mL)LOQ (ng/mL)Reference
N-Arachidonoyl ethanolamide (AEA)Serum0.004 - 0.084-[1]
N-Oleoyl ethanolamide (OEA)Serum0.021-[1]
N-Palmitoyl ethanolamide (PEA)Serum0.018-[1]
Linoleoyl ethanolamideEdible Oils0.0010.005[19]
OleamideEdible Oils0.010.02[19]
N-Acyl Taurines (various)Methanol0.3 - 0.41[2]
Various Lipid MediatorsPlasma0.01 - 17.650.03 - 58.84[22]

Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, method, and matrix.

Table 2: Recovery of N-Acyl Amides Using Different Extraction Methods

Extraction MethodMatrixAnalyte(s)Average Recovery (%)Reference
Liquid-Liquid Extraction (Chloroform/Methanol)Brain TissueVarious aqueous metabolitesSuperior to PCA[23]
Solid-Phase Extraction (C18)TallowPrimary fatty acid amides93[24]
Solid-Phase Extraction (C18)Fatty acid methyl estersPrimary fatty acid amides95[24]
Dispersive Solid-Phase ExtractionPlasmaVarious drugs84 - 93[22]

Experimental Protocols

Detailed methodologies for key experiments in the detection of endogenous N-acyl amides.

Protocol 1: Solid-Phase Extraction (SPE) of N-Acyl Amides from Plasma

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • C18 SPE cartridges

  • Plasma sample

  • Internal standard solution (containing deuterated N-acyl amides)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate

  • Hexane

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 400 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Wash the cartridge with 3 mL of 40% aqueous methanol to remove moderately polar impurities.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the N-acyl amides with 3 mL of ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of N-Acyl Amides

This is an example method and should be optimized for your specific instrument and analytes of interest.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 50% B

    • 2-12 min: 50-95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 50% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Specific precursor-to-product ion transitions for each N-acyl amide and internal standard should be optimized. For N-acylethanolamides, a common product ion is m/z 62, corresponding to the protonated ethanolamine moiety.[7]

Signaling Pathways and Workflows

Visual representations of key biological pathways and experimental processes.

Biosynthesis and Signaling of N-Acyl Ethanolamides (NAEs)

NAE_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Phosphatidylethanolamine Phosphatidylethanolamine N-Acyl-Phosphatidylethanolamine N-Acyl-Phosphatidylethanolamine Phosphatidylethanolamine->N-Acyl-Phosphatidylethanolamine Acyl Chain Transfer N-Acyltransferase N-Acyltransferase N-Acyltransferase->Phosphatidylethanolamine NAEs NAEs N-Acyl-Phosphatidylethanolamine->NAEs Hydrolysis NAPE-PLD NAPE-PLD NAPE-PLD->N-Acyl-Phosphatidylethanolamine PPARa PPARa NAEs->PPARa GPR55 GPR55 NAEs->GPR55 TRPV1 TRPV1 NAEs->TRPV1 Cellular_Response Cellular_Response PPARa->Cellular_Response GPR55->Cellular_Response TRPV1->Cellular_Response NAGly_Pathway cluster_glycine_dependent Glycine-Dependent Pathway cluster_anandamide_dependent Anandamide-Dependent Pathway Fatty_Acid Fatty_Acid Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acid->Fatty_Acyl_CoA Glycine Glycine NAGly_1 N-Acyl Glycine Glycine->NAGly_1 Acyl_CoA_Synthetase Acyl_CoA_Synthetase Acyl_CoA_Synthetase->Fatty_Acid Fatty_Acyl_CoA->NAGly_1 GLYAT GLYAT GLYAT->Fatty_Acyl_CoA Anandamide N-Arachidonoyl ethanolamide Intermediate Intermediate Aldehyde Anandamide->Intermediate Oxidation Oxidation Oxidation->Anandamide NAGly_2 N-Arachidonoyl Glycine Intermediate->NAGly_2 Further_Oxidation Further_Oxidation Further_Oxidation->Intermediate Workflow Sample_Collection 1. Sample Collection (Tissue, Plasma, etc.) Homogenization 2. Homogenization & Internal Standard Spiking Sample_Collection->Homogenization Extraction 3. Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Purification 4. Sample Cleanup/Purification (e.g., SPE) Extraction->Purification Evaporation 5. Solvent Evaporation Purification->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 8. Data Processing & Quantification LCMS_Analysis->Data_Processing Biological_Interpretation 9. Biological Interpretation Data_Processing->Biological_Interpretation

References

Technical Support Center: Improving Recovery of N-acyl Amino Acids from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of N-acyl amino acids (NAAAs) from plasma samples.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of N-acyl amino acids from plasma.

Issue 1: Low Recovery of N-acyl Amino Acids

Q: I am experiencing low recovery of my target N-acyl amino acids from plasma. What are the potential causes and how can I troubleshoot this?

A: Low recovery of N-acyl amino acids can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:

  • Suboptimal Extraction Method: The choice of extraction technique is critical. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used, but their efficiency can vary depending on the specific NAAA.

    • Liquid-Liquid Extraction (LLE): Ensure the solvent system is appropriate for the polarity of your target NAAAs. For instance, a common method involves a two-step extraction with chloroform and methanol.[1] Consider adjusting the solvent ratios or trying different organic solvents.

    • Solid-Phase Extraction (SPE): The choice of sorbent material is crucial. Reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often employed. Ensure the pH of the sample and the wash/elution solvents are optimized for efficient binding and release of your NAAAs.

  • Inefficient Protein Precipitation: If using a protein precipitation step prior to extraction, incomplete removal of proteins can lead to your analytes being trapped in the protein pellet.

    • Ensure thorough vortexing and adequate incubation time after adding the precipitation solvent (e.g., cold methanol or acetonitrile).

    • Centrifugation speed and time should be sufficient to ensure a compact pellet and clear supernatant.

  • Analyte Instability: N-acyl amino acids can be susceptible to degradation, especially due to enzymatic activity in the plasma.

    • Work with samples on ice and process them as quickly as possible.

    • Consider the addition of enzyme inhibitors, such as phenylmethylsulfonyl fluoride (PMSF), to the extraction solvent.[1]

    • Avoid repeated freeze-thaw cycles of plasma samples, as this can lead to analyte degradation.[2]

  • Improper pH: The pH of the sample and extraction solvents can significantly influence the ionization state and solubility of NAAAs, thereby affecting their partitioning and recovery. The extraction process is often performed under acidic conditions to ensure the NAAAs are in their protonated form, which can improve their extraction into organic solvents.[1]

Issue 2: High Signal Variability and Poor Reproducibility

Q: My results for N-acyl amino acid quantification are highly variable between replicates. What could be causing this and how can I improve reproducibility?

A: High variability is often linked to inconsistent sample handling and matrix effects.

  • Inconsistent Sample Preparation: Manual sample preparation can introduce variability.

    • Automated liquid handling systems can significantly improve the reproducibility of sample extraction.

    • Ensure precise and consistent pipetting of all reagents and samples.

  • Matrix Effects and Ion Suppression: Co-eluting endogenous components from the plasma matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[3][4][5]

    • Improve Chromatographic Separation: Optimize your LC method to separate the NAAAs from interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.

    • Enhance Sample Cleanup: A more rigorous sample cleanup using SPE can remove a significant portion of the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate and reproducible quantification.[6]

    • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., stripped plasma) to account for consistent matrix effects.[6]

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6][7]

  • Analyte Adsorption: N-acyl amino acids can adsorb to plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting N-acyl amino acids from plasma: LLE or SPE?

A1: The "best" method depends on several factors, including the specific N-acyl amino acids of interest, the required sample throughput, and the available instrumentation.

  • Liquid-Liquid Extraction (LLE) is a classic and effective method, particularly for a broad range of NAAAs. It is relatively inexpensive but can be more labor-intensive and may have lower selectivity compared to SPE.

  • Solid-Phase Extraction (SPE) offers higher selectivity and can provide cleaner extracts, which is beneficial for reducing matrix effects in LC-MS/MS analysis. It is also more amenable to automation for high-throughput applications. However, method development for SPE can be more time-consuming to optimize the sorbent, wash, and elution conditions.

Q2: How important is sample storage and handling for N-acyl amino acid analysis?

A2: Proper sample storage and handling are critical for accurate and reproducible results. N-acyl amino acids can be unstable in plasma due to enzymatic degradation.

  • Storage Temperature: Plasma samples should be stored at -80°C for long-term stability.[2][8] Storage at higher temperatures can lead to significant changes in amino acid concentrations.[2]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of some amino acids.[2] It is recommended to aliquot plasma samples into smaller volumes before freezing.

  • Processing Time: Once thawed, plasma samples should be processed as quickly as possible to minimize enzymatic activity. Keeping samples on ice during processing is also recommended.

Q3: How do I choose an appropriate internal standard for N-acyl amino acid quantification?

A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the analyte of interest.[9][10] These standards have nearly identical physicochemical properties to the analyte, meaning they will behave similarly during extraction and ionization, thus effectively correcting for variations in recovery and matrix effects.[6][9] If a stable isotope-labeled standard is not available, a structural analog with similar properties (e.g., a similar N-acyl amino acid that is not endogenously present in the sample) can be used, but it may not compensate for all sources of variability as effectively.[10]

Q4: What are the common sources of matrix effects in N-acyl amino acid analysis of plasma?

A4: The primary sources of matrix effects in plasma are phospholipids, salts, and other endogenous small molecules that can co-elute with the N-acyl amino acids and interfere with their ionization in the mass spectrometer source. These interferences can lead to ion suppression or enhancement, resulting in inaccurate quantification.

Q5: Can derivatization improve the recovery and detection of N-acyl amino acids?

A5: Derivatization is a technique used to modify the chemical structure of an analyte to improve its chromatographic properties, ionization efficiency, or detection sensitivity. While not always necessary for N-acyl amino acids, which are generally amenable to LC-MS/MS analysis, derivatization can be beneficial in certain situations, such as when dealing with very low concentrations or when using detection methods other than mass spectrometry. However, derivatization adds an extra step to the workflow, which can introduce variability and may be affected by matrix components.[11]

Data Presentation

Table 1: Comparison of Extraction Method Performance for Amino Acids in Plasma

Extraction MethodRelative Recovery of Amino AcidsReproducibility (CV%)Key AdvantagesKey Disadvantages
Methanol Precipitation High for most amino acids[12][13]GoodSimple, fast, and removes proteins effectively.May not remove all interfering matrix components.
Isopropanol Precipitation High for many polar metabolites, including some amino acids[12]GoodEfficiently precipitates proteins.May result in lower recovery for certain amino acid classes compared to methanol.[12]
Butanol:Methanol (BUME) Variable, generally lower for amino acids compared to methanol[12]GoodGood for simultaneous extraction of lipids.Not optimal for polar metabolites like amino acids.[12]
Liquid-Liquid Extraction (Folch/Bligh-Dyer) Good, particularly for lipoamino acids[13]VariableEffective for a broad range of lipids and lipophilic compounds.Labor-intensive, uses chlorinated solvents.
Liquid-Liquid Extraction (MTBE-based) Good, with some differences in lipid class recovery compared to Folch[14]Generally higher variability than chloroform-based methods[14]Avoids chlorinated solvents.May have lower recovery for some polar metabolites.
Solid-Phase Extraction (SPE) Can be optimized for high recovery of specific NAAAsExcellentHigh selectivity, provides clean extracts, amenable to automation.Method development can be time-consuming.

Note: Recovery and reproducibility can vary depending on the specific N-acyl amino acid and the detailed protocol used.

Experimental Protocols

Protocol 1: Detailed Methodology for Liquid-Liquid Extraction (LLE) of N-acyl Amino Acids from Plasma

This protocol is a general guideline and may require optimization for specific N-acyl amino acids.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled NAAA). Vortex briefly.

  • Protein Precipitation and Initial Extraction:

    • Add 400 µL of cold (-20°C) methanol containing an enzyme inhibitor (e.g., 2 mM PMSF).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 800 µL of chloroform.

    • Vortex for 1 minute.

  • Phase Separation:

    • Add 200 µL of water.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully collect the lower organic layer (chloroform) into a clean glass tube using a Pasteur pipette, avoiding the protein interface.

  • Re-extraction (Optional but Recommended):

    • To the remaining aqueous layer and protein pellet, add another 800 µL of chloroform.

    • Vortex and centrifuge as in steps 3.3 and 3.4.

    • Combine the second organic extract with the first one.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of the initial mobile phase for LC-MS/MS). Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Detailed Methodology for Solid-Phase Extraction (SPE) of N-acyl Amino Acids from Plasma

This protocol is a general guideline for a reversed-phase SPE and will require optimization of the sorbent, wash, and elution steps for your specific analytes.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of 0.1% formic acid in water to acidify the sample. Vortex.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated material.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of a wash solution (e.g., 5% methanol in 0.1% formic acid in water) through the cartridge to remove salts and other polar interferences.

    • Apply a vacuum to the cartridge for a few minutes to dry the sorbent.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the N-acyl amino acids with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for your analytical method (e.g., 100 µL).

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvents Add Methanol & Chloroform add_is->add_solvents vortex1 Vortex add_solvents->vortex1 add_water Add Water vortex1->add_water vortex2 Vortex add_water->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Dry Down collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Caption: Workflow for Liquid-Liquid Extraction (LLE) of N-acyl amino acids from plasma.

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify Sample add_is->acidify load Load Sample acidify->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute dry_down Dry Down elute->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms Troubleshooting_Logic cluster_recovery Low Recovery Issues cluster_variability High Variability Issues start Low Recovery or High Variability? check_extraction Review Extraction Method (LLE vs. SPE, Solvents) start->check_extraction Low Recovery check_handling Standardize Sample Handling (Automation) start->check_handling High Variability check_precipitation Optimize Protein Precipitation check_extraction->check_precipitation check_stability Assess Analyte Stability (Enzyme Inhibitors, Temperature) check_precipitation->check_stability check_ph Verify Sample & Solvent pH check_stability->check_ph check_matrix Investigate Matrix Effects (SIL-IS, Cleanup, Chromatography) check_handling->check_matrix check_adsorption Consider Analyte Adsorption check_matrix->check_adsorption

References

Technical Support Center: Long-Term Stability of Amino Acids in Stored Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amino acid analysis of stored biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting amino acid stability during long-term storage?

A1: The long-term stability of amino acids in biological samples is primarily influenced by storage temperature, storage duration, the sample matrix (e.g., plasma, serum, dried blood spots), and the number of freeze-thaw cycles.[1][2][3] Temperature and time are the most critical factors, with lower temperatures generally preserving amino acid integrity for longer periods.[1][4]

Q2: What is the recommended storage temperature for long-term preservation of amino acids in plasma or serum?

A2: For long-term storage of plasma or serum samples intended for amino acid analysis, freezing at -80°C is highly recommended.[1][5][6] While storage at -20°C can prevent drastic changes, -80°C provides superior stability over extended periods.[1] Storage at 4°C or room temperature is not suitable for long-term preservation as significant degradation of many amino acids can occur.[2][3][7]

Q3: How do multiple freeze-thaw cycles impact amino acid concentrations?

A3: Repeated freeze-thaw cycles can significantly alter the concentrations of many amino acids.[3][8] These cycles can lead to protein degradation, releasing amino acids and artificially increasing their measured concentrations.[3][8] Conversely, some amino acids, such as isoleucine, tryptophan, and valine, have been observed to decrease after freeze-thaw cycles.[3] It is best practice to aliquot samples into single-use vials to avoid the need for repeated thawing of the entire sample.[9]

Q4: Are some amino acids more prone to degradation during storage than others?

A4: Yes, certain amino acids are notably less stable. Glutamine and asparagine are particularly susceptible to degradation, converting to glutamic acid and aspartic acid, respectively.[4] Other amino acids that have shown significant instability in various studies include arginine, histidine, methionine, tryptophan, and taurine.[1][7][10] Conversely, branched-chain amino acids like valine, leucine, and isoleucine, as well as proline, tend to be more stable.[2][11]

Q5: Does the sample matrix (e.g., plasma vs. dried blood spots) affect stability?

A5: Yes, the sample matrix plays a role in amino acid stability. Dried blood spots (DBS) stored at room temperature are subject to substantial degradation of many amino acids.[1][7] While DBS offers advantages for sample collection and storage, long-term stability at ambient temperatures is poor. For DBS, storage at -20°C or -80°C is recommended to improve stability.[1] Plasma and serum samples also show degradation, but the profiles can differ from DBS. It is crucial to use similarly stored control samples of the same matrix for accurate analysis.[1][7]

Troubleshooting Guides

Issue 1: Unexpectedly low or undetectable concentrations of specific amino acids (e.g., glutamine, arginine, methionine).
  • Possible Cause 1: Degradation due to improper storage temperature.

    • Troubleshooting Step: Verify the storage temperature of your samples. Long-term storage at temperatures warmer than -80°C, especially at 4°C or room temperature, can lead to significant degradation of sensitive amino acids.[1][2][7] Glutamine, for instance, is known to be highly unstable and can be converted to pyroglutamate or glutamate.[1] Arginine, histidine, and methionine have been observed to degrade to levels below the limit of detection within the first year of storage at room temperature in DBS.[1][7]

  • Possible Cause 2: Degradation due to extended storage duration.

    • Troubleshooting Step: Review the age of the samples. Even at -80°C, some amino acids can show changes in concentration over several years.[5][6] For retrospective studies on very old samples, it is important to compare results with similarly aged control samples.[1][7]

Issue 2: Inconsistent results between aliquots of the same sample.
  • Possible Cause: Multiple freeze-thaw cycles.

    • Troubleshooting Step: Review your sample handling procedures. Have the parent samples been thawed and refrozen multiple times? Repeated freeze-thaw cycles can cause significant changes in the concentrations of a large percentage of amino acids.[3][12] To avoid this, it is recommended to aliquot samples into single-use tubes upon initial processing.

Issue 3: Elevated concentrations of certain amino acids (e.g., glutamate, aspartate, glycine).
  • Possible Cause 1: Conversion from other amino acids.

    • Troubleshooting Step: Check the concentrations of corresponding precursor amino acids. Elevated glutamate may be due to the degradation of glutamine, and increased aspartate can result from asparagine degradation.[4]

  • Possible Cause 2: Protein degradation during sample handling or storage.

    • Troubleshooting Step: Evaluate your pre-analytical procedures. Delays in processing blood samples at room temperature can lead to protein degradation and an increase in the concentration of many amino acids.[3][13] Ensure that plasma or serum is separated from cells promptly. For long-term storage, deproteinization of plasma before freezing can improve the stability of some amino acids.[4][14]

Data on Amino Acid Stability

The following tables summarize quantitative data on the stability of amino acids under various storage conditions.

Table 1: Stability of Amino Acids in Dried Blood Spots (DBS) Stored for 5 Years (1 year at +4°C, 4 years at room temperature)

Stability RankingAmino AcidObservation
Most Stable AspartateSignificant degradation, but most stable among those that degraded.
Isoleucine"
Proline"
Valine"
Leucine"
Tyrosine"
Alanine"
Phenylalanine"
Threonine"
Citrulline"
Glutamate"
Serine"
Ornithine"
Glycine"
Asparagine"
Lysine"
Taurine"
Tryptophan"
Least Stable Glutamine"
Undetectable ArginineBelow limit of detection, likely degraded within the first year.
Histidine"
Methionine"

Data synthesized from a study on residual heel prick DBS.[1][7][15]

Table 2: Annual Decrease in Amino Acid Concentrations in Dried Blood Spots Stored Long-Term

Amino AcidAnnual Decrease (%)Storage Period
Alanine6.5> 5 years
Arginine3.3> 5 years
Leucine3.1> 5 years
Methionine7.3> 5 years
Phenylalanine5.7> 5 years
Citrulline8.1First 5 years
Glycine14.7First 5 years
Ornithine16.3First 5 years
Tyrosine1.7First 5 years
Tyrosine7.9After 5 years

Data from a study analyzing filter cards stored from 1989 through 2004.[10][11]

Table 3: Stability of Amino Acids in Serum Under Different Pre-Storage Conditions

Condition% of Altered AnalytesSensitive Amino AcidsStable Amino Acids
4°C for up to 24h 54.84%Histidine, Leucine, Phenylalanine, Tryptophan, Valine, Aspartate, CystineArginine, Tyrosine, Citrulline, α-amino-N-butyric acid, β-aminoisobutyric acid, Ethanolamine, Hydroxyproline
22°C for up to 24h 58.06%""
Up to 3 Freeze-Thaw Cycles 48.39%""

Data from a study using iTRAQ-LC-MS/MS.[3][12]

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation for Amino Acid Analysis from Serum

This protocol describes a general procedure for preparing serum samples for analysis by LC-MS/MS using iTRAQ labeling.

  • Deproteinization:

    • To a 40 µL aliquot of serum, add 10 µL of 10% sulfosalicylic acid containing an internal standard (e.g., 4 nmol of norleucine).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 2 minutes at 4°C.[3]

  • Dilution and Buffering:

    • Take 10 µL of the supernatant and add 40 µL of labeling buffer (which may contain a derivatization efficiency standard like norvaline).[3]

  • Derivatization (Example with iTRAQ):

    • Mix 10 µL of the diluted supernatant with 5 µL of iTRAQ® reagent solution.

    • Vortex for 30 seconds.

    • Terminate the reaction by adding 5 µL of 1.2% hydroxylamine solution and incubate at room temperature for 30 minutes.[3]

  • Final Preparation:

    • Evaporate the mixture to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in an appropriate solvent for LC-MS/MS analysis.[3]

Protocol 2: General Method for Amino Acid Analysis by LC-MS/MS

This outlines a typical liquid chromatography-tandem mass spectrometry method for analyzing amino acids.

  • Chromatographic Separation:

    • Column: A common choice is a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as an ACQUITY UPLC BEH Amide Column (130 Å, 1.7 µm, 2.1 mm × 100 mm).[1]

    • Mobile Phase A: 0.1% formic acid in 10 mM ammonium formate in water.[1]

    • Mobile Phase B: 0.1% formic acid in 10 mM ammonium formate in 95% acetonitrile/water.[1]

    • Gradient: A gradient from high organic (e.g., 90% B) to lower organic content is typically used to elute the amino acids.[1]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each amino acid.[3]

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Amino Acid Stability Studies cluster_collection Sample Collection & Processing cluster_storage Storage Conditions cluster_analysis Analysis Collect Collect Blood Sample (e.g., Plasma, Serum, DBS) Process Initial Processing (e.g., Centrifugation, Spotting) Collect->Process Aliquot Aliquot into Single-Use Vials Process->Aliquot T0 T0 Analysis (Baseline) Aliquot->T0 Store Long-Term Storage (-80°C, -20°C, 4°C, etc.) Aliquot->Store Prepare Sample Preparation (Deproteinization, Derivatization) T0->Prepare FT_Cycle Freeze-Thaw Cycles Store->FT_Cycle If applicable Store->Prepare FT_Cycle->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS Data Data Processing & Comparison LCMS->Data

Caption: General workflow for amino acid stability experiments.

Troubleshooting_Guide Figure 2. Troubleshooting Low Amino Acid Concentrations Start Issue: Low Concentration of Sensitive Amino Acids (e.g., Gln, Arg, Met) Check_Temp Was storage temp > -20°C (e.g., 4°C or Room Temp)? Start->Check_Temp Check_Duration Are samples several years old? Check_Temp->Check_Duration No Cause_Temp Root Cause: Degradation due to high temperature. Check_Temp->Cause_Temp Yes Check_FT Were samples repeatedly freeze-thawed? Check_Duration->Check_FT No Cause_Duration Root Cause: Degradation due to long storage time. Check_Duration->Cause_Duration Yes Cause_FT Root Cause: Degradation due to freeze-thaw stress. Check_FT->Cause_FT Yes Solution Action: Use similarly stored controls. For future studies, store at -80°C and aliquot. Cause_Temp->Solution Cause_Duration->Solution Cause_FT->Solution

Caption: Decision tree for troubleshooting low amino acid levels.

References

Glycine Transporter 2 (GlyT2) Inhibition Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Glycine Transporter 2 (GlyT2) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common assay formats for measuring GlyT2 inhibition?

A1: The primary methods for assessing GlyT2 inhibition include:

  • Radiolabeled Glycine Uptake Assays: This is a traditional and robust method that directly measures the uptake of [³H]glycine into cells expressing GlyT2. Inhibition is quantified by the reduction in radioactivity in the presence of a test compound.[1][2]

  • Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assays: This high-throughput method measures changes in membrane potential that occur upon glycine transport by the electrogenic GlyT2.[3] Glycine uptake leads to a depolarization of the cell membrane, which can be monitored with a voltage-sensitive dye. Inhibitors block this change in fluorescence.

  • Mass Spectrometry (MS) Binding Assays: These assays measure the binding of a known GlyT2 ligand (a "reporter ligand") to the transporter.[4][5][6] Inhibition is determined by the displacement of the reporter ligand by a test compound. This method is a valuable alternative to functional assays for determining ligand affinity.[5][6]

  • Electrophysiological Assays: Techniques like two-electrode voltage clamp in Xenopus oocytes can be used to measure the currents generated by GlyT2 upon glycine application.[2] This method allows for detailed characterization of inhibitor potency and mechanism of action.[2]

Q2: Which cell lines are typically used for GlyT2 inhibition assays?

A2: Commonly used cell lines for stably or transiently expressing GlyT2 include:

  • HEK293 (Human Embryonic Kidney) cells[2][3]

  • CHO-K1 (Chinese Hamster Ovary) cells[1]

  • COS7 (African Green Monkey Kidney) cells[7][8]

Q3: Why is it crucial to test for selectivity against GlyT1?

A3: GlyT1 and GlyT2 are the two main glycine transporters, and while they have distinct physiological roles, some compounds may inhibit both.[1][9] GlyT1 inhibition can have different physiological effects, so it's essential to determine the selectivity of a potential GlyT2 inhibitor to ensure that the observed effects are due to specific engagement with GlyT2.[1][10] Screening for activity at both transporters is a standard part of the validation process.[1]

Q4: What are some standard reference inhibitors for GlyT2?

A4: Several well-characterized GlyT2 inhibitors are used as reference compounds in assays:

  • Org-25543: A potent and selective GlyT2 antagonist.[3][5]

  • ALX1393: A potent GlyT2 inhibitor that is often used in both in vitro and in vivo studies.[2][11]

  • N-arachidonyl-glycine (NAGly): An endogenous bioactive lipid that acts as a selective, non-competitive, and reversible partial inhibitor of GlyT2.[12]

Troubleshooting Guide

Problem 1: Low Signal-to-Background Ratio or High Well-to-Well Variability

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Buffer Composition GlyT2 is a Na+/Cl--dependent transporter.[6] Ensure your assay buffer contains the appropriate concentrations of these ions, as glycine transport is dependent on them.[3]
Low GlyT2 Expression in Cells Verify the expression level of GlyT2 in your cell line using techniques like Western blotting or qPCR. If expression is low, you may need to re-select a clonal cell line or optimize transfection conditions.
Cell Health and Viability Ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm membrane integrity. Only use cells from a consistent passage number.
Inconsistent Cell Seeding Use an automated cell counter to ensure uniform cell density across all wells of your assay plate. Inconsistent cell numbers will lead to high variability.[1]
Inadequate Washing Steps (Radiolabeled Assays) In radiolabeled uptake assays, insufficient washing will result in high background from unincorporated [³H]glycine. Optimize the number and speed of wash steps to effectively remove background radioactivity without dislodging the cells.[10]
Assay Timing For kinetic assays, ensure that the incubation time for glycine uptake is within the linear range.[1] You may need to perform a time-course experiment to determine the optimal uptake time.
Problem 2: Inconsistent IC50 Values for Reference Inhibitors

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Solubility Issues Visually inspect your compound dilutions for precipitation. If solubility is an issue, consider using a different solvent (while ensuring solvent tolerance of the cells) or pre-incubating the compound at 37°C.
Incorrect Glycine Concentration The apparent potency of a competitive inhibitor will depend on the concentration of the substrate (glycine). Ensure you are using a consistent and appropriate concentration of glycine, typically at or near its EC50 or Km value for the transporter.[7]
Compound Stability Verify the stability of your inhibitor in the assay buffer and under your experimental conditions (e.g., temperature, light exposure). Degradation of the compound will lead to a loss of potency.
Assay Incubation Time For some inhibitors, the IC50 value can be dependent on the pre-incubation time with the cells. Standardize the pre-incubation time for all experiments.
Reagent Quality Ensure the quality and purity of your reference inhibitors and other reagents. Use freshly prepared dilutions for each experiment.
Problem 3: Test Compound Appears to be a Potent Inhibitor, but the Effect is Not Reproducible

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Nonspecific Inhibition/Cytotoxicity Your compound may be inhibiting glycine uptake through indirect mechanisms, such as causing cell death. Perform a cytotoxicity assay with your compound at the tested concentrations to rule this out.
Compound Interference with Assay Signal In fluorescence-based assays, the compound itself might be fluorescent or a quencher, leading to a false-positive or false-negative result. Run a control plate with the compound in the absence of cells to check for autofluorescence.
Selectivity Issues The compound might be inhibiting other transporters or cellular processes that indirectly affect glycine uptake. It is crucial to run counter-screens, especially against GlyT1, to confirm selectivity.[1][10]

Experimental Protocols & Data

Reference Inhibitor Potency

The following table summarizes the reported IC50 values for common GlyT2 inhibitors. Note that values can vary depending on the specific assay conditions and cell line used.

InhibitorTargetIC50 (nM)Assay TypeCell Line
Org-25543 Human/Mouse GlyT212[³H]glycine uptakeHEK293
ALX1393 Human/Mouse GlyT231 ± 2.7[³H]glycine uptakeCOS7
ALX1393 Human/Mouse GlyT1~4000[³H]glycine uptakeHEK293
Compound 1 (Org-25543 analog) Mouse GlyT2100[³H]glycine uptakeHEK293
N-arachidonyl-glycine (NAGly) Human GlyT29100 ± 3100ElectrophysiologyHEK293/Xenopus oocytes

Data compiled from multiple sources.[2][7][12]

Protocol: [³H]Glycine Uptake Assay in HEK293 Cells

This protocol is a generalized procedure based on common practices.[2][8]

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing human GlyT2 in appropriate media.

    • Seed cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Assay Procedure:

    • Wash: Gently wash the cells with a pre-warmed buffer (e.g., HEPES-buffered saline containing appropriate Na+ and Cl- concentrations).

    • Pre-incubation: Add buffer containing the test compound or reference inhibitor at various concentrations to the wells. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate Uptake: Add a solution containing [³H]glycine (e.g., 2 µCi/mL) and unlabeled glycine to reach a final desired concentration (e.g., 10 µM).

    • Incubate: Incubate the plate for a predetermined time within the linear uptake range (e.g., 10 minutes) at 37°C.

    • Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer to remove unincorporated [³H]glycine.

    • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a mild detergent).

    • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific GlyT2-mediated uptake by subtracting the signal from non-transfected cells or wells treated with a high concentration of a known GlyT2 inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow: Radiolabeled Glycine Uptake Assay

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed GlyT2-expressing cells in multi-well plate B Incubate cells to form a confluent monolayer A->B C Wash cells with pre-warmed buffer B->C D Pre-incubate with test compound/inhibitor C->D E Add [3H]glycine to initiate uptake D->E F Incubate for defined time (e.g., 10 min at 37°C) E->F G Terminate uptake and wash with ice-cold buffer F->G H Lyse cells to release internalized [3H]glycine G->H I Measure radioactivity via scintillation counting H->I J Calculate % inhibition vs. control I->J K Determine IC50 value from dose-response curve J->K

Caption: Workflow for a typical [³H]glycine uptake inhibition assay.

Troubleshooting Logic: Low Signal-to-Background

G Start Problem: Low Signal-to-Background Q1 Is GlyT2 expression confirmed? Start->Q1 A1_Yes Check Assay Buffer: - Correct [Na+] and [Cl-]? - Appropriate pH? Q1->A1_Yes Yes A1_No Verify Expression: - Western Blot / qPCR - Re-select cell line Q1->A1_No No Q2 Are cells healthy and seeded consistently? A1_Yes->Q2 A1_No->Q1 Re-evaluate A2_Yes Optimize Assay Parameters: - Is uptake time linear? - Are wash steps sufficient? Q2->A2_Yes Yes A2_No Improve Cell Culture: - Check for contamination - Use cell counter for seeding - Monitor viability Q2->A2_No No A2_No->Q2 Re-evaluate

Caption: Decision tree for troubleshooting low signal-to-background issues.

References

Technical Support Center: Optimizing Extraction of Lipid Signaling Molecules from Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of lipid signaling molecule extraction from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to lipid extraction from this complex tissue.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your lipid extraction experiments.

Question: Why am I seeing low recovery of certain lipid classes, particularly polar lipids?

Answer: Low recovery of specific lipid classes is a common issue. The choice of extraction solvent is critical and can significantly impact the recovery of different lipids.

  • Issue: The use of certain solvent systems can lead to the inefficient extraction of polar lipids. For instance, methods utilizing methyl-tert-butyl ether (MTBE) have been shown to have significantly lower recoveries for lysophosphatidylcholines, lysophosphatidylethanolamines, acylcarnitines, sphingomyelins, and sphingosines.[1] While the MTBE method is effective for some lipid classes like lactosyl ceramides, it may not be optimal for broad-spectrum lipidomics.[1]

  • Solution: For a broad range of lipid classes, the Folch method, which uses a chloroform:methanol mixture, is often considered the most effective and provides high reproducibility for brain tissue.[1][2] If you are specifically targeting acidic phospholipids like polyphosphoinositides, it is necessary to acidify the initial chloroform-methanol mixture to improve their recovery.[2][3] However, be aware that acidification can lead to the cleavage of plasmalogens.[2]

Question: My results are not reproducible. What could be the cause?

Answer: Poor reproducibility can stem from several factors, from the extraction method itself to sample handling.

  • Issue: Some extraction methods are inherently less reproducible for brain tissue. For example, isopropanol (IPA) and ethyl acetate/ethanol (EE) methods have demonstrated poor reproducibility in extracting lipids from brain tissue.[1]

  • Solution:

    • Method Selection: The Folch method has been shown to have high reproducibility for lipid extraction from the brain.[1]

    • Homogenization: Ensure complete and consistent homogenization of the brain tissue. Incomplete homogenization will lead to variable extraction efficiencies. The tissue should be finely chopped and then homogenized in the solvent mixture until a homogenous suspension is achieved.[4]

    • Phase Separation: Ensure a clean separation of the aqueous and organic phases. After adding water or a salt solution to induce phase separation, centrifuge the mixture to get a clear interface.[3][4] When collecting the lipid-rich lower phase, be careful not to disturb the interface.

    • Standardization: Use internal standards to account for variability in extraction efficiency. Spiking stable isotope-labeled internal standards into the sample before extraction can help compensate for method-related variations.[1]

Question: I am concerned about the use of toxic solvents like chloroform. Are there safer alternatives?

Answer: Yes, there are alternatives to chloroform that are less toxic and can offer other advantages.

  • Alternative: A method using methyl-tert-butyl ether (MTBE) has been developed as a safer alternative to the traditional Folch extraction.[5][6]

  • Advantages of MTBE:

    • Safety: MTBE is less carcinogenic and toxic than chloroform.[5][6]

    • Ease of Use: In the MTBE method, the lipid-containing organic phase is the upper phase, which makes it easier to pipette and is more amenable to automation.[5][6]

  • Considerations: While safer, the MTBE method may result in lower recovery of certain polar lipid classes.[1] Therefore, the choice of solvent should be guided by the specific lipid signaling molecules you are targeting. For broad lipid profiling, the Folch method may still be superior in terms of recovery and reproducibility.[1]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about lipid extraction from brain tissue.

What is the principle behind lipid extraction from brain tissue?

The fundamental principle of lipid extraction from brain tissue is to use organic solvents to solubilize lipids and separate them from other cellular components like proteins, DNA, and carbohydrates.[3] The most common methods, like the Folch and Bligh-Dyer procedures, use a mixture of a non-polar solvent (chloroform) and a polar solvent (methanol).[2][7] This mixture creates a single phase with the water present in the tissue, allowing for the efficient extraction of a wide range of lipids.[2][3] Subsequently, the addition of water or a saline solution induces a phase separation, resulting in an organic phase containing the lipids and an aqueous phase with polar metabolites.[2][3]

Which lipid extraction method is best for brain tissue?

There is no single "best" method, as the optimal choice depends on the specific research goals.

  • For broad lipid profiling and high reproducibility: The Folch method is generally recommended for brain tissue due to its effectiveness in extracting a wide range of lipid classes with high reproducibility.[1]

  • For a safer, high-throughput alternative: The MTBE method is a good option. It replaces the toxic chloroform and simplifies the handling of the lipid-containing phase.[5][6] However, be mindful of its lower recovery for some polar lipids.[1]

  • For specific lipid classes: If you are interested in acidic phospholipids, an acidified Folch or Bligh-Dyer method is necessary.[2] For non-polar lipids, a hexane-isopropanol method might be more suitable.[1]

How should I prepare the brain tissue for lipid extraction?

Proper tissue preparation is crucial for efficient and reproducible lipid extraction.

  • Dissection and Freezing: After dissection, the brain tissue should be immediately frozen, typically in liquid nitrogen, to quench enzymatic activity and preserve the lipid profile.[8]

  • Homogenization: The frozen tissue should be homogenized in the chosen extraction solvent. This is a critical step to ensure that the solvent can fully penetrate the tissue and extract the lipids.[3][4] A glass homogenizer or a bead-based homogenizer can be used.[4][5][6] The tissue should be kept cold during homogenization to minimize lipid degradation.[9]

What are the key steps in a typical lipid extraction workflow?

A general workflow for lipid extraction from brain tissue involves several key steps.

  • Homogenization: The brain tissue is homogenized in a solvent mixture (e.g., chloroform:methanol).[3][4]

  • Phase Separation: Water or a salt solution is added to the homogenate to induce the separation of the mixture into two phases: an upper aqueous phase and a lower organic phase.[2][3]

  • Centrifugation: The mixture is centrifuged to achieve a clear separation of the two phases.[3][4]

  • Collection of Lipid Phase: The lower organic phase, which contains the lipids, is carefully collected.[3][4]

  • Washing: The lipid extract is often washed with a salt solution to remove any remaining non-lipid contaminants.[10]

  • Drying: The solvent from the lipid extract is evaporated, typically under a stream of nitrogen or in a vacuum concentrator, to obtain the dried lipid extract.[3]

  • Reconstitution: The dried lipids are then reconstituted in an appropriate solvent for downstream analysis (e.g., by mass spectrometry).[11]

Data Presentation

Table 1: Comparison of Different Lipid Extraction Methods for Brain Tissue

MethodKey SolventsAdvantagesDisadvantagesBest For
Folch Chloroform, MethanolHigh recovery for a broad range of lipids, high reproducibility.[1]Uses toxic chloroform, lower phase is harder to access.[5][6]Broad-spectrum lipidomics.
Bligh & Dyer Chloroform, MethanolRapid extraction.Uses toxic chloroform.General lipid extraction.
MTBE (Matyash) Methyl-tert-butyl ether, MethanolSafer than chloroform, upper phase contains lipids (easier for automation).[5][6]Lower recovery of some polar lipids.[1]High-throughput analysis, applications where chloroform use is a concern.
Hexane/Isopropanol Hexane, IsopropanolEffective for non-polar lipids.[1]May have lower recovery for polar lipids.Targeted analysis of non-polar lipids.

Experimental Protocols

Detailed Methodology: Folch Lipid Extraction from Brain Tissue

This protocol is a standard procedure for extracting a broad range of lipids from brain tissue.

  • Tissue Homogenization:

    • Weigh the frozen brain tissue (e.g., 100 mg).

    • Add 20 volumes of a cold chloroform:methanol (2:1, v/v) mixture (e.g., 2 mL for 100 mg of tissue).[3]

    • Homogenize the tissue in the solvent mixture using a glass homogenizer on ice until a uniform suspension is obtained.[4]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture) to the homogenate.[3]

    • Vortex the mixture thoroughly for 1-2 minutes to ensure proper mixing.

  • Centrifugation:

    • Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.[4] You should observe a lower organic phase, an upper aqueous phase, and a protein disk at the interface.

  • Lipid Collection:

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette. Be cautious not to disturb the protein interface.

  • Washing:

    • To remove any residual non-lipid contaminants, you can wash the collected organic phase by adding an equal volume of a pre-mixed solution of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v). Vortex and centrifuge again, then collect the lower phase.

  • Drying and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen or in a vacuum concentrator.

    • Store the dried lipid extract at -80°C until further analysis.

Visualizations

Experimental_Workflow_Lipid_Extraction Lipid Extraction Workflow from Brain Tissue cluster_preparation Sample Preparation cluster_extraction Extraction & Separation cluster_purification Purification & Analysis Tissue Brain Tissue Sample Homogenization Homogenization in Chloroform:Methanol (2:1) Tissue->Homogenization Phase_Separation Addition of 0.9% NaCl (Phase Separation) Homogenization->Phase_Separation Centrifugation Centrifugation (2000 x g, 10 min) Phase_Separation->Centrifugation Collection Collection of Lower (Organic) Phase Centrifugation->Collection Drying Drying under Nitrogen Collection->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Analysis Downstream Analysis (e.g., Mass Spectrometry) Reconstitution->Analysis

Caption: A flowchart illustrating the key steps in the Folch method for lipid extraction from brain tissue.

Troubleshooting_Low_Lipid_Recovery Troubleshooting Low Lipid Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recovery of Specific Lipid Classes Cause1 Inappropriate Solvent System (e.g., MTBE for polar lipids) Problem->Cause1 Cause2 Incomplete Homogenization Problem->Cause2 Cause3 Poor Phase Separation Problem->Cause3 Cause4 Degradation during processing Problem->Cause4 Solution1 Use Folch method for broad coverage or a targeted method for specific lipids Cause1->Solution1 Solution2 Ensure thorough and consistent homogenization on ice Cause2->Solution2 Solution3 Optimize centrifugation time/speed and carefully collect the lipid phase Cause3->Solution3 Solution4 Keep samples cold throughout the extraction process Cause4->Solution4

Caption: A troubleshooting guide for addressing low recovery of specific lipid classes during extraction.

References

Technical Support Center: N-Oleoyl Glycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of N-oleoyl glycine (OlGly) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of N-oleoyl glycine.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Signal for N-oleoyl glycine 1. Inefficient Extraction: OlGly may be lost during sample preparation.[1] 2. Degradation: OlGly can be degraded by enzymes like Fatty Acid Amide Hydrolase (FAAH).[1][2] 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 4. Poor Ionization: Inefficient formation of ions in the mass spectrometer source.1. Optimize Extraction: Use a robust liquid-liquid extraction protocol with a suitable solvent system (e.g., 2:1 chloroform:methanol).[1] Ensure proper phase separation. 2. Inhibit Enzyme Activity: Add a broad-spectrum enzyme inhibitor like phenylmethylsulfonyl fluoride (PMSF) to the extraction solvent.[1] Keep samples on ice or at 4°C during processing.[1] 3. Verify MS/MS Parameters: Infuse a standard solution of OlGly to optimize the precursor and product ion masses and collision energy. 4. Adjust Source Parameters: Optimize spray voltage, gas flows, and temperature for maximal signal intensity.
High Background or Interference 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, brain tissue) can suppress or enhance the OlGly signal.[1][3][4][5][6] 2. Contamination: Contamination from solvents, glassware, or plastics.1. Improve Chromatographic Separation: Use a suitable C18 column and optimize the mobile phase gradient to separate OlGly from interfering compounds.[7] 2. Use an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar analog like arachidonoyl glycine-d8 (AraGly-d8) can be used.[1] 3. Perform Sample Clean-up: Consider solid-phase extraction (SPE) for cleaner extracts. 4. Use High-Purity Solvents and Reagents: Ensure all materials are of HPLC or mass spectrometry grade.[1]
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Overload: Injecting too much sample onto the column. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong compared to the initial mobile phase. 3. Column Degradation: The column performance has deteriorated.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Injection Solvent: Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Replace the Column: Use a new or properly cleaned column.
Inconsistent or Non-Reproducible Results 1. Inconsistent Sample Preparation: Variations in extraction volumes, vortexing times, or centrifugation speeds.[1] 2. Autosampler Issues: Inconsistent injection volumes. 3. Analyte Instability: Degradation of OlGly in the autosampler.[1]1. Standardize the Protocol: Ensure consistent execution of the sample preparation steps for all samples, calibrators, and quality controls. 2. Maintain the Autosampler: Regularly check and calibrate the autosampler. 3. Assess Autosampler Stability: Perform stability tests to determine how long samples can remain in the autosampler without significant degradation.[1] Keep the autosampler at a low temperature (e.g., 4-15°C).[8]

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the method validation for quantifying N-oleoyl glycine.

Q1: What are the key validation parameters to assess for an N-oleoyl glycine quantification method?

A1: According to regulatory guidelines from bodies like the FDA, key bioanalytical method validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][9][10] For N-oleoyl glycine, bias and precision should ideally be within ±20%.[1][9][10]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. The calibration curve for OlGly typically ranges from 1–500 pmol.[1]

  • Recovery: The efficiency of the extraction procedure. A high recovery of over 90% is desirable.[1][9][10]

  • Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.[1]

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, autosampler).[1]

Q2: What type of internal standard (IS) is recommended for N-oleoyl glycine analysis?

A2: The ideal internal standard is a stable isotope-labeled version of N-oleoyl glycine (e.g., N-oleoyl glycine-d4). However, this may not be commercially available. A suitable alternative is a structurally similar N-acyl amino acid, such as arachidonoyl glycine-d8 (AraGly-d8).[1] The use of AraGly-d8 has been shown to be a viable IS for OlGly quantification.[1]

Q3: How should I prepare my biological samples for N-oleoyl glycine analysis?

A3: A common and effective method is liquid-liquid extraction. For plasma samples, a 25 µL aliquot can be extracted using a 2:1 chloroform:methanol solvent system containing an enzyme inhibitor like PMSF.[1] For brain tissue, the tissue should first be homogenized in the extraction solvent.[1]

Q4: What are the typical LC-MS/MS parameters for N-oleoyl glycine detection?

A4: While specific parameters should be optimized for your instrument, a general approach involves:

  • Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases containing acetonitrile and water with additives like formic acid or ammonium acetate.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, followed by multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of N-oleoyl glycine.

Quantitative Data Summary

The following tables summarize typical validation results for an LC-MS/MS method for N-oleoyl glycine quantification.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (pmol)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Low6< 15%< 15%± 20%
Medium60< 15%< 15%± 20%
High400< 15%< 15%± 20%

Data presented are representative values based on published methods.[1][9][10]

Table 2: Stability

Stability TestConditionDurationStability (% of Nominal)
Freeze-Thaw3 cycles (-80°C to RT)N/A85-115%
Bench-TopRoom Temperature4 hours85-115%
Autosampler15°C24 hours85-115%

Data presented are representative values based on published methods.[1]

Experimental Protocols

1. Sample Preparation (Plasma)

  • To a microcentrifuge tube, add 25 µL of plasma sample.

  • Add 1400 µL of a 2:1 chloroform:methanol solution containing 2 mM PMSF.[1]

  • Add 50 pmol of the internal standard (e.g., AraGly-d8).[1]

  • Add 150 µL of deionized water and 300 µL of 0.73% sodium chloride solution.[1]

  • Vortex for 1 minute.[1]

  • Centrifuge at 3,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the lower organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions: Monitor specific precursor and product ions for N-oleoyl glycine and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Tissue Homogenate Add_IS Add Internal Standard (AraGly-d8) Sample->Add_IS Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Organic Layer Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of N-oleoyl glycine Calibration->Quantification

Caption: Experimental workflow for N-oleoyl glycine quantification.

troubleshooting_guide start Problem Encountered no_signal No or Low Signal? start->no_signal high_bg High Background? no_signal->high_bg No sol_extraction Optimize Extraction & Inhibit Enzymes no_signal->sol_extraction Yes sol_ms Optimize MS Parameters no_signal->sol_ms Yes bad_peak Poor Peak Shape? high_bg->bad_peak No sol_separation Improve Chromatography & Sample Clean-up high_bg->sol_separation Yes sol_contamination Use High-Purity Reagents high_bg->sol_contamination Yes inconsistent Inconsistent Results? bad_peak->inconsistent No sol_injection Adjust Sample Concentration & Injection Solvent bad_peak->sol_injection Yes sol_column Replace Column bad_peak->sol_column Yes sol_protocol Standardize Protocol inconsistent->sol_protocol Yes sol_stability Assess Analyte Stability inconsistent->sol_stability Yes

Caption: Troubleshooting decision tree for N-oleoyl glycine analysis.

References

Validation & Comparative

A Comparative Analysis of Docosahexaenoyl Glycine and N-Arachidonoyl Glycine: Signaling, Effects, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects, signaling pathways, and experimental methodologies related to two endogenous N-acyl amino acids: Docosahexaenoyl glycine (DHG) and N-arachidonoyl glycine (NAG). By presenting quantitative data, detailed experimental protocols, and visual signaling pathway diagrams, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these lipid mediators.

Comparative Overview of Biological Effects

This compound (DHG) and N-arachidonoyl glycine (NAG) are structurally similar lipid signaling molecules derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the omega-6 fatty acid arachidonic acid (AA) with glycine, respectively. While sharing a common structural backbone, they exhibit distinct and sometimes opposing biological activities, primarily in the realms of inflammation and cellular signaling.

NAG has been more extensively studied and is recognized for its analgesic, anti-inflammatory, and vasorelaxant properties.[1][2] It is known to interact with several G protein-coupled receptors (GPCRs), including GPR18 and GPR55, thereby modulating intracellular signaling cascades.[3][4] DHG, a more recently investigated compound, also demonstrates anti-inflammatory effects, particularly in microglia, but intriguingly acts as an inverse agonist at GPR55 and potentiates the activity of the transient receptor potential vanilloid 4 (TRPV4) channel.[5][6]

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the effects of DHG and NAG from various experimental studies.

Table 1: Receptor Interaction and Functional Activity

ParameterThis compound (DHG)N-Arachidonoyl Glycine (NAG)Reference
GPR55 Activity Inverse agonistAgonist[4][5]
GPR18 Activity Not reportedAgonist (controversial)[1][3][7]
TRPV4 Activity PotentiatorNot reported to potentiate[5][6]
TRPV1 Activity AgonistNo significant activity[6]
FAAH Inhibition (IC50) 35.35 ± 1.82 μM14.20 ± 1.07 μM[5]

Table 2: Anti-Inflammatory Effects

ParameterThis compound (DHG)N-Arachidonoyl Glycine (NAG)Reference
IL-6 Production in LPS-stimulated BV-2 Microglia Near complete inhibition at 5 and 10 μMSignificant inhibition[5]
TNF-α and IFNγ Production Not explicitly reportedSignificantly inhibited
Macrophage Apoptosis Not reportedInduces apoptosis in proinflammatory macrophages via GPR18[8]

Signaling Pathways

The signaling pathways initiated by DHG and NAG are distinct, reflecting their different receptor engagement profiles.

N-Arachidonoyl Glycine (NAG) Signaling

NAG has been shown to activate GPR55, leading to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation.[4] Its interaction with GPR18 is more complex and debated, with some studies suggesting Gαi/o coupling leading to inhibition of cAMP production and other downstream effects, while other studies have failed to observe canonical GPR18 activation.[1][3][7]

NAG_Signaling NAG N-Arachidonoyl Glycine GPR55 GPR55 NAG->GPR55 GPR18 GPR18 NAG->GPR18 PLC Phospholipase C GPR55->PLC MAPK_pathway MAPK Pathway (ERK1/2) GPR55->MAPK_pathway AC Adenylyl Cyclase GPR18->AC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Inflammation, Pain modulation) Ca_release->Cellular_Response MAPK_pathway->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response

Caption: Signaling pathways of N-arachidonoyl glycine (NAG).
This compound (DHG) Signaling

DHG acts as an inverse agonist at GPR55, suggesting it may inhibit the basal activity of this receptor or antagonize the effects of GPR55 agonists.[5] A key reported mechanism for DHG is the potentiation of the TRPV4 ion channel, which would lead to increased intracellular calcium influx upon TRPV4 activation by other stimuli.[5][6] Its anti-inflammatory effects in microglia are likely mediated through these or other yet-to-be-identified pathways.

DHG_Signaling DHG This compound GPR55 GPR55 DHG->GPR55 TRPV4 TRPV4 Channel DHG->TRPV4 potentiates Basal_Activity ↓ Basal GPR55 Activity GPR55->Basal_Activity TRPV4_Activation Potentiated Ca²⁺ Influx (upon TRPV4 agonism) TRPV4->TRPV4_Activation Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ IL-6 in microglia) Basal_Activity->Anti_Inflammatory TRPV4_Activation->Anti_Inflammatory

Caption: Signaling pathways of this compound (DHG).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of DHG and NAG.

Calcium Mobilization Assay for GPR55 Activation by NAG

This protocol is designed to measure changes in intracellular calcium concentration in response to NAG treatment in cells expressing GPR55.

Materials:

  • HEK293 cells stably expressing human GPR55 (HAGPR55/CHO cells can also be used).[4]

  • Wild-type HEK293 or CHO cells (as a negative control).

  • Culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS.

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • N-arachidonoyl glycine (NAG).

  • GPR55 antagonist (e.g., ML193) for specificity testing.[4]

  • Plate reader with fluorescence detection capabilities (e.g., FlexStation).

Procedure:

  • Cell Culture: Plate HAGPR55/CHO or GPR55-HEK293 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 4 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of NAG in the assay buffer. For antagonist studies, pre-incubate cells with the GPR55 antagonist for 15-30 minutes before adding NAG.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the NAG solutions and immediately begin recording the fluorescence intensity over time (typically for 120-180 seconds).

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the data to the response of a positive control (e.g., ionomycin) or express it as a fold change over baseline.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay for NAG

This protocol assesses the phosphorylation of ERK1/2 as a downstream marker of GPR55 activation by NAG.

Materials:

  • HAGPR55/CHO cells or other GPR55-expressing cells.

  • 6-well plates.

  • Serum-free culture medium.

  • N-arachidonoyl glycine (NAG).

  • GPR55 antagonist (e.g., ML193).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Culture and Starvation: Plate HAGPR55/CHO cells in 6-well plates. Once confluent, serum-starve the cells for at least 4 hours to reduce basal MAPK activity.

  • Treatment: Treat the cells with different concentrations of NAG for a short period (e.g., 5-15 minutes). For antagonist experiments, pre-incubate with the antagonist before adding NAG.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Visualization: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the bands and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Microglial Activation Assay for DHG

This protocol evaluates the anti-inflammatory effects of DHG on lipopolysaccharide (LPS)-stimulated microglia.

Materials:

  • BV-2 microglial cells or primary microglia.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • This compound (DHG).

  • ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α).

  • Griess reagent for nitric oxide measurement.

Procedure:

  • Cell Culture: Plate BV-2 cells or primary microglia in 24-well or 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of DHG for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of IL-6 and other cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable metabolite of nitric oxide, in the supernatants using the Griess reagent.

  • Data Analysis: Compare the levels of cytokines and nitric oxide in DHG-treated and untreated, LPS-stimulated cells.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for comparing the effects of DHG and NAG on a specific cellular response, such as inflammation in microglia.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis and Comparison Cell_Culture Culture Microglia (e.g., BV-2) Treatment_Groups Treatment Groups: - Vehicle Control - LPS only - DHG + LPS - NAG + LPS Cell_Culture->Treatment_Groups Cytokine_Analysis Cytokine Measurement (ELISA) Treatment_Groups->Cytokine_Analysis NO_Analysis Nitric Oxide Measurement (Griess Assay) Treatment_Groups->NO_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-ERK, etc.) Treatment_Groups->Signaling_Analysis Data_Quantification Quantify Results Cytokine_Analysis->Data_Quantification NO_Analysis->Data_Quantification Signaling_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Quantification->Statistical_Analysis Comparative_Conclusion Draw Comparative Conclusions Statistical_Analysis->Comparative_Conclusion

Caption: A generalized experimental workflow for comparing DHG and NAG.

Conclusion

This compound and N-arachidonoyl glycine, despite their structural similarities, exhibit distinct pharmacological profiles. NAG primarily acts as an agonist at GPR55 and a controversial agonist at GPR18, leading to pro-inflammatory and analgesic effects. In contrast, DHG shows promise as an anti-inflammatory agent, acting as an inverse agonist at GPR55 and a potentiator of TRPV4. The provided data, signaling pathways, and experimental protocols offer a foundational resource for researchers to further explore the nuanced roles of these endogenous lipids and their potential as therapeutic targets. Further investigation into the in vivo effects and the full spectrum of receptor interactions for DHG is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Docosahexaenoyl Glycine and N-Docosahexaenoylethanolamine in the Modulation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases and neurological injuries. The resolution of this inflammatory cascade presents a promising therapeutic avenue. Among the endogenous lipid mediators that have garnered significant attention for their anti-inflammatory and pro-resolving properties are derivatives of the omega-3 fatty acid, docosahexaenoic acid (DHA). This guide provides a detailed comparison of two such derivatives: Docosahexaenoyl glycine (DHA-Gly) and N-docosahexaenoylethanolamine (DHEA), also known as synaptamide.

Overview of a Anti-inflammatory Properties

Both DHA-Gly and DHEA have demonstrated potent anti-inflammatory effects in various experimental models of neuroinflammation. While direct comparative studies are limited, existing research provides valuable insights into their individual efficacy and mechanisms of action.

N-docosahexaenoylethanolamine (DHEA/Synaptamide) is an endocannabinoid-like lipid mediator synthesized from DHA. It has been shown to effectively attenuate neuroinflammatory responses by reducing the production of pro-inflammatory cytokines and inhibiting the activation of microglia, the primary immune cells of the central nervous system.[1][2] Studies indicate that DHEA's anti-inflammatory actions are mediated, at least in part, through the activation of the GPR110 receptor, leading to an increase in intracellular cAMP levels and subsequent activation of the PKA signaling pathway.[3][4] This cascade ultimately suppresses the pro-inflammatory transcription factor NF-κB.[2][5]

This compound (DHA-Gly) is another endogenous metabolite of DHA, formed by the conjugation of DHA with the amino acid glycine.[6] Glycine itself is known to possess anti-inflammatory and immunomodulatory functions.[6] Emerging research suggests that DHA-Gly and its metabolites also exhibit anti-inflammatory properties, correlating with their increased formation in lipopolysaccharide-stimulated microglial cells.[6] While the precise signaling pathways are still under investigation, the multifaceted nature of its components—DHA and glycine—suggests a potential for unique modulatory effects on neuroinflammatory processes.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize quantitative data from key studies, illustrating the effects of DHEA on various markers of neuroinflammation. Data for DHA-Gly is still emerging and not yet available in a directly comparable format.

Table 1: In Vivo Effects of N-docosahexaenoylethanolamine (DHEA) on Pro-inflammatory Cytokine Production in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model [5]

Treatment GroupHippocampal IL-1β (pg/mg)Hippocampal TNF-α (pg/mg)
LPS25.78 ± 0.2761.94 ± 1.00
LPS + DHEA21.76 ± 0.736.14 ± 2.89

Table 2: In Vitro Effects of N-docosahexaenoylethanolamine (DHEA) on Pro-inflammatory Cytokine Production in SIM-A9 Microglia Culture [7]

Treatment GroupTNF-α Production (% of LPS)IL-6 Production (% of LPS)
LPS100100
LPS + DHEASignificantly ReducedSignificantly Reduced

Signaling Pathways in Neuroinflammation

The distinct structural differences between DHA-Gly and DHEA suggest that they may modulate neuroinflammation through different signaling cascades.

N-docosahexaenoylethanolamine (DHEA) Signaling

DHEA has been shown to exert its anti-inflammatory effects through a well-characterized pathway involving the suppression of microglial activation.[5] One of the key mechanisms involves the activation of G protein-coupled receptor 110 (GPR110), leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) signaling.[3][4] This, in turn, inhibits the nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression.[2][5]

DHEA_Signaling DHEA N-docosahexaenoyl- ethanolamine (DHEA) GPR110 GPR110 DHEA->GPR110 AC Adenylyl Cyclase GPR110->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates NFkB NF-κB (p65 translocation) PKA->NFkB inhibits ProInflammatory Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory promotes Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation leads to

Caption: DHEA Anti-inflammatory Signaling Pathway.
Putative this compound (DHA-Gly) Signaling

The signaling pathway for DHA-Gly in neuroinflammation is an active area of investigation. Given its composition, it is hypothesized to act through mechanisms involving both its DHA and glycine moieties. Glycine is known to have inhibitory effects on immune cells and can modulate microglial polarization.[8][9] It may act on glycine receptors or neutral amino acid transporters on microglia, influencing intracellular signaling cascades that regulate inflammatory responses.[9][10]

DHA_Gly_Signaling DHA_Gly Docosahexaenoyl Glycine (DHA-Gly) Microglia Microglia DHA_Gly->Microglia GlyR Glycine Receptors / Transporters DHA_Gly->GlyR interacts with Intracellular Intracellular Signaling Cascades GlyR->Intracellular modulates M1_Polarization M1 Microglial Polarization (Pro-inflammatory) Intracellular->M1_Polarization inhibits M2_Polarization M2 Microglial Polarization (Anti-inflammatory) Intracellular->M2_Polarization promotes Neuroinflammation Neuroinflammation M1_Polarization->Neuroinflammation contributes to M2_Polarization->Neuroinflammation reduces

Caption: Hypothesized DHA-Gly Anti-inflammatory Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
  • Animal Model: Adult male C57BL/6 mice are typically used.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response leading to neuroinflammation.[11]

  • Drug Administration: DHEA is administered, often via i.p. injection, at a specified dose (e.g., 5 mg/kg) following the LPS challenge.[11]

  • Tissue Collection and Analysis: At a designated time point post-injection (e.g., 24 hours), animals are euthanized, and brain tissue (specifically the hippocampus) is collected.

  • Biochemical Analysis: Tissues are homogenized and analyzed for the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba-1) and astrogliosis (e.g., GFAP) to assess the cellular inflammatory response.[5]

Experimental_Workflow_InVivo Start Start: C57BL/6 Mice LPS_injection LPS Injection (i.p.) Start->LPS_injection Drug_admin DHEA/DHA-Gly Administration (i.p.) LPS_injection->Drug_admin Time_course 24 hours Drug_admin->Time_course Euthanasia Euthanasia & Brain Tissue Collection Time_course->Euthanasia Analysis Analysis Euthanasia->Analysis ELISA ELISA (Cytokines) Analysis->ELISA IHC Immunohistochemistry (Iba-1, GFAP) Analysis->IHC

Caption: In Vivo Neuroinflammation Experimental Workflow.
In Vitro Microglia Activation Model

  • Cell Culture: Immortalized murine microglial cell lines (e.g., BV-2 or SIM-A9) or primary microglia are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of DHEA or DHA-Gly for a specified duration (e.g., 1 hour) before being stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[2]

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for protein or RNA analysis.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the culture supernatant are quantified using ELISA and Griess reagent, respectively.[2]

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2) in the cell lysates.[2]

  • Western Blot Analysis: Protein levels and the activation of signaling molecules (e.g., phosphorylation of PKA, nuclear translocation of NF-κB p65) are assessed by Western blotting.[2]

Concluding Remarks and Future Directions

Both this compound and N-docosahexaenoylethanolamine are promising endogenous lipids with significant potential for mitigating neuroinflammation. DHEA has a more established body of research outlining its efficacy and mechanism of action, primarily through the GPR110/cAMP/PKA pathway leading to NF-κB inhibition. DHA-Gly is an emerging player, with its therapeutic potential underscored by the known anti-inflammatory properties of both DHA and glycine.

Future research should focus on direct, head-to-head comparative studies of these two molecules in various models of neuroinflammation. Elucidating the specific signaling pathways of DHA-Gly and its metabolites will be crucial for understanding its unique therapeutic potential. Such studies will be invaluable for the drug development community in identifying and optimizing novel therapeutic strategies for a host of debilitating neurological disorders.

References

Validating the Anti-inflammatory Effects of Docosahexaenoyl Glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Docosahexaenoyl glycine (DHA-Gly), a novel lipid mediator, with its parent compound, docosahexaenoic acid (DHA). It includes supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying signaling pathways to aid in research and development.

Comparative Anti-inflammatory Activity

This compound (DHA-Gly) is an endogenous lipid mediator formed from the conjugation of docosahexaenoic acid (DHA) and the amino acid glycine.[1] Emerging research suggests that DHA-Gly possesses significant anti-inflammatory properties. While direct, peer-reviewed comparative studies on the potency of DHA-Gly are still limited, this guide synthesizes the available data and provides context by comparing the well-established anti-inflammatory effects of DHA and another omega-3 fatty acid, eicosapentaenoic acid (EPA).

In lipopolysaccharide-stimulated microglial cells, the formation of DHA-Gly has been observed to increase, which correlates with its anti-inflammatory effects.[1] The proposed mechanism of action for DHA-Gly involves its activity as an inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel.[1]

Quantitative Comparison of DHA and EPA

To provide a framework for evaluating the potential potency of DHA-Gly, the following table summarizes the comparative anti-inflammatory effects of DHA and EPA from studies on human subjects. Several studies suggest that DHA may have more potent anti-inflammatory effects than EPA.[2][3]

Inflammatory MarkerEffect of DHA SupplementationEffect of EPA SupplementationKey Findings
C-Reactive Protein (CRP) Significant reductionLess significant or no changeDHA appears to be more effective in lowering CRP levels.
Interleukin-6 (IL-6) Significant reductionSignificant reductionBoth DHA and EPA effectively reduce IL-6 levels.
Tumor Necrosis Factor-alpha (TNF-α) Significant reductionLess significant or no changeDHA shows a more pronounced effect in reducing TNF-α.
Interleukin-18 (IL-18) Significant reductionNo significant changeDHA is more effective at lowering IL-18 levels.[4]
Adiponectin Significant increaseNo significant changeDHA has a more favorable effect on increasing this anti-inflammatory adipokine.[4]

This table is based on findings from multiple studies and meta-analyses comparing the effects of DHA and EPA on inflammatory markers.[4][5][6]

Experimental Protocols for Validation

This section provides detailed methodologies for key experiments to validate the anti-inflammatory effects of this compound.

Cell Culture and Stimulation
  • Cell Line: BV-2 murine microglial cells are a suitable model for studying neuroinflammation.[7]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation:

    • Seed BV-2 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

    • Incubate the cells for a specified period (e.g., 6 hours for cytokine measurement, 30-60 minutes for signaling protein analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol details the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6).

  • Sample and Standard Incubation: Add 100 µL of cell culture supernatants and serially diluted standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of a TMB substrate solution and incubate for 15-20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot for NF-κB and MAPK Signaling Pathways

This protocol is for assessing the activation of key signaling proteins involved in inflammation.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, and ERK1/2 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound and a general experimental workflow for its validation.

DHA_Gly_Signaling_Pathway DHA_Gly This compound (DHA-Gly) GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiates Inflammation Inflammatory Response (e.g., Cytokine Production) GPR55->Inflammation Inhibition TRPV4->Inflammation Modulation

Proposed signaling pathway for this compound (DHA-Gly).

DHA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degrades IκB IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes LPS LPS LPS->TLR4 DHA DHA / DHA-Gly DHA->TLR4 Inhibits DHA->MAPK_pathway Inhibits DHA->IKK Inhibits

Inhibitory action of DHA/DHA-Gly on the NF-κB and MAPK pathways.

Experimental_Workflow start Start: Culture BV-2 Microglial Cells pretreatment Pre-treat with DHA-Gly start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot for Signaling Proteins (p-p65, p-p38, p-ERK) cell_lysis->western_blot data_analysis Data Analysis and Comparison elisa->data_analysis western_blot->data_analysis end End: Validation of Anti-inflammatory Effects data_analysis->end

General experimental workflow for validating DHA-Gly's effects.

References

A Comparative Analysis of N-Acyl Glycines as TRPV1 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-acyl glycines as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key performance data, details experimental protocols, and visualizes essential pathways to support further investigation and drug discovery efforts.

N-acyl glycines are a class of endogenous lipid signaling molecules that have garnered interest for their diverse biological activities, including their interaction with the TRPV1 channel, a key player in pain and inflammation pathways. Understanding the structure-activity relationship of these compounds as TRPV1 agonists is crucial for the development of novel therapeutics. This guide offers a comparative analysis of various N-acyl glycines and related N-acyl amides, presenting their potency and the experimental context in which these were determined.

Comparative Agonist Potency at TRPV1

The agonist activity of N-acyl glycines and other N-acyl amides at the TRPV1 channel is typically quantified by their half-maximal effective concentration (EC50). This value represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for several N-acyl amides, including N-acyl glycines, providing a basis for comparing their potency as TRPV1 agonists. Lower EC50 values indicate higher potency.

CompoundAcyl ChainAmino Acid/AmineEC50 (µM)Reference
N-Palmitoyl Glycine Palmitoyl (16:0)Glycine8.7Rimmerman et al., 2008 (via NO release)
N-Arachidonoyl Dopamine (NADA) Arachidonoyl (20:4)Dopamine~0.05Huang et al., 2002
N-Docosahexaenoyl GABA Docosahexaenoyl (22:6)GABAPotent AgonistBradshaw et al., 2014
N-Arachidonoyl GABA Arachidonoyl (20:4)GABAPotent AgonistBradshaw et al., 2014
N-Linoleoyl GABA Linoleoyl (18:2)GABAPotent AgonistBradshaw et al., 2014
N-Docosahexaenoyl Glycine Docosahexaenoyl (22:6)GlycineAgonistBradshaw et al., 2014

Note: The EC50 value for N-Palmitoyl Glycine was determined by measuring nitric oxide (NO) production, a downstream effect of calcium influx, and may not directly reflect channel activation kinetics. For several compounds identified as potent agonists by Bradshaw et al. (2014), specific EC50 values were not provided in the primary text but their activity was confirmed through calcium mobilization assays.

Experimental Protocols

The characterization of N-acyl glycines as TRPV1 agonists predominantly relies on in vitro assays using cell lines heterologously expressing the TRPV1 channel, such as Human Embryonic Kidney 293 (HEK-293) cells. The two main techniques employed are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium ([Ca2+]) that occurs upon TRPV1 channel opening.

Objective: To determine the potency (EC50) and efficacy of N-acyl glycines in activating TRPV1 channels by measuring agonist-induced calcium influx.

Materials:

  • HEK-293 cells stably transfected with the human TRPV1 gene.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test compounds (N-acyl glycines) and a reference agonist (e.g., capsaicin).

  • A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Culture: Plate TRPV1-expressing HEK-293 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the N-acyl glycine test compounds and the reference agonist (capsaicin) in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the test compounds to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The ratio of fluorescence intensities (F340/F380 for Fura-2) is calculated to determine the intracellular calcium concentration.

    • The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPV1 channel in response to agonist application.

Objective: To characterize the electrophysiological properties of TRPV1 activation by N-acyl glycines, including current amplitude and kinetics.

Materials:

  • TRPV1-expressing HEK-293 cells cultured on glass coverslips.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2).

  • Test compounds (N-acyl glycines) and a reference agonist.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage Clamp and Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply test compounds via a perfusion system and record the resulting inward currents.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents.

    • Construct dose-response curves by plotting current amplitude against agonist concentration to determine the EC50.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological contexts of N-acyl glycine activity at TRPV1, the following diagrams have been generated.

Experimental Workflow: Calcium Imaging Assay

G cluster_prep Cell Preparation cluster_dye Dye Loading cluster_measure Measurement cluster_analysis Data Analysis start Plate TRPV1-HEK-293 Cells culture Culture to 80-90% Confluency start->culture wash1 Wash with HBSS culture->wash1 load Incubate with Fura-2 AM wash1->load wash2 Wash to Remove Excess Dye load->wash2 baseline Measure Baseline Fluorescence wash2->baseline add_compound Add N-Acyl Glycine baseline->add_compound record Record Fluorescence Change add_compound->record calculate_ratio Calculate F340/F380 Ratio record->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Caption: Workflow for a calcium imaging assay to determine TRPV1 agonist potency.

TRPV1 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_stimuli Agonists cluster_downstream Downstream Signaling TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx NAG N-Acyl Glycine NAG->TRPV1 Binds Capsaicin Capsaicin Capsaicin->TRPV1 Binds Heat Heat (>42°C) Heat->TRPV1 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC PKA PKA Activation Ca_influx->PKA Na_influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response CaMKII->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Simplified signaling pathway of TRPV1 activation by N-acyl glycines.

A Comparative Guide to the Neuroprotective Effects of Docosahexaenoyl Glycine (DHA-Gly) and Docosahexaenoic Acid (DHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective properties of Docosahexaenoic Acid (DHA) and its glycine conjugate, Docosahexaenoyl Glycine (DHA-Gly). While extensive research has established the neuroprotective role of DHA, data on DHA-Gly is still emerging. A direct comparative study with quantitative data on the neuroprotective effects of DHA versus DHA-Gly is not available in the current scientific literature. This guide, therefore, summarizes the individual neuroprotective mechanisms and supporting experimental data for each molecule to highlight their potential and the existing knowledge gaps.

Docosahexaenoic Acid (DHA): A Well-Established Neuroprotective Agent

DHA is an essential omega-3 polyunsaturated fatty acid highly concentrated in the brain and retina, where it plays a critical role in neuronal function and protection.[1][2] Its neuroprotective effects are multifaceted, involving the modulation of membrane properties, anti-inflammatory and anti-apoptotic pathways, and the production of bioactive metabolites.[1][3][4]

Quantitative Data on DHA's Neuroprotective Effects

The following table summarizes key quantitative findings from in vitro and in vivo studies on the neuroprotective efficacy of DHA.

Experimental Model Key Parameter Measured DHA Concentration/Dose Observed Effect Citation
Primary rat cortical neuronsNeuronal viability25-50 µMSignificantly enhanced neuronal viability[1]
Human neural (HN) cells (in vitro)Amyloid-β (Aβ) secretionNot specifiedAttenuated Aβ secretion[5]
Human neural (HN) cells (in vitro)Apoptosis (Aβ42-induced)Not specifiedInhibited apoptosis[5]
Animal model of Alzheimer's Disease (Aβ-infused rats)Learning abilityDietary administrationAmeliorated impairment of learning ability[3]
Animal model of Alzheimer's Disease (Aβ-infused rats)Lipid peroxide and reactive oxygen species in cortico-hippocampal tissuesDietary administrationDecreased levels[3]
Experimental Protocols for Key DHA Studies

In Vitro Neuroprotection Assay in Primary Cortical Neurons

  • Cell Culture: Primary cortical neurons were prepared from the cerebral cortex of embryonic day 18 rats.

  • Treatment: Neurons were treated with a series of DHA concentrations (12.5, 25, 50, 75, 100, and 200 µM).

  • Assay: Neuronal viability was assessed to determine the protective effects of DHA.

  • Reference: [1]

In Vivo Neuroprotection in an Alzheimer's Disease Model

  • Animal Model: Amyloid-beta (Aβ)(1-40)-infused rats were used as a model for Alzheimer's disease.

  • Treatment: Rats received dietary administration of DHA.

  • Behavioral Assessment: Learning ability was evaluated to determine the ameliorative effects of DHA on cognitive impairment.

  • Biochemical Analysis: Levels of DHA, lipid peroxide, and reactive oxygen species were measured in the cortico-hippocampal tissues.

  • Reference: [3]

Signaling Pathways in DHA-Mediated Neuroprotection

DHA exerts its neuroprotective effects through multiple signaling pathways. A primary mechanism involves its incorporation into neuronal membranes, which increases membrane fluidity and influences the function of membrane-bound proteins.[1] DHA is also a precursor to the specialized pro-resolving mediator Neuroprotectin D1 (NPD1), which has potent anti-inflammatory and pro-survival actions.[5][6]

DHA_Neuroprotective_Signaling DHA DHA Membrane Neuronal Membrane Integration DHA->Membrane PLA2 Phospholipase A2 DHA->PLA2 (substrate for) Fluidity ↑ Membrane Fluidity Membrane->Fluidity Neuroprotection Neuroprotection Fluidity->Neuroprotection NPD1 Neuroprotectin D1 (NPD1) PLA2->NPD1 (synthesis of) Anti_Inflammatory Anti-inflammatory Effects NPD1->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Effects NPD1->Anti_Apoptotic Anti_Inflammatory->Neuroprotection Anti_Apoptotic->Neuroprotection

DHA Neuroprotective Signaling Pathways

This compound (DHA-Gly): An Emerging Molecule of Interest

DHA-Gly is an N-acyl amino acid, a class of signaling lipids formed by the conjugation of a fatty acid (DHA) with an amino acid (glycine). Research on N-acyl amino acids suggests their involvement in various physiological processes, including inflammation and pain signaling. However, specific data on the neuroprotective effects of DHA-Gly are limited.

Potential Neuroprotective Mechanisms of DHA-Gly

The neuroprotective potential of DHA-Gly is primarily inferred from studies on related N-acyl amino acids and the known anti-inflammatory properties of its components, DHA and glycine.

  • Anti-inflammatory Effects: A recent study demonstrated that DHA-Gly and its epoxide metabolites exhibit anti-inflammatory activity in microglial cells. Microglial activation is a hallmark of neuroinflammation, which is implicated in the pathogenesis of many neurodegenerative diseases.

  • Receptor Interactions: N-acyl glycines are known to interact with various receptors, including G protein-coupled receptors (GPCRs) such as GPR18 and GPR55, and transient receptor potential (TRP) channels like TRPV1.[2] These receptors are involved in neuronal signaling and their modulation can impact neuronal survival.

Quantitative Data on DHA-Gly's Biological Activity

Direct quantitative data on the neuroprotective efficacy of DHA-Gly is not yet available. The following table summarizes findings on its anti-inflammatory effects.

Experimental Model Key Parameter Measured DHA-Gly Concentration Observed Effect Citation
Lipopolysaccharide-stimulated microglial cellsFormation of NA-Gly and DHA-GlyNot specifiedIncreased formation, correlating with anti-inflammatory effects
HEK cells transfected with TRPV1Calcium mobilizationNot specifiedAgonist at TRPV1
Experimental Protocols for Key DHA-Gly Studies

In Vitro Anti-inflammatory Assay in Microglial Cells

  • Cell Culture: Lipopolysaccharide (LPS)-stimulated microglial cells were used to model neuroinflammation.

  • Treatment: Cells were treated with DHA-Gly.

  • Assay: The formation of N-acyl glycines was measured, and their effects on inflammatory markers were assessed.

  • Reference:

Putative Signaling Pathways for DHA-Gly

The signaling pathways for DHA-Gly are still under investigation. Based on its interaction with known receptors, a potential pathway can be hypothesized.

DHAGly_Putative_Signaling DHAGly DHA-Glycine Receptors GPCRs (GPR55) TRPV1 DHAGly->Receptors Downstream Downstream Signaling Cascades Receptors->Downstream Anti_Inflammatory Anti-inflammatory Effects in Microglia Downstream->Anti_Inflammatory Potential_Neuroprotection Potential Neuroprotection Anti_Inflammatory->Potential_Neuroprotection

Hypothesized DHA-Gly Signaling Pathway

Conclusion and Future Directions

DHA is a well-characterized neuroprotective agent with a substantial body of evidence supporting its beneficial effects in various models of neurological disease. Its mechanisms of action are diverse and involve the modulation of cellular membranes and the production of potent anti-inflammatory and pro-survival metabolites.

DHA-Gly is an emerging bioactive lipid with demonstrated anti-inflammatory properties in microglial cells. While its direct neuroprotective effects have not been extensively studied, its ability to modulate key signaling receptors and reduce inflammation suggests it may hold therapeutic potential for neurodegenerative diseases.

The critical knowledge gap is the absence of direct comparative studies between DHA and DHA-Gly. Future research should focus on head-to-head comparisons in relevant in vitro and in vivo models of neurodegeneration to elucidate their relative efficacy and mechanisms of action. Such studies are essential to determine if the conjugation of DHA with glycine offers any advantages in terms of bioavailability, blood-brain barrier penetration, or neuroprotective potency. This will be crucial for guiding the development of novel therapeutic strategies for a range of neurological disorders.

References

Unlocking the Therapeutic Potential of N-Acyl Amino Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant attention for their diverse physiological roles and therapeutic potential. These molecules, formed by the conjugation of a fatty acid to an amino acid, are involved in a wide array of biological processes, including pain, inflammation, and neuroprotection. Understanding the structure-activity relationship (SAR) of NAAAs is paramount for the rational design of novel therapeutics targeting the endocannabinoid system and beyond. This guide provides a comparative analysis of the performance of various NAAAs, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Comparative Biological Activities of N-Acyl Amino Acids

The biological activity of N-acyl amino acids is profoundly influenced by the nature of both the acyl chain and the amino acid headgroup. Variations in chain length, degree of saturation of the fatty acid, and the specific amino acid moiety dictate the molecule's affinity and efficacy for its molecular targets.

Modulation of G-Protein Coupled Receptors (GPCRs)

Several NAAAs have been identified as ligands for GPCRs, most notably GPR18. The table below summarizes the activity of representative NAAAs on this receptor.

N-Acyl Amino AcidReceptorAssay TypeActivity (EC50/Ki)Reference
N-Arachidonoyl glycine (NA-Gly)GPR18Agonist-induced [35S]GTPγS binding44.5 nM (EC50)
N-Arachidonoyl glycine (NA-Gly)CB1Radioligand binding assay> 10 µM (Ki)
N-Oleoyl serineCB2Not specifiedBinds to and activates a Gi-protein coupled receptor[1]
Tetrahydrocannabinol (THC)GPR18Not specified0.96 nM (Ki)[2]

Table 1: Comparative activity of N-acyl amino acids and related compounds on GPCRs.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of several endocannabinoids and NAAAs. Inhibition of FAAH can potentiate the endogenous activity of these signaling lipids.

CompoundFAAH Inhibition (IC50)Reference
N-Linoleoyl glycine~25 µM[3]
N-Arachidonoyl glycine7 µM[3]
PF-3845 (selective FAAH inhibitor)290 nM (EC50)[4]
AM404600 nM[5]
OMDM-29.7 µM (Ki)[5]

Table 2: Inhibitory potency of N-acyl amino acids and other compounds against FAAH.

Anti-Inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of NAAAs are among their most promising therapeutic applications.

N-Acyl Amino AcidIn Vivo/In Vitro ModelActivityReference
N-Linoleoyl glycineMouse peritonitis assayED50 < 0.3 mg/kg (oral)[6]
N-Arachidonoyl glycineMouse hot-plate testProduces analgesia
L-GlycineMacrophage activationSuppresses inflammatory cytokine formation[7]

Table 3: Anti-inflammatory and analgesic activities of select N-acyl amino acids and related molecules.

Key Signaling Pathways of N-Acyl Amino Acids

The biological effects of NAAAs are mediated through complex signaling cascades. Below are graphical representations of some of the key pathways.

GPR18_Signaling NA_Gly N-Arachidonoyl glycine (NA-Gly) GPR18 GPR18 NA_Gly->GPR18 activates Gi_o Gαi/o GPR18->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK (ERK1/2) Gi_o->MAPK activates cAMP cAMP AC->cAMP produces Migration Cellular Migration MAPK->Migration Proliferation Proliferation MAPK->Proliferation

Caption: N-Arachidonoyl glycine (NA-Gly) signaling through GPR18.

NASer_Neuroprotection NA_Ser N-Arachidonoyl serine (NA-Ser) CB2 CB2 Receptor NA_Ser->CB2 TRPV1 TRPV1 Channel NA_Ser->TRPV1 BK BK Channel NA_Ser->BK Akt Akt CB2->Akt activates ERK ERK1/2 TRPV1->ERK activates BK->ERK activates Neuroprotection Neuroprotection Akt->Neuroprotection ERK->Neuroprotection

Caption: Neuroprotective signaling pathway of N-Arachidonoyl serine.

FAAH_Metabolism NAAA N-Acyl Amino Acid (e.g., NA-Gly) FAAH FAAH NAAA->FAAH hydrolyzed by Fatty_Acid Fatty Acid FAAH->Fatty_Acid Amino_Acid Amino Acid FAAH->Amino_Acid

Caption: Metabolic degradation of N-acyl amino acids by FAAH.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of N-acyl amino acids.

FAAH Inhibition Assay

This assay determines the inhibitory potency of a compound against the FAAH enzyme.

Materials:

  • P2 membranes from mouse brain (source of FAAH)[5]

  • TME buffer (50 mM Tris-HCl, 3.0 mM MgCl₂, and 1.0 mM EDTA, pH 7.4)[5]

  • Fatty acid-free bovine serum albumin (BSA)

  • [³H]Anandamide (substrate)

  • Test compounds (e.g., NAAAs)

  • Scintillation fluid and counter

Procedure:

  • Prepare P2 membranes from whole mouse brain as previously described.[5]

  • Incubate the membranes (10 µg protein) in TME buffer containing 1.0 mg/ml fatty acid-free BSA.[5]

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding 2 nM [³H]Anandamide.[5]

  • Incubate at 30°C for 10 minutes.[5]

  • Stop the reaction by adding 2 ml of chloroform/methanol (1:2).[5]

  • Separate the aqueous and organic phases.

  • Quantify the amount of hydrolyzed [³H]arachidonic acid in the organic phase using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of FAAH activity.

Mouse Peritonitis Assay for Anti-Inflammatory Activity

This in vivo assay evaluates the anti-inflammatory effect of a compound by measuring its ability to inhibit leukocyte migration.[6]

Materials:

  • Mice

  • Test compound (e.g., N-linoleoyl glycine) dissolved in a vehicle (e.g., safflower oil)

  • 8% BBL Fluid Thioglycollate Medium (pro-inflammatory agent)[6]

  • Phosphate-buffered saline (PBS) with BSA

  • Lysing buffer

Procedure:

  • Administer the test compound to mice by oral gavage.[6]

  • After 30 minutes, inject 1 ml of sterile-filtered 8% BBL Fluid Thioglycollate Medium intraperitoneally (i.p.).[6]

  • After 3 hours, harvest cells from the peritoneal cavity.[6]

  • Lyse erythrocytes using a lysing buffer.[6]

  • Resuspend the remaining cells (leukocytes) in PBS/BSA.[6]

  • Perform differential cell counts to determine the number of migrated leukocytes.

  • Compare the number of leukocytes in the treated group to a vehicle-treated control group to determine the percentage of inhibition. The ED50 value, the dose that causes 50% inhibition of leukocyte migration, can then be calculated.[6]

GPCR β-Arrestin Recruitment Assay

This cell-based assay measures the activation of a GPCR by a ligand, which leads to the recruitment of β-arrestin to the receptor.

Materials:

  • Cell line stably expressing the GPCR of interest (e.g., HEK293 cells expressing GPR18) and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay system).

  • Cell culture medium and reagents.

  • Test compound (e.g., N-arachidonoyl glycine).

  • Chemiluminescent or fluorescent substrate.

  • Plate reader.

Procedure:

  • Seed the engineered cells in a microplate and incubate overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents containing the substrate for the complemented enzyme.

  • Measure the chemiluminescent or fluorescent signal using a plate reader.

  • The signal intensity is proportional to the extent of β-arrestin recruitment and can be used to determine the potency (EC50) of the ligand.

This guide provides a foundational understanding of the structure-activity relationships of N-acyl amino acids. The presented data and methodologies offer a starting point for researchers to explore the vast therapeutic potential of this fascinating class of endogenous lipids. Further investigation into a wider range of NAAA analogs and their interactions with a broader spectrum of biological targets will undoubtedly unveil new avenues for drug discovery and development.

References

The Emerging Role of Docosahexaenoyl Glycine in Pain Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHG), an N-acyl amino acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a significant neuromodulatory lipid with potential applications in pain management. While research into its precise analgesic properties is in its early stages, its structural similarity to other bioactive lipids, such as N-arachidonyl-glycine (NA-Gly), and its interactions with key signaling pathways involved in nociception, mark it as a promising candidate for further investigation. This guide provides a comparative analysis of DHG's known biological activities in the context of established pain models and compares its profile with related compounds, offering a valuable resource for researchers and drug development professionals.

Comparative Analysis of Bioactive N-Acyl Glycines and Related Compounds in Pain Models

Direct quantitative data on the analgesic efficacy of this compound in preclinical pain models remains limited. However, by examining the data from structurally related N-acyl glycines and compounds targeting similar pathways, we can infer its potential therapeutic window and mechanism of action.

Table 1: Comparative Efficacy of N-Acyl Glycines and GlyT2 Inhibitors in Preclinical Pain Models

Compound/ClassPain ModelAdministration RouteEffective Dose RangeObserved Analgesic EffectKey Findings & Caveats
This compound (DHG) Data not yet available---Research is needed to establish in vivo efficacy.
N-Arachidonyl-glycine (NA-Gly) Inflammatory Pain (FCA-induced)Intrathecal70 - 700 nmolReduced mechanical allodynia and thermal hyperalgesia.[1][2]Effects were not blocked by cannabinoid receptor antagonists, suggesting a non-cannabinoid mechanism.[1][2]
N-Arachidonyl-glycine (NA-Gly) Neuropathic Pain (Nerve Ligation)Intrathecal-Reduced allodynia.Demonstrates potential for N-acyl glycines in neuropathic pain.
Oleoyl-D-lysine (GlyT2 Inhibitor) Chronic Neuropathic PainIntraperitoneal30 mg/kgNear complete reversal of antiallodynia.Showed a favorable safety profile compared to other GlyT2 inhibitors.
ORG25543 (GlyT2 Inhibitor) Neuropathic PainIntravenous0.07 - 0.16 mg/kg (ED50)Produced a profound antiallodynia effect.Associated with a narrow therapeutic window and potential for side effects at higher doses.

FCA: Freund's Complete Adjuvant

Signaling Pathways of this compound in Pain Modulation

Current research suggests that this compound exerts its effects through multiple signaling pathways implicated in pain and inflammation. Unlike N-arachidonyl-glycine, which has a more established role in GlyT2 inhibition, DHG's primary known interactions are with G-protein coupled receptors and transient receptor potential (TRP) channels.

GPR55 and TRPV4 Interaction

Recent findings from a preprint study indicate that DHG acts as an inverse agonist at the G-protein coupled receptor 55 (GPR55) and potentiates the activity of the transient receptor potential vanilloid 4 (TRPV4) channel.[3] Both of these receptors are involved in nociceptive signaling.

DHG_Signaling_Pathway DHG Docosahexaenoyl glycine (DHG) GPR55 GPR55 DHG->GPR55 Inverse Agonist TRPV4 TRPV4 DHG->TRPV4 Potentiation Downstream_GPR55 Downstream Signaling (Modulation of Nociception) GPR55->Downstream_GPR55 Downstream_TRPV4 Increased Ca2+ Influx (Modulation of Nociception) TRPV4->Downstream_TRPV4

Caption: DHG's interaction with GPR55 and TRPV4.

TRPV1 Activation

Peer-reviewed research has identified N-docosahexaenoyl glycine as an activator of the transient receptor potential vanilloid 1 (TRPV1) channel.[4] TRPV1 is a well-known integrator of noxious stimuli.

DHG_TRPV1_Pathway DHG Docosahexaenoyl glycine (DHG) TRPV1 TRPV1 DHG->TRPV1 Activation Nociceptive_Neuron Nociceptive Neuron TRPV1->Nociceptive_Neuron Depolarization Pain_Signal Pain Signal Transmission Nociceptive_Neuron->Pain_Signal

Caption: DHG's activation of the TRPV1 channel.

Experimental Protocols

To facilitate further research into the analgesic properties of this compound, this section outlines standard experimental protocols commonly used to assess pain-like behaviors in rodent models.

Inflammatory Pain Model: Freund's Complete Adjuvant (FCA)-Induced Inflammation

This model is used to assess thermal hyperalgesia and mechanical allodynia in response to an inflammatory insult.

Methodology:

  • Induction of Inflammation: A solution of Freund's Complete Adjuvant (FCA) is injected into the plantar surface of one hind paw of the rodent.

  • Behavioral Testing:

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A shorter latency in the inflamed paw compared to the contralateral paw indicates thermal hyperalgesia.

    • Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold. A lower threshold in the inflamed paw indicates mechanical allodynia.

  • Drug Administration: DHG, a vehicle control, and a positive control (e.g., a known analgesic) are administered at various time points before or after FCA injection.

  • Data Analysis: Paw withdrawal latencies and thresholds are compared between treatment groups to determine the anti-hyperalgesic and anti-allodynic effects of DHG.

FCA_Pain_Model_Workflow Start Start FCA_Injection FCA Injection (Plantar Surface) Start->FCA_Injection Drug_Admin Drug Administration (DHG, Vehicle, Positive Control) FCA_Injection->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Hargreaves Hargreaves Test (Thermal Hyperalgesia) Behavioral_Testing->Hargreaves von_Frey von Frey Test (Mechanical Allodynia) Behavioral_Testing->von_Frey Data_Analysis Data Analysis and Comparison Hargreaves->Data_Analysis von_Frey->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the FCA-induced inflammatory pain model.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

This surgical model is used to induce a peripheral nerve injury that results in persistent neuropathic pain-like behaviors.

Methodology:

  • Surgical Procedure: The sciatic nerve is loosely ligated at four locations.

  • Post-operative Care and Monitoring: Animals are monitored for signs of distress and weight loss.

  • Behavioral Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are assessed at baseline and at multiple time points post-surgery.

  • Drug Administration: DHG, vehicle, and a positive control (e.g., gabapentin) are administered, and their effects on pain thresholds are measured.

  • Data Analysis: Changes in paw withdrawal thresholds are compared across treatment groups to evaluate the efficacy of DHG in alleviating neuropathic pain.

CCI_Pain_Model_Workflow Start Start Baseline_Testing Baseline Behavioral Testing Start->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Post_Op_Care Post-operative Care CCI_Surgery->Post_Op_Care Drug_Admin Drug Administration (DHG, Vehicle, Positive Control) Post_Op_Care->Drug_Admin Behavioral_Testing Post-treatment Behavioral Testing Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the CCI model of neuropathic pain.

Conclusion and Future Directions

This compound represents a compelling molecule of interest in the field of pain research. Its interactions with key pain-related signaling molecules, such as GPR55, TRPV4, and TRPV1, suggest a complex and multifaceted mechanism of action that warrants further investigation. While direct evidence for its in vivo analgesic efficacy is still needed, the data from structurally related N-acyl glycines and GlyT2 inhibitors provide a strong rationale for its continued exploration.

Future research should focus on:

  • Establishing the in vivo analgesic profile of DHG in a range of acute, inflammatory, and neuropathic pain models.

  • Elucidating the precise downstream signaling consequences of DHG's interactions with GPR55, TRPV4, and TRPV1 in the context of nociception.

  • Investigating the potential for DHG to inhibit glycine transporters , similar to other N-acyl glycines, and the functional consequences of this interaction.

  • Exploring the pharmacokinetic and pharmacodynamic properties of DHG to assess its potential as a therapeutic agent.

By addressing these key research questions, the scientific community can fully uncover the therapeutic potential of this compound and its role in the future of pain management.

References

N-Palmitoyl Glycine: A Comparative Guide to its Role as a Calcium Influx Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-palmitoyl glycine (PalGly) is an endogenous lipid that has emerged as a significant modulator of intracellular calcium levels, playing a crucial role in neuronal signaling and nociception.[1][2][3] This guide provides a comparative analysis of PalGly's effects on calcium influx, juxtaposed with other known modulators. It includes detailed experimental protocols and visual representations of the underlying signaling pathways to support further research and drug development in this area.

Comparison of Calcium Influx Modulators

CompoundTarget/MechanismCell TypeConcentrationEffect on Calcium InfluxAssay TypeSource
N-palmitoyl glycine (PalGly) GPR132 (G2A) agonistF-11 (DRG-like cell line), Rat Dorsal Root Ganglion (DRG) neuronsNot specifiedInduces transient calcium influxFura-2 AM Calcium Imaging[4][5][6]
Bradykinin Bradykinin B2 Receptor (GPCR) agonistF-11 cellsEC50: 33 ± 5 nMStimulates rapid elevation of intracellular calcium via IP3 releaseInositol Trisphosphate (IP3) Release Assay[7][8]
Capsaicin TRPV1 channel agonistRat Dorsal Root Ganglion (DRG) neuronsEC50: 1.1 µMActivates a nonselective cation channel, leading to Ca2+ influxWhole-cell patch-clamp[9]
9-hydroxy-octadecadienoic acid (9-HODE) GPR132 (G2A) agonistNot specifiedNot specifiedActivates GPR132, which can lead to PKC-mediated sensitization of TRPV1 and subsequent calcium influxCalcium Imaging[10]

Experimental Protocols

A detailed methodology for a key experiment to assess N-palmitoyl glycine-induced calcium influx is provided below.

Calcium Imaging Assay Using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to N-palmitoyl glycine in a cell line like F-11, as performed in foundational studies.[4][5][6]

1. Cell Preparation:

  • Culture F-11 cells on glass coverslips suitable for fluorescence microscopy.

  • Allow cells to adhere and grow to an appropriate confluency.

2. Dye Loading:

  • Prepare a loading buffer containing Fura-2 acetoxymethyl ester (Fura-2 AM) at a final concentration of 1-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

  • To aid in dye solubilization and cellular uptake, a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can be included in the loading buffer.

  • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • After incubation, wash the cells with fresh physiological salt solution to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells for approximately 30 minutes.

3. Calcium Imaging:

  • Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Continuously perfuse the cells with the physiological salt solution.

  • Excite the Fura-2 dye alternately at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.

  • Establish a stable baseline fluorescence ratio (340/380 nm) for a few minutes before applying any compound.

  • Apply N-palmitoyl glycine at the desired concentration to the cells through the perfusion system.

  • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each time point.

  • The change in intracellular calcium concentration is represented as the change in this ratio from the baseline.

  • For quantitative measurements, the system can be calibrated using solutions with known calcium concentrations and ionophores like ionomycin to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental procedures related to the action of N-palmitoyl glycine.

N_palmitoyl_glycine_signaling_pathway PalGly N-palmitoyl glycine GPR132 GPR132 (G2A) PalGly->GPR132 Gq Gαq GPR132->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_release ER->Ca_release Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx TRPV1_sensitization TRPV1 Sensitization PKC->TRPV1_sensitization

Caption: Signaling pathway of N-palmitoyl glycine via GPR132.

Calcium_Influx_Assay_Workflow start Start: Culture cells on coverslips load_dye Load cells with Fura-2 AM start->load_dye wash Wash to remove extracellular dye load_dye->wash deesterify Allow for dye de-esterification wash->deesterify mount Mount on microscope stage deesterify->mount baseline Record baseline fluorescence (340/380nm ratio) mount->baseline apply_compound Apply N-palmitoyl glycine baseline->apply_compound record_response Record fluorescence ratio change apply_compound->record_response analyze Analyze data: Calculate ΔRatio record_response->analyze

Caption: Experimental workflow for a Fura-2 AM calcium influx assay.

Mechanism_Comparison cluster_palgly N-palmitoyl glycine cluster_capsaicin Capsaicin PalGly PalGly GPCR GPCR (GPR132) PalGly->GPCR SecondMessenger Intracellular Signaling (IP3 -> Ca²⁺ release) GPCR->SecondMessenger Ca_Influx_PalGly Transient Ca²⁺ Influx SecondMessenger->Ca_Influx_PalGly Capsaicin Capsaicin IonChannel Ion Channel (TRPV1) Capsaicin->IonChannel DirectInflux Direct Cation Influx (including Ca²⁺) IonChannel->DirectInflux Ca_Influx_Cap Sustained Ca²⁺ Influx DirectInflux->Ca_Influx_Cap

Caption: Logical comparison of N-palmitoyl glycine and capsaicin mechanisms.

References

Neuroprotectin D1: A Comprehensive Guide to its Neuroprotective Efficacy and Comparison with Alternative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuroprotectin D1 (NPD1), a stereoselective derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent endogenous mediator with significant neuroprotective properties. Its role in promoting cell survival, resolving inflammation, and combating apoptosis has positioned it as a promising therapeutic candidate for a range of neurodegenerative diseases and acute neurological injuries. This guide provides an objective comparison of NPD1's performance with its precursor DHA and other neuroprotective agents, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Comparative Efficacy of Neuroprotectin D1

NPD1 consistently demonstrates superior neuroprotective effects compared to its precursor, DHA, and exhibits distinct advantages over other classes of neuroprotective agents. The following tables summarize key quantitative data from various experimental models.

Table 1: NPD1 vs. DHA in Neuroprotection
Parameter AssessedExperimental ModelTreatment & ConcentrationResultReference
Apoptosis Reduction Human Retinal Pigment Epithelial (RPE) cells (oxidative stress)NPD1 (50 nM)~80-85% reduction in apoptotic cells (Hoechst staining)[1][2]
DHA (50 nM)Less potent protection than NPD1[1]
Anti-apoptotic Protein Upregulation Human Neural (HN) cellsNPD12.3-fold increase in Bcl-2, 3.4-fold increase in Bfl-1(A1)[3]
DHA~2-fold increase in Bcl-2[3]
Pro-inflammatory Gene Repression Human Neural (HN) cells (Aβ42-induced)NPD1Potent repression of COX-2, IL-1β, B94[3][4]
DHALess potent repression than NPD1[3]
Aβ42 Peptide Secretion Reduction Aging Human Neural (HN) cellsDHAAttenuated Aβ42 release[3]
NPD1Inhibited Aβ42-induced apoptosis[3][4]
Table 2: NPD1 vs. Other Lipid Mediators (Resolvin D1)
Parameter AssessedExperimental ModelTreatment & ConcentrationResultReference
Apoptosis Regulation Human RPE cells (oxidative stress)NPD1 (50 nM)Potent inhibition of apoptosis[2]
Resolvin D1 (RvD1)Less active than NPD1 in regulating apoptosis[2]
Neurobehavioral Recovery Rat model of stroke (MCAo)NPD1 + RvD1 combinationImproved behavioral outcomes[5]
Anti-inflammatory Gene Expression Rat model of stroke (MCAo)NPD1 + RvD1 combination123-fold upregulation of anti-inflammatory Cd163[6]
Table 3: NPD1 vs. Standard Neuroprotective Drugs (Edaravone & Memantine)
Parameter AssessedExperimental ModelTreatment & ConcentrationResultReference
Infarct Volume Reduction Rat model of stroke (MCAo)Aspirin-triggered NPD1 (AT-NPD1) (333 μg/kg)48-78% reduction in total infarct volume[7]
Rat model of strokeEdaravone~40% decrease in cerebral infarct volumes[8]
Aβ42 Level Reduction APP/PS1 transgenic miceMemantine (20 mg/kg/day)Significantly reduced soluble Aβ1-42 in the cortex[9]
Human neuroblastoma cellsNPD1 (inferred from anti-amyloidogenic pathway activation)Suppresses Aβ42 shedding by down-regulating BACE1 and activating ADAM10[4]

Signaling Pathways of Neuroprotectin D1

NPD1 exerts its neuroprotective effects through multiple, interconnected signaling pathways. These pathways involve the upregulation of anti-apoptotic proteins, suppression of pro-inflammatory gene expression, and modulation of amyloid precursor protein (APP) processing.

NPD1_Signaling_Pathway cluster_synthesis NPD1 Synthesis cluster_effects Neuroprotective Effects cluster_anti_apoptosis Anti-Apoptosis cluster_anti_inflammation Anti-Inflammation cluster_app_processing APP Processing (Anti-Amyloidogenic) DHA DHA PLA2 cPLA2 DHA->PLA2 liberation from membrane phospholipids LOX15 15-LOX PLA2->LOX15 Free DHA NPD1 Neuroprotectin D1 LOX15->NPD1 oxygenation Bcl2 Bcl-2 ↑ NPD1->Bcl2 Bcl_xl Bcl-xL ↑ NPD1->Bcl_xl Bfl1 Bfl-1(A1) ↑ NPD1->Bfl1 Bax Bax ↓ NPD1->Bax Bad Bad ↓ NPD1->Bad COX2 COX-2 ↓ NPD1->COX2 IL1b IL-1β ↓ NPD1->IL1b B94 B94 ↓ NPD1->B94 BACE1 BACE1 ↓ NPD1->BACE1 ADAM10 ADAM10 ↑ NPD1->ADAM10 Caspase3 Caspase-3 ↓ Bcl2->Caspase3 Bcl_xl->Caspase3 Bfl1->Caspase3 Bax->Caspase3 Bad->Caspase3 Apoptosis Apoptosis ↓ Caspase3->Apoptosis Inflammation Inflammation ↓ COX2->Inflammation IL1b->Inflammation B94->Inflammation Abeta42 Aβ42 Secretion ↓ BACE1->Abeta42 sAPPalpha sAPPα ↑ ADAM10->sAPPalpha sAPPalpha->Abeta42

Caption: NPD1 Biosynthesis and Neuroprotective Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate cells (e.g., human neuronal-glial cells) in 96-well plates and culture until desired confluency.

  • Treatment: Treat cells with the respective compounds (NPD1, DHA, etc.) at specified concentrations for the desired duration (e.g., 48 hours). A vehicle control is run in parallel.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)
  • Cell Preparation: Culture and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based solution (e.g., 0.2% Triton X-100) to allow entry of the labeling reagents.[10][11][12]

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[10][11][12]

  • Detection:

    • For biotin-dUTP: Incubate with streptavidin-HRP conjugate followed by a chromogenic substrate like DAB to produce a colored precipitate in apoptotic cells.[10]

    • For fluorescent dUTP: Directly visualize the fluorescence using a fluorescence microscope.

  • Counterstaining: Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33258 to visualize all cell nuclei.

  • Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting under a microscope.

TUNEL_Assay_Workflow start Cell Culture & Treatment fix_perm Fixation & Permeabilization start->fix_perm tdt_label TdT-mediated dUTP Labeling of DNA Breaks fix_perm->tdt_label detection Detection (Fluorescence or Chromogenic) tdt_label->detection counterstain Nuclear Counterstaining (e.g., DAPI) detection->counterstain analysis Microscopy & Quantification of Apoptotic Cells counterstain->analysis

Caption: Experimental Workflow for TUNEL Apoptosis Assay.

Western Blot Analysis for Bcl-2 Family Proteins
  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Bad, Bcl-xL) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the emitted light using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.[13][14][15][16]

Conclusion

The data presented in this guide strongly support the potent neuroprotective effects of Neuroprotectin D1. It consistently outperforms its precursor, DHA, in various in vitro models of neuronal stress and shows comparable or superior efficacy to other neuroprotective agents in preclinical models of neurodegenerative diseases and stroke. The detailed mechanisms of action, involving the modulation of apoptosis, inflammation, and amyloidogenesis, provide a solid rationale for its therapeutic potential. The provided experimental protocols offer a foundation for further research and development of NPD1 and its analogs as novel neuroprotective therapies. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy in human subjects.

References

A Comparative Guide to N-Acyl Amides as Glycine Transporter 2 (GlyT2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glycine transporter 2 (GlyT2) has emerged as a promising therapeutic target for the management of chronic pain. By inhibiting the reuptake of glycine in the synaptic cleft, GlyT2 inhibitors enhance glycinergic neurotransmission, which plays a crucial role in dampening pain signals in the spinal cord. Among the various classes of GlyT2 inhibitors, N-acyl amides, particularly N-acyl amino acids, have garnered significant attention due to their potential for high potency and selectivity. This guide provides a comprehensive comparison of different N-acyl amides as GlyT2 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of N-Acyl Amide GlyT2 Inhibitors

The inhibitory potency of N-acyl amides against GlyT2 is primarily determined by the structure of the amino acid headgroup and the configuration of the chiral center. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a range of N-acyl amino acids, providing a clear comparison of their efficacy and selectivity over the closely related glycine transporter 1 (GlyT1).

Inhibitory Activity of N-Acyl-L-Amino Acids on GlyT2 and GlyT1
CompoundHead GroupR GroupGlyT2 IC50 (nM)GlyT1 IC50 (µM)Max. GlyT2 Inhibition (%)
6 L-Ala-CH3> 1000> 1090.1 ± 5.9
8 L-Val-CH(CH3)2> 1000> 1090.1 ± 5.9
10 L-Leu-CH2CH(CH3)2143> 1094.5 ± 2.4
17 L-Asp-CH2COOH4350> 1093.9 ± 2.4
19 L-Phe-CH2-Ph214> 1088.0 ± 3.8
26 L-Trp-CH2-Indole54.6> 1097.5 ± 1.1
28 L-His-CH2-Imidazole130> 1094.9 ± 1.6
30 L-Arg-(CH2)3NHC(=NH)NH247.9> 1086.8 ± 2.9
32 L-Lys-(CH2)4NH225.5> 1090.8 ± 2.0

Data sourced from Mostyn et al., 2019.[1]

Inhibitory Activity of N-Acyl-D-Amino Acids on GlyT2 and GlyT1
CompoundHead GroupR GroupGlyT2 IC50 (nM)GlyT1 IC50 (µM)Max. GlyT2 Inhibition (%)
7 D-Ala-CH3> 1000> 1070.3 ± 4.9
9 D-Val-CH(CH3)2> 1000> 1056.7 ± 5.1
11 D-Leu-CH2CH(CH3)2> 10000> 10-
18 D-Asp-CH2COOH3150> 1077.0 ± 3.9
20 D-Phe-CH2-Ph> 10000> 10-
27 D-Trp-CH2-Indole> 10000> 10-
29 D-His-CH2-Imidazole211> 1089.2 ± 2.0
31 D-Arg-(CH2)3NHC(=NH)NH2132> 1071.0 ± 5.0
33 D-Lys-(CH2)4NH248.3> 1078.5 ± 2.9

Data sourced from Mostyn et al., 2019.[1]

Comparison with Other GlyT2 Inhibitors
CompoundClassGlyT2 IC50 (nM)GlyT1 IC50 (µM)
ALX1393 Serine derivative1004
ORG25543 Benzamide12-16> 10
GT-0198 Phenoxymethylbenzamide105-
N-Arachidonyl Glycine (NAGly) Endogenous N-acyl amino acid~9000> 10
N-Oleoyl Glycine (NOGly) Endogenous N-acyl amino acid500> 10
Oleoyl L-carnitine Endogenous lipid340-

Data sourced from multiple studies.[1][2]

Experimental Protocols

[3H]Glycine Uptake Inhibition Assay in HEK293 Cells

This assay is a standard method for determining the inhibitory potency of compounds on GlyT1 and GlyT2.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently transfected with plasmids containing the cDNA for human GlyT1 or GlyT2 using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Transfected cells are plated into 24-well plates and allowed to express the transporters for 24-48 hours.

2. Assay Procedure:

  • On the day of the assay, the culture medium is aspirated, and the cells are washed twice with a pre-warmed uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose).

  • Cells are then pre-incubated for 10-20 minutes at room temperature with the uptake buffer containing various concentrations of the test compound (N-acyl amide).

  • To initiate the uptake, a solution containing a fixed concentration of non-radiolabeled glycine and [3H]glycine is added to each well. For example, 25 µM non-radioactive glycine and 60 nM [3H]glycine for GlyT1, and a higher concentration of [3H]glycine (e.g., 200 nM) for GlyT2.

  • The plates are incubated for a specific duration (e.g., 15 minutes for GlyT1, 30 minutes for GlyT2) with gentle shaking.

  • Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., 10 µM Org24598 for GlyT1, 5 µM Org25543 for GlyT2).

3. Termination and Measurement:

  • The uptake reaction is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

  • The amount of [3H]glycine taken up by the cells is quantified by liquid scintillation counting.

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor).

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Key Concepts

To better understand the context and findings of N-acyl amide research as GlyT2 inhibitors, the following diagrams illustrate the GlyT2 signaling pathway, a typical experimental workflow, and the structure-activity relationships.

GlyT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Synaptic Vesicle (with Glycine) Release Glycine_Vesicle->Release Action Potential GlyT2 GlyT2 GlyT2->Glycine_Vesicle Recycling Na_in 3 Na+ Cl_in Cl- Glycine_in Glycine Glycine_Cleft Glycine Release->Glycine_Cleft Glycine_Cleft->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_Cleft->GlyR Inhibitor N-Acyl Amide Inhibitor Inhibitor->GlyT2 Inhibition Cl_channel Cl- Channel (Hyperpolarization) GlyR->Cl_channel

Caption: GlyT2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay [3H]Glycine Uptake Assay cluster_analysis Data Analysis A HEK293 Cell Culture B Transfection with GlyT2 Plasmid A->B C Plating and Expression (24-48h) B->C D Wash Cells with Uptake Buffer C->D Start Assay E Pre-incubation with N-Acyl Amide Inhibitor D->E F Add [3H]Glycine and Incubate E->F G Terminate Uptake & Wash Cells F->G H Cell Lysis G->H Quantification I Liquid Scintillation Counting H->I J Calculate % Inhibition I->J K Determine IC50 Value (Non-linear Regression) J->K

Caption: Experimental Workflow for GlyT2 Inhibition Assay.

SAR_Relationship cluster_headgroup Amino Acid Headgroup Properties cluster_chirality Stereochemistry SAR N-Acyl Amide Structure Acyl Tail (e.g., Oleoyl) Amide Linkage Amino Acid Headgroup Potency GlyT2 Inhibitory Potency L_config L-Configuration Generally More Potent SAR:f3->L_config Influences Potency D_config D-Configuration Generally Less Potent (but can have improved stability) SAR:f3->D_config Positive Positively Charged (e.g., Lys, Arg) High Potency Potency->Positive Strongly Favors Aromatic Aromatic (e.g., Trp, Phe) Moderate-High Potency Potency->Aromatic Favors Aliphatic Bulky Aliphatic (e.g., Leu) Moderate Potency Potency->Aliphatic Moderately Favors Negative Negatively Charged (e.g., Asp) Low Potency Potency->Negative Disfavors

Caption: Structure-Activity Relationship of N-Acyl Amides.

Discussion of Structure-Activity Relationships (SAR)

The inhibitory activity of N-acyl amino acids at GlyT2 is significantly influenced by the properties of the amino acid headgroup. A clear trend emerges from the experimental data:

  • Positively Charged Headgroups: N-acyl amino acids with positively ionizable side chains, such as lysine (L-Lys, IC50 = 25.5 nM) and arginine (L-Arg, IC50 = 47.9 nM), are the most potent inhibitors in the series.[1] This suggests a key electrostatic interaction within the GlyT2 binding pocket.

  • Aromatic Headgroups: Aromatic side chains also confer high potency. For instance, the L-tryptophan analogue exhibits an IC50 of 54.6 nM.[1] Lengthening the alkyl chain between the aromatic ring and the amino acid backbone can further enhance potency.

  • Aliphatic Headgroups: For aliphatic side chains, bulkier groups lead to improved activity. The L-leucine analogue (IC50 = 143 nM) is significantly more potent than the L-alanine and L-valine analogues (IC50 > 1 µM).[1]

  • Negatively Charged Headgroups: N-acyl amino acids with negatively charged side chains, such as L-aspartate (IC50 = 4.35 µM), are the least potent, indicating that a negative charge is not favorable for binding to GlyT2.[1]

  • Stereochemistry: The stereochemistry of the amino acid headgroup plays a crucial role. In most cases, the L-enantiomers are more potent than their D-enantiomer counterparts.[1] However, D-enantiomers, such as oleoyl-D-lysine, may offer advantages in terms of metabolic stability.

References

Safety Operating Guide

Safe Disposal of Docosahexaenoyl Glycine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Docosahexaenoyl glycine, a key molecule in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The compound is typically supplied in a solution of ethanol, which is a highly flammable liquid and vapor.

Key Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: In case of inadequate ventilation or aerosol generation, use a NIOSH-approved respirator.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.

  • Waste Collection:

    • Collect waste this compound solution in a designated, properly labeled, and sealed container.

    • The container should be compatible with flammable organic solvents.

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources.

  • Disposal Method:

    • The primary recommended method of disposal is through a licensed professional waste disposal service.

    • The waste should be treated as hazardous chemical waste, specifically as a flammable liquid.

    • Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for such organic compounds.

  • Spill and Accidental Release Measures:

    • In the event of a spill, immediately evacuate the area.

    • Remove all sources of ignition.

    • Ventilate the area of the spill.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Quantitative Data

PropertyValue
Solubility in Ethanol Approximately 25 mg/mL
Solubility in DMSO Approximately 15 mg/mL
Solubility in DMF Approximately 20 mg/mL
Solubility in PBS (pH 7.2) Approximately 2 mg/mL[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Waste Generation B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the container full? C->D E Store in a Cool, Dry, Well-Ventilated Area D->E Yes I Continue Collection D->I No F Contact Licensed Waste Disposal Service E->F G Arrange for Pickup and Proper Disposal (e.g., Incineration) F->G H End: Disposal Complete G->H I->C

Caption: Logical workflow for this compound disposal.

References

Personal protective equipment for handling Docosahexaenoyl glycine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Docosahexaenoyl glycine is not publicly available. The following guidance is based on information for similar compounds, general laboratory safety protocols, and product information sheets that indicate the substance should be treated as hazardous.[1][2][3][4] Always consult the complete SDS provided by the supplier before handling this compound.

This compound, a conjugate of docosahexaenoic acid (DHA) and glycine, is a bioactive lipid utilized in research.[5] Due to its chemical nature and the handling of its solvent, typically ethanol, appropriate safety measures are imperative to ensure the well-being of laboratory personnel and the integrity of the compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive set of personal protective equipment must be worn at all times to minimize exposure risks.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or a Face ShieldANSI Z87.1-compliantProtects against splashes of the chemical and its solvent, which can cause eye irritation.
Hand Protection Chemical-resistant glovesNitrile or neoprene glovesProvides a barrier against skin contact with the compound and the ethanol solvent.
Body Protection Laboratory CoatLong-sleeved, flame-resistantProtects skin and personal clothing from contamination and potential splashes.
Respiratory Protection Fume Hood-Recommended when handling the powder form or creating solutions to avoid inhalation of aerosols or vapors.
Foot Protection Closed-toe shoes-Prevents injury from spills and dropped objects.

II. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically supplied as a solution in ethanol and should be stored at -20°C in a tightly sealed, light-resistant container.[5]

  • Unsaturated lipids are susceptible to oxidation and hydrolysis; store under an inert atmosphere (e.g., argon or nitrogen) if possible.[6][7][8]

B. Preparation and Use:

  • Work Area Preparation:

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure the work surface is clean and free of contaminants.

    • Have a chemical spill kit readily accessible.[9]

  • Handling the Compound:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.[7][8]

    • If working with a crystalline solid, handle it carefully to avoid generating dust.

    • When preparing solutions, slowly add the solvent to the compound to avoid splashing.

  • Experimental Use:

    • Use appropriate, clean glassware or plasticware that is compatible with ethanol.

    • Keep containers sealed when not in use to prevent solvent evaporation and contamination.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Liquid Waste: Collect all solutions containing this compound and any used solvents in a designated, labeled hazardous waste container.

  • Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent pads in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., ethanol) three times. Collect the rinsate as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.[10]

B. Disposal Procedure:

  • Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.

  • Store waste in a designated, secure area away from general laboratory traffic.

  • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[11]

  • Never dispose of this compound or its solutions down the drain.[11]

IV. Emergency Procedures

A. Spills:

  • Minor Spills:

    • Alert personnel in the immediate area.[9]

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a spill pad), working from the outside in.[12][13]

    • Once absorbed, collect the material using non-sparking tools and place it in a labeled hazardous waste container.[9]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.[14]

    • If the spill involves flammable ethanol, turn off all ignition sources if it is safe to do so.[14]

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS or emergency response team for assistance.[14]

B. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Personal Protective Equipment B Prepare Work Area (Fume Hood) A->B C Equilibrate Compound to Room Temperature B->C D Open Container & Dispense Compound C->D E Perform Experiment D->E K Spill Occurs D->K F Segregate Waste (Liquid & Solid) E->F L Personal Exposure E->L G Clean Work Area F->G H Store Waste for Professional Disposal G->H I Remove & Dispose of PPE H->I J Wash Hands I->J M Follow Spill Cleanup Protocol K->M N Follow First Aid Procedures L->N

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.